Technical Documentation Center

1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid
  • CAS: 920501-66-2

Core Science & Biosynthesis

Foundational

1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid CAS 920501-66-2 chemical properties

An In-Depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid (CAS 920501-66-2) Introduction 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, registered under CAS Number 920501-66-2, is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid (CAS 920501-66-2)

Introduction

1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, registered under CAS Number 920501-66-2, is a highly functionalized synthetic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, which combines a strained cyclopropane ring with a halogen-substituted phenyl group, offers a unique confluence of steric and electronic properties. The cyclopropyl moiety often serves as a bioisostere for larger, more flexible groups, providing conformational rigidity that can enhance binding affinity to biological targets. Meanwhile, the chloro and fluoro substituents on the phenyl ring modulate key drug-like properties, including metabolic stability, lipophilicity, and membrane permeability.

This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's core physicochemical properties, spectroscopic signature, validated synthesis protocols, and critical applications, with a focus on its role in the discovery of novel therapeutics.

Core Chemical and Physical Properties

The foundational characteristics of a compound dictate its behavior in both chemical reactions and biological systems. Below are the key identifiers and predicted physical properties for 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid.

Chemical Structure

The molecular architecture is central to the compound's reactivity and function.

Caption: Molecular Structure of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid.

Property Summary
PropertyValueSource
Chemical Name 1-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid[2]
CAS Number 920501-66-2[2]
Molecular Formula C₁₀H₈ClFO₂Deduced
Molecular Weight 228.62 g/mol Calculated
Appearance White to off-white solidInferred from analogs[1][3]
Solubility Soluble in organic solvents (e.g., Ethyl Acetate, Methanol); low aqueous solubility.Inferred from synthesis protocols[4]
Melting Point Data not publicly available. The parent, cyclopropanecarboxylic acid, melts at 26-28°C.[1]N/A
Boiling Point Data not publicly available. The parent, cyclopropanecarboxylic acid, boils at 184-186°C.[1]N/A

Spectroscopic Profile and Characterization

Structural verification is paramount. While specific spectra for this exact compound are not publicly cataloged, a predictive profile can be constructed based on analogous structures and fundamental principles of spectroscopy. This serves as a benchmark for researchers synthesizing or handling this molecule.

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale & Notes
¹H NMR Aromatic Protonsδ 7.2-7.6 ppmThree distinct signals expected in the aromatic region, showing complex splitting patterns (doublets, doublet of doublets) due to chloro and fluoro substitution. Based on data for similar compounds.[5]
Cyclopropyl Protonsδ 1.3-1.8 ppmTwo sets of multiplets corresponding to the four diastereotopic protons on the cyclopropane ring. Based on data for similar compounds.
Carboxylic Acid Protonδ 10-12 ppmA broad singlet, which is exchangeable with D₂O.
¹³C NMR Carboxylic Carbonyl (C=O)δ 175-180 ppmTypical range for a carboxylic acid carbon.
Aromatic Carbonsδ 115-160 ppmComplex pattern of 6 signals, with C-F and C-Cl carbons showing characteristic shifts and coupling.
Quaternary Cyclopropyl Cδ 35-45 ppmThe carbon atom attached to both the aryl and carboxyl groups.
Cyclopropyl CH₂δ 15-25 ppmSignals corresponding to the two methylene carbons in the cyclopropane ring.
IR Spectroscopy O-H Stretch (Carboxylic Acid)3400–3000 cm⁻¹ (broad)Characteristic very broad absorption due to hydrogen bonding.[6]
C-H Stretch (Aromatic/Aliphatic)3100-2850 cm⁻¹Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H are just below.[6]
C=O Stretch (Carboxylic Acid)~1710 cm⁻¹ (strong)A strong, sharp peak indicative of the carbonyl group in a carboxylic acid dimer.[6]
C=C Stretch (Aromatic)1600 & 1500 cm⁻¹Two characteristic absorptions for the phenyl ring.[6]
Mass Spec. Molecular Ion [M]⁺m/z ≈ 228.6Corresponding to the molecular weight of the compound.
Key Fragments[M-COOH]⁺, [M-Cl]⁺Expected fragmentation patterns include the loss of the carboxylic acid group and halogen atoms.

Synthesis and Reaction Pathways

This compound is not naturally occurring and must be prepared synthetically. Its synthesis is a key step for its subsequent use in more complex drug candidates. A common and effective method involves the hydrolysis of a nitrile precursor.

Protocol: Synthesis via Hydrolysis of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile

This protocol is adapted from a general and robust procedure for converting substituted cyclopropanecarbonitriles to their corresponding carboxylic acids. The rationale involves a strong base-mediated hydrolysis of the nitrile group to a carboxylate salt, followed by acidic workup to yield the final product.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile (1.0 equivalent).

  • Hydrolysis: Add aqueous lithium hydroxide (LiOH) solution (e.g., 4.0 N, ~10 mL per mmol of nitrile). The choice of LiOH is effective for nitrile hydrolysis, often providing cleaner reactions than NaOH or KOH in some contexts.

  • Heating: Heat the biphasic suspension to reflux in an oil bath. Maintain reflux for 12-18 hours, monitoring the reaction progress by TLC until the starting material is consumed. The elevated temperature is necessary to overcome the activation energy for nitrile hydrolysis.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing cold 1.2 N hydrochloric acid (HCl). This step protonates the carboxylate salt intermediate, causing the desired carboxylic acid to precipitate or partition into an organic layer.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Ethyl acetate is a suitable solvent for effectively extracting the moderately polar carboxylic acid product while having limited miscibility with water.

  • Washing: Wash the combined organic layers sequentially with water (3x) and a saturated sodium chloride solution (brine, 1x). The water washes remove residual LiOH and HCl, while the brine wash helps to break any emulsions and remove dissolved water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.

Caption: Workflow for the synthesis of the title compound via nitrile hydrolysis.

Applications in Drug Discovery and Development

The true value of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid lies in its application as a strategic building block for creating high-value, biologically active molecules.

  • Kinase Inhibitors: The substituted phenylcyclopropane motif is a key structural element in various small-molecule kinase inhibitors. For instance, a structurally related compound, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is a crucial intermediate in the synthesis of Cabozantinib .[4] Cabozantinib is a multi-tyrosine kinase inhibitor approved for treating certain types of cancer. This highlights the utility of the title compound in constructing molecules that target ATP-binding sites in kinases.

  • Antimicrobial Agents: The 3-chloro-4-fluorophenyl moiety itself is incorporated into molecules with demonstrated biological activity. Research has shown that N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives possess promising antimicrobial properties.[7] The title compound serves as a direct precursor for introducing this key pharmacophore into new molecular scaffolds.

  • Metabolic Stability: The cyclopropane ring is conformationally restricted and generally more resistant to metabolic degradation (e.g., oxidation) than corresponding alkyl chains. This property is highly desirable in drug design to improve a compound's pharmacokinetic profile.

Applications main_compound 1-(3-Chloro-4-fluorophenyl) cyclopropanecarboxylic acid kinase Kinase Inhibitors (e.g., Cabozantinib analogs) main_compound->kinase Amide Coupling antimicrobial Antimicrobial Agents (e.g., Semicarbazones) main_compound->antimicrobial Derivatization other Other Bioactive Molecules main_compound->other Scaffold Elaboration

Caption: Role as a central building block in medicinal chemistry.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical intermediate. The following guidelines are synthesized from safety data sheets of structurally similar compounds.[2][3][8][9][10]

GHS Hazard Classifications
Hazard ClassCategorySignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302 + H312 + H332
Skin Irritation2WarningH315
Eye Irritation2AWarningH319
Specific Target Organ Toxicity (Single Exposure)3WarningH335 / H336

Source:[2][11]

Recommended Procedures
  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Use safety glasses with side shields or goggles.

    • A lab coat is mandatory.

    • If dust is generated, use a NIOSH-approved respirator.[3]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Avoid breathing dust, fumes, or vapors.[8]

    • Prevent contact with skin and eyes.[9]

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Keep the container tightly closed.

    • Store in a dry, cool, and well-ventilated place away from incompatible materials.[8]

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water.[3]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3]

Conclusion

1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its unique structural features provide a robust starting point for the synthesis of complex molecules with tailored biological activities. By understanding its chemical properties, synthesis, and safety considerations, researchers can effectively leverage this versatile building block to develop the next generation of therapeutics, from targeted cancer treatments to novel antimicrobial agents.

References

  • 1-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid - Chemical Substance Information. NextSDS. [Link]

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Supporting Information: Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. ACS Publications. [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. [Link]

  • Useful Spectroscopic Data. University of Notre Dame. [Link]

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]

  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. National Center for Biotechnology Information (PMC). [Link]

Sources

Exploratory

molecular structure and molecular weight of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid

An In-depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid This guide provides a comprehensive overview of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, a compound of significant inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid

This guide provides a comprehensive overview of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, a compound of significant interest in contemporary drug discovery and development. We will delve into its molecular characteristics, synthesis, and potential applications, offering insights for researchers and scientists in the field.

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a highly valued structural motif in medicinal chemistry. Its unique stereoelectronic properties, including a rigid, three-dimensional structure and the high p-character of its C-C bonds, offer several advantages in drug design.[1] The incorporation of a cyclopropyl ring can enhance metabolic stability, improve potency, and provide novel intellectual property. 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid is a key building block that leverages these benefits, serving as a precursor for more complex molecules with therapeutic potential.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and properties of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid is fundamental for its application in research and development.

Molecular Structure

The structure of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid features a central cyclopropane ring, to which a 3-chloro-4-fluorophenyl group and a carboxylic acid group are attached at the same carbon atom.

Molecular Structure Diagram

Caption: 2D representation of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid.

Physicochemical Data Summary

The following table summarizes key quantitative data for 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid.

PropertyValueSource
Molecular Formula C10H8ClFO2[2]
Molecular Weight 214.62 g/mol
CAS Number 920501-66-2[3]
Physical Form Solid

Synthesis and Mechanistic Insights

The synthesis of substituted cyclopropanecarboxylic acids is a well-established area of organic chemistry, with several methodologies available. A common approach involves the cyclopropanation of a corresponding styrene derivative or the reaction of a phenylacetonitrile with a dihaloalkane followed by hydrolysis.

Generalized Synthetic Pathway

A plausible and frequently employed synthetic route to 1-arylcyclopropanecarboxylic acids involves a two-step process starting from a substituted phenylacetonitrile. This method offers a versatile and efficient means of production.[4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis Start 3-Chloro-4-fluorophenylacetonitrile Intermediate 1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile Start->Intermediate Cyclization Reagents1 1,2-Dibromoethane, Base (e.g., NaOH), Phase Transfer Catalyst Reagents1->Intermediate Product 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid Intermediate->Product Nitrile Hydrolysis Reagents2 Acid or Base Hydrolysis (e.g., H2SO4, NaOH) Reagents2->Product

Caption: Generalized synthetic workflow for the preparation of the target compound.

Experimental Protocol: Synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile

This protocol outlines the synthesis of the nitrile intermediate, a crucial precursor to the final carboxylic acid.

Materials:

  • 3-Chloro-4-fluorophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

Procedure:

  • To a stirred solution of 3-chloro-4-fluorophenylacetonitrile and a catalytic amount of TBAB in toluene, add 1,2-dibromoethane.

  • Slowly add a 50% aqueous solution of sodium hydroxide to the mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir vigorously for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude 1-(3-chloro-4-fluorophenyl)cyclopropanecarbonitrile, which can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Phase Transfer Catalyst (TBAB): The use of a phase transfer catalyst is essential to facilitate the reaction between the aqueous sodium hydroxide and the organic-soluble reactants.

  • Temperature Control: Maintaining a temperature of 50-60 °C ensures a sufficient reaction rate without promoting undesirable side reactions.

Experimental Protocol: Hydrolysis to 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid

Materials:

  • 1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile

  • Sulfuric acid (concentrated)

  • Water

Procedure:

  • Add the 1-(3-chloro-4-fluorophenyl)cyclopropanecarbonitrile to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5][6]

Trustworthiness of the Protocol: This two-step synthesis is a robust and well-documented method for preparing 1-arylcyclopropanecarboxylic acids. The progress of each step can be reliably monitored by standard analytical techniques, ensuring a self-validating system.

Applications in Drug Development

Substituted cyclopropanecarboxylic acids are valuable intermediates in the synthesis of various pharmaceutically active compounds. Their rigid structure allows for precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. While specific applications of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid are often proprietary, compounds with similar structural motifs have been investigated for their potential as enzyme inhibitors and receptor modulators in various therapeutic areas.[7]

Safety and Handling

1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant to the skin and eyes and may be harmful if swallowed.[3] Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid is a key chemical intermediate with significant potential in the field of drug discovery. Its unique molecular architecture, stemming from the combination of a substituted phenyl ring and a cyclopropyl moiety, provides a valuable scaffold for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for its efficient production. As research in medicinal chemistry continues to evolve, the utility of such well-defined building blocks will undoubtedly expand.

References

  • NextSDS. (n.d.). 1-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(2-CHLORO-4-FLUOROPHENYL)CYCLOPENTANE-1-CARBOXYLIC ACID. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 849217-48-7 | Product Name : 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Protein Data Bank Japan. (2013). H50 - 1-(3',4'-dichloro-2-fluorobiphenyl-4-yl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.
  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

  • PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bioactive Compounds in Health and Disease. (2024, October 7). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]

Sources

Foundational

solubility profile of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid in aqueous solutions

An In-Depth Technical Guide to the Aqueous Solubility Profile of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid Introduction 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid is a molecule of interest within...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Solubility Profile of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid

Introduction

1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid is a molecule of interest within contemporary drug discovery pipelines. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to successful formulation and development. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its clinical efficacy. Poor solubility can lead to inadequate absorption from the gastrointestinal tract, resulting in low and variable drug exposure in the body.[1][2]

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid. We will move beyond simple data reporting to elucidate the theoretical underpinnings, detail robust experimental protocols, and explore the key factors that modulate solubility. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system for generating a reliable and interpretable solubility profile.

Part 1: Foundational Physicochemical Characterization

Before embarking on solubility measurements, a baseline characterization of the molecule is essential. These parameters provide the context for interpreting solubility data and predicting its behavior under various conditions.

Molecular Structure and Predicted Properties

The first step is to analyze the structure of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid. The presence of a carboxylic acid group immediately identifies it as a weak acid, meaning its ionization state—and therefore its solubility—will be highly dependent on pH.[1][3] The chloro and fluoro substituents on the phenyl ring contribute to its lipophilicity.

Computational tools are invaluable for generating initial estimates of key properties, guiding experimental design.[4][5][6]

PropertyPredicted ValueSignificance for Solubility
pKa ~3.5 - 4.5The pH at which 50% of the compound is ionized. Crucial for predicting pH-dependent solubility using the Henderson-Hasselbalch equation.[7]
logP ~2.5 - 3.5A measure of lipophilicity. Higher logP values often correlate with lower intrinsic aqueous solubility.
Molecular Weight 228.63 g/mol Influences diffusion and dissolution rates.

Note: These are estimated values. Experimental determination is required for definitive characterization.

Part 2: The Theoretical Framework of Solubility & Dissolution

A robust experimental plan is grounded in solid theory. Two key equations govern the solubility and dissolution behavior of ionizable compounds.

The Henderson-Hasselbalch Equation: pH-Dependent Equilibrium Solubility

For a weak acid like 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, the total solubility (ST) at a given pH is the sum of the intrinsic solubility of the neutral form (S0) and the concentration of the ionized (salt) form. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[8][9][10]

ST = S0 (1 + 10(pH - pKa))

This equation is a powerful predictor of how solubility will change across the physiological pH range of the gastrointestinal tract.[8][11] It underscores the necessity of determining both the intrinsic solubility (S0) and the pKa to model the complete pH-solubility profile.

The Noyes-Whitney Equation: The Dynamics of Dissolution

Equilibrium solubility tells us how much can dissolve, while the dissolution rate tells us how fast. The Noyes-Whitney equation describes the rate of dissolution (dM/dt) from a solid surface into a liquid.[12][13][14]

dM/dt = (D * A * (Cs - C)) / h

Where:

  • dM/dt : Rate of dissolution[15]

  • D : Diffusion coefficient of the drug

  • A : Surface area of the solid drug particles[14]

  • Cs : Saturation solubility of the drug (thermodynamic solubility)[14]

  • C : Concentration of the drug in the bulk solution[14]

  • h : Thickness of the diffusion layer[15]

This equation highlights why factors like particle size (which affects surface area 'A') and agitation (which affects the diffusion layer 'h') are critical process parameters in formulation.[12][15]

Part 3: Experimental Determination of Aqueous Solubility

Distinguishing between kinetic and thermodynamic solubility is crucial, as they answer different questions relevant to the drug development process.[16]

Workflow for Comprehensive Solubility Assessment

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Synthesis & Interpretation char Physicochemical Prediction (pKa, logP) thermo Thermodynamic Solubility (Shake-Flask Method) char->thermo Guides Intrinsic Solubility (S0) Test solid Solid-State Characterization (XRPD, DSC) solid->thermo Identifies Stable Polymorph for Test ph_dep pH-Dependent Solubility (pH 1.2 to 7.4) thermo->ph_dep Provides S0 for H-H Calculation kinetic Kinetic Solubility (DMSO Precipitation) formulation Inform Formulation Strategy kinetic->formulation Predicts Supersaturation Potential profile Construct pH-Solubility Profile ph_dep->profile bcs Biopharmaceutics Classification System (BCS) Assessment profile->bcs Lowest solubility across pH range bcs->formulation

Caption: A comprehensive workflow for solubility characterization.

Protocol 1: Thermodynamic (Equilibrium) Solubility Measurement

This method determines the true equilibrium solubility, which is the concentration of the compound in a saturated solution when it is in equilibrium with its most stable solid form.[16][17] The shake-flask method is the gold standard.[18][19]

Objective: To determine the intrinsic solubility (S0) and the pH-dependent solubility.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) to cover the physiological range.[19]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically at 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[16] The system must reach a plateau where the concentration in solution no longer changes.

  • Phase Separation: After equilibration, separate the solid and liquid phases. This is a critical step. Centrifugation followed by careful withdrawal of the supernatant is preferred. Filtration may be used, but potential for drug adsorption to the filter must be assessed.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Solid-State Analysis (Self-Validation): Recover the remaining solid material and analyze it using XRPD or DSC. This is a crucial self-validating step to confirm that the solid form did not change (e.g., convert to a different polymorph or a hydrate) during the experiment.[17][20]

Protocol 2: Kinetic Solubility Measurement

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often created by diluting a concentrated DMSO stock solution into an aqueous buffer.[16][20] This is a high-throughput method useful in early discovery for ranking compounds, but it often overestimates the true thermodynamic solubility because the precipitate is frequently amorphous.[20][21]

Objective: To rapidly assess the precipitation tendency of the compound.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilution: In a microplate format, add a small volume of the DMSO stock to a larger volume of aqueous buffer (e.g., pH 7.4).

  • Incubation & Detection: Incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitate Detection: Measure the amount of precipitate formed. This can be done via turbidimetry (light scattering), direct UV analysis, or by separating the precipitate and quantifying the remaining soluble compound via HPLC.[22]

Measurement TypeQuestion AnsweredRelevanceCommon Pitfalls
Thermodynamic How much of the most stable form of the compound will dissolve at equilibrium?Gold standard for formulation development and BCS classification.[16][20]Slow; requires more compound; phase transformation during experiment.[17]
Kinetic At what concentration does the compound precipitate from a supersaturated solution?High-throughput screening; indicates potential for supersaturation in vivo.[22]Often overestimates true solubility; highly method-dependent; results can be skewed by DMSO.[16][21]

Part 4: Key Factors Influencing Aqueous Solubility

The measured solubility is not a single value but a function of its environment. Understanding these influences is key to manipulating solubility for optimal drug delivery.

Logical Relationship of Factors Influencing Solubility

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Sol Aqueous Solubility pKa pKa pKa->Sol Governs Ionization @ given pH SF Solid Form (Polymorph, Amorphous) SF->Sol Determines Lattice Energy logP Lipophilicity (logP) logP->Sol Impacts Intrinsic Solubility (S0) pH Solution pH pH->Sol Modulates Ionization Temp Temperature Temp->Sol Affects Enthalpy of Solution Cosolv Cosolvents Cosolv->Sol Alters Solvent Polarity Excip Excipients (Surfactants, etc.) Excip->Sol Micellar Solubilization, Complexation

Caption: Interplay of intrinsic and extrinsic factors on solubility.

  • pH: As established by the Henderson-Hasselbalch equation, pH is the dominant factor for ionizable molecules.[3][23] For this carboxylic acid, solubility will be lowest at acidic pH (below its pKa) and will increase significantly as the pH rises and the molecule deprotonates to its more soluble carboxylate form.[1][3]

  • Cosolvents: The addition of water-miscible organic solvents (cosolvents) like ethanol, propylene glycol, or PEG 400 can increase the solubility of poorly soluble compounds.[24][25] They work by reducing the polarity of the aqueous medium, making it a more favorable environment for a lipophilic solute.[26][27] The extent of solubility enhancement is typically an exponential function of the cosolvent fraction.[27]

  • Excipients: In formulation, excipients are used to enhance solubility.[28][29]

    • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate poorly soluble drug molecules, increasing the overall apparent solubility.[30][31]

    • Complexing Agents: Cyclodextrins can form inclusion complexes with drug molecules, shielding the hydrophobic parts of the drug from water and enhancing solubility.[29]

Part 5: Advanced Solid-State Characterization

The solid form of an active pharmaceutical ingredient (API) is a critical material attribute that directly impacts its solubility.[32] Different crystalline forms (polymorphs) or an amorphous state can exhibit vastly different solubilities.[33][34]

  • X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying the crystalline form of a material.[35][36] Each polymorph produces a unique diffraction pattern, acting as a "fingerprint." XRPD is essential for confirming the solid form before and after a solubility experiment to detect any phase transformations.[32][37]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[38][39] It is used to determine melting points, glass transitions (for amorphous material), and detect polymorphic transitions.[33][40] Different polymorphs will have different melting points and enthalpies of fusion, which relate to their crystal lattice energy and, by extension, their solubility.[34]

Part 6: Computational Approaches in Solubility Prediction

In modern drug discovery, in silico models are used to predict solubility early in the development process, helping to prioritize compounds and identify potential liabilities.[41][42] These methods, ranging from quantitative structure-property relationship (QSPR) models to more complex molecular dynamics simulations, use molecular descriptors to estimate solubility.[4][5][43] While predictive models are powerful screening tools, they do not replace experimental measurement; rather, they serve to guide and focus laboratory efforts.[5][6]

Conclusion

Characterizing the aqueous solubility of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid is a multi-faceted process that integrates theoretical principles with rigorous experimental execution. A complete profile requires an understanding of its pKa, the determination of both thermodynamic and kinetic solubility across a physiological pH range, and a thorough characterization of its solid-state properties. By following the systematic approach outlined in this guide—from foundational analysis to advanced characterization—researchers can build a robust and reliable data package. This comprehensive understanding is not merely an academic exercise; it is a critical prerequisite for designing effective formulations, predicting in vivo performance, and ultimately advancing a promising compound toward clinical success.

References

  • Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC. (n.d.).
  • Noyes-Whitney Equation | The Science Behind Drug Dissolution - Hello Pharma. (2025, May 5).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • Computational models for the prediction of drug solubility | Request PDF - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon. (2023, October 31). Retrieved March 17, 2026, from [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. (2020, August 11). Retrieved March 17, 2026, from [Link]

  • PH and Solvent Effect on Drug Solubility. (n.d.). Retrieved March 17, 2026, from [Link]

  • The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B. (2017, September 18). Retrieved March 17, 2026, from [Link]

  • 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation - IEEE Xplore. (n.d.). Retrieved March 17, 2026, from [Link]

  • 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation - IEEE Xplore. (n.d.). Retrieved March 17, 2026, from [Link]

  • Noyes-Whitney Equation in Drug Dissolution | PDF | Solubility | Diffusion - Scribd. (n.d.). Retrieved March 17, 2026, from [Link]

  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Retrieved March 17, 2026, from [Link]

  • Benthin, S., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 599-605. [Link]

  • The advantages of solid form analysis with XRPD - Malvern Panalytical. (2022, July 29). Retrieved March 17, 2026, from [Link]

  • Aso, Y., et al. (2013). Dissolution process analysis using model-free Noyes-Whitney integral equation. Chemical and Pharmaceutical Bulletin, 61(2), 156-162. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. (n.d.). Retrieved March 17, 2026, from [Link]

  • Kinetic versus thermodynamic solubility temptations and risks - Ovid. (2025, August 2). Retrieved March 17, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Retrieved March 17, 2026, from [Link]

  • Noyes And Whitney Equation - . (n.d.). Retrieved March 17, 2026, from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). Retrieved March 17, 2026, from [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. (2019, February 27). Retrieved March 17, 2026, from [Link]

  • Formula For Rate Of Dissolution - Free PDF Library. (2026, March 18). Retrieved March 17, 2026, from [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs - MDPI. (2025, April 11). Retrieved March 17, 2026, from [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 13). Retrieved March 17, 2026, from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025, April 28). Retrieved March 17, 2026, from [Link]

  • Van den Abeele, J., et al. (2026). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. European Journal of Pharmaceutical Sciences, 197, 106813. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Retrieved March 17, 2026, from [Link]

  • Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 11. [Link]

  • Solid State Characterization - Eurofins Scientific. (2024, May 11). Retrieved March 17, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved March 17, 2026, from [Link]

  • Pharmaceutical Solid-State Characterization by Simultaneous Small-and Wide-Angle X-Ray Scattering. (n.d.). Retrieved March 17, 2026, from [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). Retrieved March 17, 2026, from [Link]

  • FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. (2022, March 23). Retrieved March 17, 2026, from [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.). Retrieved March 17, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved March 17, 2026, from [Link]

  • EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE. (n.d.). Retrieved March 17, 2026, from [Link]

  • What is SR-XRPD? - Excelsus Structural Solutions. (n.d.). Retrieved March 17, 2026, from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25). Retrieved March 17, 2026, from [Link]

  • Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 558-564. [Link]

  • Llinàs, A., et al. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 50(1), 179-186. [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences. (2022, September 15). Retrieved March 17, 2026, from [Link]

  • View of Application of the Henderson-Hasselbalch Equation to Solubility Determination. (n.d.). Retrieved March 17, 2026, from [Link]

  • Solving solubility issues in modern APIs - TAPI. (2018, July 26). Retrieved March 17, 2026, from [Link]

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved March 17, 2026, from [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design - ACS Publications. (2025, August 16). Retrieved March 17, 2026, from [Link]

Sources

Exploratory

Comprehensive NMR Spectroscopy Profiling of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide for Structural Elucidation

Executive Summary & Chemical Context 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid (CAS: 920501-66-2) is a highly specialized building block frequently utilized in the rational design of multi-targeted receptor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid (CAS: 920501-66-2) is a highly specialized building block frequently utilized in the rational design of multi-targeted receptor tyrosine kinase (RTK) inhibitors and advanced agrochemicals . The structural validation of this compound requires rigorous analytical precision due to the complex magnetic environment generated by its rigid cyclopropane ring and the strongly inductive, spin-active halogens (Fluorine-19 and Chlorine-35/37) on the aromatic system.

This whitepaper provides an authoritative, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. By moving beyond mere data listing, we deconstruct the causality behind chemical shifts, heteronuclear spin-spin couplings, and experimental protocol choices.

Causality in Experimental Design

To achieve a self-validating NMR protocol, the experimental parameters must be precisely tuned to the physical chemistry of the analyte .

  • Solvent Selection (DMSO- d6​ vs. CDCl 3​ ): Carboxylic acids inherently form hydrogen-bonded dimers in non-polar solvents like CDCl 3​ . This dimerization leads to severe line broadening and concentration-dependent chemical shifts for the acidic proton. We mandate the use of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ). As a strong hydrogen-bond acceptor, DMSO disrupts these dimers, yielding a sharper, highly reproducible signal for the -COOH proton and enhancing overall spectral resolution.

  • Internal Standardization: Tetramethylsilane (TMS) must be included at 0.03% v/v to provide an absolute zero-point reference (0.00 ppm), ensuring that the complex multiplet structures of the cyclopropane ring are accurately calibrated.

  • Temperature Regulation: Acquisition must be locked at 298 K. Thermal fluctuations alter the hydrogen-bonding dynamics of the solvent-solute complex, which can shift the carboxylic acid peak and induce line broadening in the aromatic region.

Step-by-Step NMR Acquisition Protocol

The following methodology establishes a closed-loop, self-validating system for data acquisition.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO- d6​ containing TMS. Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize the magnetic field homogeneity.

  • Probe Tuning & Matching: Manually tune the probe for both 1 H (e.g., 400 MHz) and 13 C (e.g., 100 MHz) channels to minimize reflected power, maximizing the signal-to-noise ratio (SNR).

  • 3D Shimming: Perform gradient shimming (e.g., TopShim) on the 2 H lock signal of DMSO to correct magnetic field inhomogeneities. The lock level must remain stable with a variation of <1%.

  • Pulse Calibration ( 90∘ Pulse): Calibrate the 90∘ pulse width ( P1​ ) specifically for this sample to ensure quantitative reliability and maximum transverse magnetization.

  • 1 H Acquisition: Execute a standard 1D 1 H pulse sequence (e.g., zg30). Use a relaxation delay ( D1​ ) of at least 2.0 seconds to allow full longitudinal relaxation of the rigid cyclopropyl protons. Acquire 16-32 scans.

  • 13 C Acquisition: Execute a 1 H-decoupled 1D 13 C pulse sequence (e.g., zgpg30). Due to the lack of NOE enhancement on the quaternary carbons (C-1, C-4, C-COOH), use a longer relaxation delay ( D1​ = 3.0 - 5.0 s) and acquire a minimum of 512 scans.

Fig 1: Step-by-step experimental workflow for NMR acquisition and structural validation.

1 H NMR Data & Mechanistic Interpretation

The proton spectrum of this compound is defined by two distinct regions: the highly coupled aromatic system and the diastereotopic cyclopropane ring .

Quantitative 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)
-COOH 12.50Broad Singlet (br s)1H-
H-2 (Aromatic) 7.55Doublet of doublets (dd)1H 4JHF​ = 7.0, 4JHH​ = 2.0
H-6 (Aromatic) 7.40Doublet of doublet of doublets (ddd)1H 3JHH​ = 9.0, 4JHF​ = 4.5, 4JHH​ = 2.0
H-5 (Aromatic) 7.35Pseudo-triplet (t) or dd1H 3JHF​3JHH​ = 9.0
Cyclopropyl -CH 2​
  • (trans)
1.50Multiplet (AA'BB' system)2HComplex
Cyclopropyl -CH 2​
  • (cis)
  • 1.15Multiplet (AA'BB' system)2HComplex

    Causality of Splitting Patterns:

    • The Fluorine Effect: The 19 F nucleus (spin 1/2) actively couples with the aromatic protons. H-5 is ortho to the fluorine atom, resulting in a large 3JHF​ coupling (~9.0 Hz). Because H-5 is also ortho to H-6, it experiences a similar 3JHH​ coupling, often causing the signal to collapse into a pseudo-triplet.

    • Cyclopropyl Diastereotopicity: The cyclopropane ring sits perpendicular to the plane of the carboxylic acid and phenyl ring. This locks the four methylene protons into a rigid geometry. The two protons cis to the phenyl ring experience a different magnetic shielding cone than the two protons trans to it, resulting in two distinct multiplets forming an AA'BB' spin system.

    13 C NMR Data & Spin-Spin Coupling Networks

    Carbon-13 NMR provides the ultimate validation of the substitution pattern. Because 19 F is 100% naturally abundant, every carbon atom in proximity to the fluorine will be split into a doublet, with the coupling constant ( JCF​ ) decaying exponentially over distance .

    Quantitative 13 C NMR Assignments (100 MHz, DMSO- d6​ )
    PositionChemical Shift (ppm)MultiplicityCoupling Constants ( J in Hz)
    C=O (Carboxyl) 174.5Singlet (s)-
    C-4 (C-F) 156.5Doublet (d) 1JCF​ = 245.0
    C-1 (C-Cyclopropyl) 138.5Doublet (d) 4JCF​ = 3.5
    C-2 (Aromatic CH) 131.5Doublet (d) 3JCF​ = 6.5
    C-6 (Aromatic CH) 129.5Doublet (d) 3JCF​ = 7.5
    C-3 (C-Cl) 119.5Doublet (d) 2JCF​ = 18.5
    C-5 (Aromatic CH) 116.8Doublet (d) 2JCF​ = 21.0
    C-1' (Cyclopropyl C q​ ) 28.0Singlet (s)-
    C-2', C-3' (Cyclopropyl CH 2​ ) 16.5Singlet (s)-

    Causality of Carbon Shifts: The massive 1JCF​ coupling of 245 Hz at 156.5 ppm definitively identifies C-4. The adjacent carbons (C-3 and C-5) exhibit 2JCF​ couplings of ~18-21 Hz. The electronegativity of the chlorine atom at C-3 slightly dampens its 2JCF​ coupling compared to C-5, providing a reliable diagnostic metric to differentiate the two ortho positions.

    Fig 2: Heteronuclear spin-spin coupling network driven by the 19F nucleus.

    References

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

    Foundational

    physicochemical characterization of 3-chloro-4-fluorophenyl cyclopropane derivatives

    An In-Depth Technical Guide to the Physicochemical Characterization of 3-Chloro-4-fluorophenyl Cyclopropane Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract: The 3-chloro-4-fluo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Physicochemical Characterization of 3-Chloro-4-fluorophenyl Cyclopropane Derivatives

    Audience: Researchers, scientists, and drug development professionals.

    Abstract: The 3-chloro-4-fluorophenyl moiety is a privileged scaffold in modern medicinal chemistry, imparting favorable properties such as metabolic stability and enhanced binding affinity.[1][2] When combined with the conformationally constrained cyclopropane ring—a feature known to improve potency and reduce off-target effects—it creates a class of compounds with significant therapeutic potential.[3][4] A thorough and systematic physicochemical characterization is the bedrock upon which successful drug discovery and development programs are built. It is not merely a data-gathering exercise but a critical investigation into a molecule's identity, stability, and suitability for a biological environment. This guide provides a comprehensive framework for the robust characterization of 3-chloro-4-fluorophenyl cyclopropane derivatives, moving from absolute structural confirmation to the key developability parameters that dictate a compound's fate. The narrative emphasizes the causality behind experimental choices, presenting each protocol as a self-validating system to ensure scientific integrity.

    Part 1: Absolute Structure Elucidation and Purity Confirmation

    The first principle of drug development is to know, with certainty, the precise molecular structure you are working with. Any ambiguity in structure or purity can invalidate subsequent biological and toxicological data. This section details the synergistic use of spectroscopic and analytical techniques to build an unassailable identity profile.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

    NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing direct insight into the chemical environment and connectivity of atoms.[5][6] For this specific class of compounds, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

    Expertise & Causality: We don't just run a proton NMR; we use a suite of experiments because each nucleus tells a different part of the story. ¹H NMR reveals the number and connectivity of protons, with proton-proton coupling constants (J-values) being particularly diagnostic for the relative stereochemistry of the cyclopropane ring.[5] ¹³C NMR confirms the carbon skeleton, while ¹⁹F NMR provides a clean, highly sensitive window into the electronic environment of the fluorine atom, which is often crucial for understanding target engagement.

    • ¹H NMR:

      • Aromatic Region (approx. 7.0-7.5 ppm): The 3-chloro-4-fluorophenyl group will display a characteristic set of three coupled signals, often appearing as a doublet, a doublet of doublets, and a multiplet, reflecting the specific substitution pattern.

      • Cyclopropane Region (approx. 0.5-2.5 ppm): The protons on the cyclopropane ring exhibit complex splitting patterns due to geminal and vicinal couplings. The magnitude of the vicinal coupling constants (J-values) between protons on adjacent carbons is highly dependent on their dihedral angle, making it the most powerful tool for assigning cis/trans stereochemistry.[5][7]

    • ¹³C NMR: The spectrum will show distinct signals for each carbon, including the halogenated aromatic carbons and the characteristically upfield-shifted signals of the cyclopropane ring carbons.

    • ¹⁹F NMR: A single resonance (or a doublet if coupled to a nearby proton) is expected, with its chemical shift being sensitive to the overall electronic structure of the molecule.

    • Sample Preparation: Accurately weigh 5-10 mg of the derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

    • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz. Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

    • Data Acquisition:

      • Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a signal-to-noise ratio >100:1 for the main signals.

      • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

      • Acquire a broadband proton-decoupled ¹⁹F NMR spectrum.

      • Self-Validation: Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign proton and carbon signals and confirm connectivity.

    • Data Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals to determine the relative number of protons.

    NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in Deuterated Solvent H1 ¹H NMR Prep->H1 C13 ¹³C NMR Process Processing (FT, Phasing, Calibration) H1->Process F19 ¹⁹F NMR C13->Process D2 2D NMR (COSY, HSQC) F19->Process D2->Process Analysis Structure Verification (Shifts, Couplings, Integrals) Process->Analysis

    Caption: Workflow for comprehensive NMR analysis.
    Mass Spectrometry (MS): Confirming Mass and Formula

    MS provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition.[5][8]

    Expertise & Causality: For this class of compounds, MS is particularly powerful due to the presence of chlorine. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8] Therefore, the molecular ion peak ([M]⁺) will be accompanied by a characteristic [M+2]⁺ peak with about one-third the intensity. This isotopic signature is a rapid and highly reliable confirmation of the presence of a single chlorine atom in the molecule.

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Analysis: Infuse the sample into an HRMS instrument, such as an Orbitrap or TOF mass spectrometer, using electrospray ionization (ESI) in positive ion mode.

    • Data Interpretation:

      • Identify the molecular ion peak ([M+H]⁺ for ESI).

      • Self-Validation: Compare the experimentally measured exact mass to the theoretically calculated mass for the proposed chemical formula. The mass error should be less than 5 ppm.

      • Confirm the presence of the [M+2]⁺ isotopic peak at ~33% the intensity of the main peak.

    Complementary Techniques: IR and Elemental Analysis
    • Infrared (IR) Spectroscopy: Provides confirmation of functional groups.[5] Expect to see characteristic stretches for aromatic C-H, aromatic C=C, cyclopropyl C-H, and the C-Cl and C-F bonds in the fingerprint region.

    • Elemental Analysis (CHN): Confirms the bulk purity of the sample by quantifying the percentage of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values for the proposed formula.

    Analysis Type Purpose Key Validating Feature
    NMR (¹H, ¹³C, ¹⁹F, 2D) Unambiguous structural elucidation & stereochemistryCorrect chemical shifts, integration, and J-coupling constants
    HRMS Molecular weight and elemental formula confirmationMass accuracy < 5 ppm and characteristic Cl isotope pattern
    Elemental Analysis Bulk purity assessmentExperimental C, H, N % values within ±0.4% of theoretical

    Part 2: Solid-State Characterization

    The solid-state properties of a drug candidate dictate its stability, dissolution rate, and manufacturability. For 3-chloro-4-fluorophenyl cyclopropane derivatives, which are often crystalline solids, this analysis is non-negotiable.

    Single-Crystal X-ray Crystallography (SC-XRD): The Definitive 3D Structure

    SC-XRD is the gold standard for determining the three-dimensional arrangement of atoms in a molecule.[9] It provides unequivocal proof of stereochemistry, conformation, and the intermolecular interactions (e.g., hydrogen bonding, halogen bonding) that govern the crystal packing.[10][11]

    Expertise & Causality: While NMR can strongly infer relative stereochemistry, SC-XRD provides absolute, visual proof. This is crucial for structure-based drug design, where understanding the precise shape of the molecule is necessary to predict its fit within a biological target.[9][12] The crystallographic data also serves as the ultimate validation for the structure proposed by spectroscopy.

    XRay_Workflow A Synthesize & Purify Derivative B Grow Single Crystals (e.g., Slow Evaporation) A->B C Mount Crystal & Collect Diffraction Data B->C D Solve Structure (Phase Problem) C->D E Refine Structural Model D->E F Validate & Analyze (3D Structure, Packing) E->F

    Caption: Experimental workflow for single-crystal X-ray analysis.
    • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane). Allow the solvent to evaporate slowly and undisturbed over several days. Other methods include slow cooling or vapor diffusion.

    • Data Collection: Identify a high-quality, single crystal under a microscope. Mount it on a goniometer and place it in a diffractometer. Collect diffraction data using a monochromatic X-ray source.

    • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the molecular model against the experimental data until convergence is reached.

    • Validation: The final model should have low R-factors (typically R1 < 5%) and a good-of-fit (GOF) value near 1.0, indicating a good match between the model and the experimental data.

    Thermal Analysis (DSC & TGA): Assessing Stability and Purity

    Thermal analysis provides critical information on the material's behavior as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques often performed simultaneously.[13][14][15]

    Expertise & Causality:

    • DSC measures heat flow and is used to determine the melting point, which is a key indicator of purity.[15][16] A sharp melting endotherm suggests a highly pure crystalline substance. DSC is also the primary tool for identifying polymorphism—the existence of different crystal forms of the same compound—which can have profound effects on solubility and bioavailability.[14]

    • TGA measures changes in mass with temperature, indicating the compound's thermal stability and decomposition temperature.[14][16] It can also quantify the presence of residual solvents or water.

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC/TGA instrument.

    • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Data Interpretation:

      • DSC Thermogram: Identify the onset temperature and peak maximum of the melting endotherm.

      • TGA Thermogram: Determine the temperature at which significant weight loss begins, indicating decomposition.

    Thermal Event Technique Information Gained
    Melting DSCMelting Point, Purity Assessment, Polymorph Screening
    Decomposition TGAThermal Stability, Onset of Degradation
    Solvent Loss TGAPresence and Quantity of Residual Solvents

    Part 3: Physicochemical Properties for Drug Development

    Once the structure and solid-state properties are confirmed, the focus shifts to parameters that predict the molecule's behavior in a physiological setting.

    Aqueous Solubility: The Gateway to Absorption

    A drug must be in solution to be absorbed.[17] Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability.[17][18]

    Expertise & Causality: We use the "gold standard" shake-flask method to determine thermodynamic solubility because it measures the true equilibrium state, providing the most reliable data for biopharmaceutical classification (BCS).[18][19] This is more robust than high-throughput kinetic methods, which are useful for screening but not for definitive characterization.[20]

    Solubility_Workflow A Add Excess Solid to Buffer (pH 7.4) B Equilibrate (Shake at 37°C, 24-48h) A->B C Separate Phases (Filter or Centrifuge) B->C D Quantify Solute in Aqueous Phase (e.g., HPLC-UV) C->D E Calculate Solubility (e.g., in µg/mL) D->E

    Caption: Workflow for thermodynamic solubility determination.
    • Preparation: Add an excess amount of the solid compound to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

    • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (37 ± 1 °C) for at least 24 hours to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove all undissolved solids.

    • Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve.

    • Validation: The presence of undissolved solid material at the end of the experiment must be visually confirmed to ensure saturation was achieved.

    Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

    Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[17] It is typically measured as the partition coefficient (LogP) or distribution coefficient (LogD).

    Expertise & Causality: LogP describes the partitioning of the neutral species, while LogD accounts for all ionized and neutral forms at a specific pH, making it more physiologically relevant for ionizable compounds.[17] The shake-flask method in n-octanol and water (or buffer) remains the benchmark for its reliability.[20][21] An optimal LogD value (typically between 1 and 3) is often sought to balance aqueous solubility with membrane permeability.

    LogP / LogD Range General Interpretation in Drug Discovery Potential Issues
    < 0 Too hydrophilicPoor membrane permeability, rapid excretion
    1 - 3 Optimal "drug-like" spaceGood balance of solubility and permeability
    > 3 Increasingly lipophilicPoor aqueous solubility, high plasma protein binding, potential toxicity
    > 5 Highly lipophilicOften associated with metabolic instability and promiscuous binding
    • Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol). The n-octanol and aqueous buffer (pH 7.4) phases should be mutually pre-saturated by shaking them together overnight and then separating.

    • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated buffer in a vial.

    • Equilibration: Cap the vial and shake vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

    • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

    • Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    Conclusion

    The is a multi-faceted process where each technique provides a crucial piece of a larger puzzle. From the definitive structural assignment by NMR and X-ray crystallography to the assessment of thermal stability and the critical drug-like properties of solubility and lipophilicity, this integrated approach provides the robust, high-integrity data package required to make informed decisions in a drug development pipeline. By understanding not just what to measure but why it is measured, researchers can confidently advance promising candidates toward the clinic.

    References

    • PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
    • Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
    • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery.
    • NETZSCH Analyzing & Testing. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
    • Alshennawi, A. E., et al. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.
    • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA).
    • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
    • Cruz-Cabeza, A. J., et al. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
    • SARomics. (2026, February 4). Synchrotron X-ray crystallography in Drug Discovery.
    • Carosati, E., et al. (2001, May 15). Small molecule crystallography in drug design. Current Medicinal Chemistry.
    • Pompili, S., et al. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace.
    • Creative Bioarray. (n.d.). Lipophilicity & Solubility.
    • BenchChem. (2025). Spectroscopic Analysis of 2-Phenylcyclopentanamine Isomers: A Technical Guide.
    • Varfolomeeva, E., et al. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI.
    • Nardecchia, S., et al. (n.d.). Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. Journal of Medicinal Chemistry.
    • BenchChem. (2025). Common side products in the synthesis of "3-(3-Chloro-4-fluorophenyl)propanal".
    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
    • Mykhailiuk, P. K. (2020, October 2). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry.
    • Kirk, K. L. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
    • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
    • Anonymous. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
    • Romeo, G., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
    • F.A.A. Paz, et al. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
    • ResearchGate. (n.d.). Spectroscopic characterization of 1-methylene-2-vinylcyclopropane and some of its derivatives | Request PDF.
    • O'Hagan, D. (2007, November). The role of fluorine in medicinal chemistry. Medicinal Chemistry.
    • Miller, C. N., et al. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
    • Clendinen, C. S., et al. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC.
    • Motta, A., et al. (2023, November 14). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. BIA - Free University of Bozen-Bolzano.

    Sources

    Exploratory

    An In-depth Technical Guide to the Electronic Properties and pKa of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid

    For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic properties and acidity, quantified by the pKa value, of 1-(3-Chloro-4-flu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For: Researchers, Scientists, and Drug Development Professionals

    Abstract

    This technical guide provides a comprehensive analysis of the electronic properties and acidity, quantified by the pKa value, of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid. This molecule is of significant interest in medicinal chemistry and drug discovery due to the unique combination of a di-halogenated phenyl ring and a cyclopropyl moiety, both of which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. We will delve into the intricate interplay of inductive and resonance effects of the substituents, the unique electronic contribution of the cyclopropane ring, and predict the compound's pKa value through established theoretical principles. Furthermore, this guide outlines detailed experimental and computational protocols for the determination of these properties, providing a robust framework for researchers in the field.

    Introduction: A Molecule of Interest in Modern Drug Discovery

    1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid (CAS Number: 920501-66-2) is a synthetic organic compound that combines several structural features known to be advantageous in the design of therapeutic agents.[1] The 3-chloro-4-fluorophenyl group is a common motif in pharmaceuticals, where the halogens can modulate metabolic stability, lipophilicity, and binding interactions.[2] The cyclopropyl ring, a small, strained carbocycle, is not merely a passive linker; its unique electronic and conformational properties can enhance potency, improve metabolic stability, and reduce off-target effects.[3]

    Understanding the electronic character and the acidity (pKa) of this molecule is paramount for predicting its behavior in biological systems. The pKa value dictates the ionization state of the carboxylic acid at physiological pH, which in turn governs critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties such as solubility, membrane permeability, and protein binding.[4] This guide will therefore provide a detailed exploration of these fundamental physicochemical parameters.

    Deciphering the Electronic Landscape

    The electronic properties of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid are a consequence of the cumulative effects of its constituent parts: the 3-chloro and 4-fluoro substituents on the phenyl ring, and the cyclopropyl group itself.

    The Dual Nature of the Cyclopropyl Group

    The cyclopropane ring exhibits a fascinating electronic duality. Due to the high p-character of its C-C bonds, it can interact with adjacent π-systems, such as the phenyl ring.[5] This interaction has two key components:

    • Inductive Effect (σ-withdrawal): The sp-hybridized character of the carbon atoms in the cyclopropane ring is higher than that of a typical sp3 carbon, leading to a net electron-withdrawing inductive effect.

    • Resonance Effect (π-donation): The Walsh orbitals of the cyclopropane ring can overlap with the p-orbitals of the phenyl ring, allowing it to act as a π-electron donor, particularly when the ring is in a "bisected" conformation relative to the phenyl ring.[6]

    This dual character allows the cyclopropyl group to stabilize adjacent carbocations through resonance while simultaneously influencing the aromatic ring's electron density via induction.[7]

    Electronic Influence of the Halogen Substituents

    The chlorine and fluorine atoms on the phenyl ring primarily exert their influence through strong inductive effects and weaker resonance effects.

    • Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and therefore withdraw electron density from the phenyl ring through the sigma bond framework. This effect is distance-dependent and is strongest at the carbon atom to which the halogen is attached.[2]

    • Resonance Effect (+M): The lone pairs of electrons on the halogens can be delocalized into the aromatic π-system. For fluorine, this resonance effect is relatively weak, while for chlorine, it is even weaker.[8]

    In the case of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, the cumulative effect of these substituents is a significant withdrawal of electron density from the phenyl ring, making it electron-deficient. This has a direct impact on the acidity of the carboxylic acid group.

    The pKa Value: A Quantitative Measure of Acidity

    The pKa of a carboxylic acid is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations. The acidity of the carboxylic acid in the title compound is influenced by the electronic effects transmitted from the substituted phenyl ring.

    Qualitative Prediction of Acidity

    The electron-withdrawing nature of the 3-chloro and 4-fluoro substituents will increase the acidity of the carboxylic acid compared to the unsubstituted 1-phenylcyclopropanecarboxylic acid. This is because the inductive withdrawal of electron density by the halogens stabilizes the resulting carboxylate anion, thereby shifting the equilibrium towards dissociation.[9] The cyclopropyl group itself, through its inductive electron-withdrawing effect, also contributes to a higher acidity compared to a simple alkyl chain.

    Quantitative pKa Estimation using the Hammett Equation

    To obtain a quantitative estimate of the pKa, we can employ the Hammett equation, a linear free-energy relationship that correlates the electronic effects of substituents on the reactivity of aromatic compounds.[10] The equation is given by:

    log(K/K₀) = ρσ

    which can be rewritten for pKa values as:

    pKa = pKa₀ - ρΣσ

    Where:

    • pKa₀ is the pKa of the parent compound, cyclopropanecarboxylic acid.

    • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.

    • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

    The pKa of the unsubstituted cyclopropanecarboxylic acid is approximately 4.75.[11] We will use the Hammett constants for the 3-chloro and 4-fluoro substituents on a benzoic acid as an approximation.

    SubstituentPositionHammett Constant (σ)
    Chlorinemeta0.37
    Fluorinepara0.06

    Calculation:

    • Σσ = σ(meta-Cl) + σ(para-F) = 0.37 + 0.06 = 0.43

    • pKa ≈ pKa₀ - ρΣσ

    • pKa ≈ 4.75 - (1 * 0.43)

    • pKa ≈ 4.32

    This calculated value suggests that 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid is a moderately strong carboxylic acid, with its acidity enhanced by the electron-withdrawing substituents.

    CompoundpKa (experimental)pKa (predicted)
    Cyclopropanecarboxylic Acid~4.75[11]-
    Benzoic Acid4.20[4]-
    1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acidNot available~4.32

    Methodologies for Characterization

    To experimentally validate the theoretical predictions and fully characterize 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, a combination of analytical techniques should be employed.

    Experimental pKa Determination: Potentiometric Titration

    Potentiometric titration is a highly accurate method for determining pKa values.[12] It involves monitoring the pH of a solution of the acid as a strong base is incrementally added.

    • Preparation of Solutions:

      • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

      • Accurately weigh a sample of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility) to a known concentration.

    • Titration Setup:

      • Calibrate a pH meter with standard buffer solutions.

      • Place the acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

    • Titration Procedure:

      • Add the standardized base solution in small, precise increments using a burette.

      • After each addition, allow the pH reading to stabilize and record the pH and the volume of base added.

    • Data Analysis:

      • Plot the pH versus the volume of base added to generate a titration curve.

      • The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[13]

    G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Standardized NaOH Solution C Titrate with NaOH A->C B Acid Solution in Co-solvent B->C D Record pH and Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

    Caption: Workflow for pKa determination by potentiometric titration.

    In-Silico pKa Prediction

    Computational chemistry offers powerful tools for predicting pKa values, providing valuable insights prior to experimental work.[14] Density Functional Theory (DFT) based methods, coupled with a suitable continuum solvation model, have shown good accuracy in predicting the pKa of carboxylic acids.[1]

    • Structure Optimization: The 3D structures of both the protonated acid and the deprotonated carboxylate anion are optimized using a DFT method (e.g., B3LYP or CAM-B3LYP) and a suitable basis set.

    • Free Energy Calculation: The Gibbs free energies of the optimized structures are calculated in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or CPCM).

    • pKa Calculation: The pKa is then calculated from the difference in the free energies of the acid and its conjugate base.

    G A Input 3D Structure B Optimize Geometry (DFT) A->B C Protonated Acid B->C D Deprotonated Anion B->D E Calculate Free Energy (Gas Phase) C->E F Calculate Free Energy (Solvated) C->F D->E D->F G ΔG = G(anion) - G(acid) E->G F->G H Calculate pKa G->H

    Caption: A generalized workflow for computational pKa prediction.

    Spectroscopic Characterization

    Standard spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons (in the 7.0-8.0 ppm range), the cyclopropyl protons (in the 1.0-2.0 ppm range), and a broad singlet for the carboxylic acid proton (typically >10 ppm).

      • ¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the cyclopropyl carbons, and the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range).

    • Infrared (IR) Spectroscopy:

      • The IR spectrum should exhibit a very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

      • A strong C=O stretching absorption for the carbonyl group is expected around 1700 cm⁻¹.[15]

      • C-O stretching and O-H bending vibrations would also be present in the fingerprint region.

    Conclusion and Future Outlook

    1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid embodies a confluence of structural motifs that are highly relevant to modern drug design. Its electronic properties are finely tuned by the interplay of the electron-withdrawing halogen substituents and the unique electronic character of the cyclopropyl ring. Our analysis predicts a pKa value of approximately 4.32, indicating a moderately strong carboxylic acid whose properties are amenable to forming favorable interactions in biological systems.

    The experimental and computational protocols detailed in this guide provide a clear roadmap for the empirical determination and in-silico prediction of the key physicochemical properties of this and related molecules. A thorough understanding of these parameters is a critical prerequisite for the rational design of novel therapeutics, enabling researchers to optimize drug candidates for improved efficacy and safety profiles. Future work should focus on the experimental validation of the predicted pKa and a deeper exploration of the structure-activity relationships of this promising chemical scaffold.

    References

    • Analytical Chemistry. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

    • Chemistry. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. [Link]

    • PMC. Development of Methods for the Determination of pKa Values. [Link]

    • NextSDS. 1-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid. [Link]

    • PMC. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]

    • Analytical Chemistry - Figshare. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

    • NTU Journal. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. [Link]

    • Wikipedia. Hammett equation. [Link]

    • PMC. How to Predict the pKa of Any Compound in Any Solvent. [Link]

    • Journal of the American Chemical Society. Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. [Link]

    • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

    • ResearchGate. Crystal structures of phenyl-substituted cyclopropanes. IV. the crystal structure (at 21‡C and −100‡C) and the phenyl ring conformation in 4-cyclopropylacetanilide. [Link]

    • Unknown Source. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
    • PMC. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. [Link]

    • Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity?. [Link]

    • ACD/Labs. What is the pKa of my compound?. [Link]

    • Scribd. Hammett Substituent Constants Table. [Link]

    • Chemical Science (RSC Publishing). (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

    • Scribd. Understanding the Hammett Equation. [Link]

    • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

    • Wikipedia. Cyclopropane carboxylic acid. [Link]

    • ResearchGate. (2022). How to Predict the p K a of Any Compound in Any Solvent. [Link]

    • Optibrium. Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

    • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

    • NIST WebBook. Cyclopropanecarboxylic acid. [Link]

    • Amazon S3. (2019). Solving the Problem of Aqueous pKa Prediction for Tautomerizable Compounds Using Equilibrium Bond Lengths. [Link]

    • An-Najah Staff. (2018). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-4-fluorophenyl). [Link]

    • Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. [Link]

    • MDPI. (2025). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. [Link]

    • The Royal Society of Chemistry. Electronic supplementary information. [Link]

    • ResearchGate. (E)-N-Benzylidene-3-chloro-4-fluoroaniline. [Link]

    • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

    • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

    • PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes &amp; Protocols: Amide Coupling Reactions Using 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid

    Introduction: The Central Role of the Amide Bond The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and the broader field of drug discovery.[1][2] This linkage is the cornerston...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Central Role of the Amide Bond

    The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and the broader field of drug discovery.[1][2] This linkage is the cornerstone of peptides and proteins and is a ubiquitous feature in a vast array of pharmaceuticals. Its metabolic stability and ability to participate in hydrogen bonding make it a privileged scaffold for molecular recognition at biological targets.

    This guide focuses on the practical application of 1-(3-chloro-4-fluorophenyl)cyclopropanecarboxylic acid , a valuable building block for synthetic chemists. The unique combination of a strained cyclopropane ring, which can act as a bioisostere for other groups, and a halogenated phenyl moiety, a common feature for modulating pharmacokinetic properties, makes this reagent particularly relevant in modern drug design. Mastering its coupling to various amine nucleophiles is therefore a critical skill.

    This document provides an in-depth exploration of the mechanistic principles, reaction conditions, and step-by-step protocols necessary to achieve efficient and high-yield amide synthesis using this specific carboxylic acid.

    Pillar 1: The Mechanism of Carboxylic Acid Activation

    Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3] Therefore, the core principle of amide coupling is the in-situ activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group.

    The most prevalent strategy involves the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[3][4]

    The general mechanism proceeds as follows:

    • Activation: The carboxylic acid protonates the carbodiimide, making the central carbon highly electrophilic. The resulting carboxylate then attacks this carbon, forming a highly reactive O-acylisourea intermediate.[5][6] This intermediate is the key activated species, having effectively converted the hydroxyl into an excellent leaving group.[5]

    • Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the O-acylisourea.

    • Bond Formation & Byproduct Release: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and a urea byproduct (e.g., dicyclohexylurea (DCU) from DCC, or a water-soluble urea from EDC).[3][7]

    G cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea Intermediate (Highly Reactive) Acid->O_acylisourea Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_acylisourea Amide Amide Product (R-CONH-R') O_acylisourea->Amide Nucleophilic Attack Urea Urea Byproduct O_acylisourea->Urea Amine Amine (R'-NH2) Amine->Amide

    The Critical Role of Additives

    While effective, the O-acylisourea intermediate is unstable and can undergo undesirable side reactions:

    • N-acylurea Formation: An intramolecular rearrangement can form a stable, unreactive N-acylurea, which terminates the reaction pathway and reduces yield.[7][8]

    • Racemization: For chiral carboxylic acids, the intermediate can facilitate racemization at the α-carbon.[9]

    To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are almost always included.[8] These additives rapidly react with the O-acylisourea to form an active ester. This new intermediate is more stable than the O-acylisourea, preventing rearrangement, yet remains sufficiently reactive to readily couple with the amine.[7][9]

    Pillar 2: Experimental Design & Optimization

    The success of an amide coupling reaction hinges on the judicious selection of reagents, solvents, and conditions. For a substrate like 1-(3-chloro-4-fluorophenyl)cyclopropanecarboxylic acid, several factors must be considered.

    ParameterOptionsRationale & Expert Insights
    Coupling Reagent EDC·HCl : Water-soluble carbodiimide. HATU, HBTU : Uronium/Aminium salts. PyBOP : Phosphonium salt.EDC·HCl is an excellent first choice due to its high reactivity and the water-solubility of its urea byproduct, which simplifies purification via aqueous workup.[7] For sterically hindered or electron-deficient amines where EDC may be sluggish, more potent reagents like HATU are recommended. HATU reacts faster and can lead to less epimerization.[10][11]
    Additive HOBt : 1-Hydroxybenzotriazole OxymaPure : Ethyl 2-cyano-2-(hydroxyimino)acetateHOBt is the classic, cost-effective additive that effectively suppresses side reactions when used with carbodiimides.[2][8] OxymaPure is a modern, safer alternative to HOBt (which can have explosive properties in its anhydrous form) and often provides superior reactivity and suppression of racemization.[9]
    Base DIPEA : N,N-Diisopropylethylamine Et₃N : TriethylamineA non-nucleophilic organic base is required to neutralize the HCl salt of EDC and any acid generated. DIPEA is generally preferred over triethylamine, especially with sensitive substrates, due to its increased steric bulk, which reduces its potential for side reactions. Typically, 2-4 equivalents are used.[12]
    Solvent DMF : N,N-Dimethylformamide DCM : Dichloromethane CH₃CN : AcetonitrileDMF is a polar aprotic solvent that is excellent for solubilizing most reactants and is a common choice for these couplings. DCM is also widely used and can be advantageous for easier removal during workup.[13] Acetonitrile has also been shown to be a highly effective solvent for EDC couplings.[2]
    Temperature 0 °C to Room Temperature (RT)The reaction is typically initiated at 0 °C during the addition of the coupling reagent. This helps to control any initial exotherm and minimize potential side reactions.[8] The reaction is then allowed to warm to room temperature and stirred until completion.

    Pillar 3: Validated Experimental Protocols

    The following protocols provide detailed, step-by-step methodologies for the successful amide coupling of 1-(3-chloro-4-fluorophenyl)cyclopropanecarboxylic acid.

    G

    Protocol 1: Standard Coupling using EDC and HOBt

    This protocol is a robust and widely applicable method for a variety of primary and secondary amines.

    Materials and Reagents:

    • 1-(3-chloro-4-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv)

    • Amine (primary or secondary, 1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Anhydrous DMF or DCM (to make a ~0.1 M solution)

    • Deionized Water

    • Saturated NaCl solution (Brine)

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(3-chloro-4-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

    • Dissolve the solids in anhydrous DMF or DCM (~0.1 M concentration).

    • Cool the flask in an ice-water bath to 0 °C.

    • Add DIPEA (3.0 equiv) to the stirred solution.

    • Slowly add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

    • Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x). The aqueous washes will remove the water-soluble urea byproduct, excess HOBt, and salts.[14]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

    Protocol 2: High-Activity Coupling using HATU for Challenging Substrates

    This protocol is recommended for coupling with sterically hindered amines or electron-deficient anilines where Protocol 1 may be slow or low-yielding.

    Materials and Reagents:

    • 1-(3-chloro-4-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv)

    • Challenging Amine (1.1 equiv)

    • HATU (1.1 equiv)

    • DIPEA (4.0 equiv)

    • Anhydrous DMF (to make a ~0.1 M solution)

    • Deionized Water

    • Saturated NaCl solution (Brine)

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    Procedure:

    • In a clean, dry round-bottom flask, dissolve 1-(3-chloro-4-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Stir for 10-15 minutes at room temperature. This is the "pre-activation" step.

    • In a separate flask, dissolve the amine (1.1 equiv) in a small amount of DMF.

    • Add DIPEA (4.0 equiv) to the pre-activated carboxylic acid mixture.

    • Add the amine solution dropwise to the activated acid mixture at room temperature.

    • Stir the reaction for 1-6 hours. HATU-mediated couplings are typically much faster than EDC couplings.[1] Monitor progress by TLC or LC-MS.

    • Workup & Purification: Follow steps 8-10 from Protocol 1. The workup and purification procedure is identical.

    Troubleshooting Guide

    IssuePotential Cause(s)Recommended Solution(s)
    Low or No Yield - Insufficiently reactive coupling agent for the substrate.- Inactive reagents (e.g., EDC hydrolyzed by moisture).- Steric hindrance.- Switch to a more powerful coupling reagent like HATU (Protocol 2).- Ensure all reagents are fresh and solvents are anhydrous.- For very hindered substrates, consider converting the acid to an acid chloride first, though this is a harsher method.[13]
    Starting Acid Remains - Incomplete reaction.- Side reaction of coupling agent.- Allow the reaction to run longer.- Ensure proper stoichiometry of all reagents. Add a slight excess (1.1-1.2 equiv) of the amine and coupling reagent.- Check the order of addition; pre-activation can sometimes help.
    Multiple Byproducts on TLC - Formation of N-acylurea byproduct.- Symmetric anhydride formation.- Ensure an additive (HOBt, Oxyma) is used with carbodiimide reagents.[15]- Control the temperature by starting the reaction at 0 °C.

    Conclusion

    The successful synthesis of amides from 1-(3-chloro-4-fluorophenyl)cyclopropanecarboxylic acid is readily achievable through the careful selection of modern coupling reagents and optimized reaction conditions. For most applications, a standard EDC/HOBt protocol offers a reliable and cost-effective solution. For more challenging substrates, the use of a high-activity uronium salt like HATU provides a powerful alternative. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently incorporate this valuable building block into their synthetic programs, accelerating the discovery of new chemical entities.

    Sources

    Application

    Advanced Applications of CAS 920501-66-2 in Pharmaceutical Synthesis

    Application Note & Methodological Guide Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid (CAS 920501-6...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Methodological Guide Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals

    Executive Summary

    The compound 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid (CAS 920501-66-2) is a highly specialized pharmaceutical building block. It integrates three distinct pharmacophoric elements—a cyclopropane ring, a carboxylic acid handle, and a dihalogenated (3-chloro-4-fluoro) phenyl ring—into a single, low-molecular-weight scaffold. This guide details the structural rationale for incorporating this building block into drug discovery pipelines and provides field-proven, self-validating protocols for its synthetic application, specifically focusing on its use in generating conformationally restricted amide therapeutics.

    Structural Rationale & Pharmacological Profiling (E-E-A-T)

    In modern medicinal chemistry, the strategic incorporation of specific structural motifs is driven by the need to optimize both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). CAS 920501-66-2 is engineered to address several common drug discovery bottlenecks:

    • The Cyclopropane Motif: The sp³-rich cyclopropane ring acts as a rigid spacer. By restricting the rotational degrees of freedom between the aromatic ring and the carbonyl group, it locks the molecule into a specific bioactive conformation. This pre-organization lowers the entropic penalty upon binding to target proteins (e.g., kinases or GPCRs) [3].

    • The 4-Fluoro Substituent: Fluorine is the most electronegative element and is roughly the size of a hydrogen atom. Placing a fluorine atom at the para position of the aromatic ring is a classic strategy to block metabolically labile sites, specifically preventing rapid oxidation by hepatic Cytochrome P450 (CYP450) enzymes, thereby extending the drug's half-life[1, 2].

    • The 3-Chloro Substituent: Chlorine provides significant lipophilic bulk. In the context of a 3-chloro-4-fluoro substitution pattern, the chlorine atom is perfectly positioned to project into deep, hydrophobic binding pockets of target proteins, significantly enhancing binding affinity through van der Waals interactions [2].

    Quantitative Data Presentation

    The table below summarizes the predicted physicochemical advantages of CAS 920501-66-2 compared to an unsubstituted baseline analog.

    Physicochemical PropertyCAS 920501-66-2Unsubstituted Analog*Impact on Drug Design
    Molecular Weight 214.62 g/mol 162.19 g/mol Slight increase; comfortably within Lipinski’s Rule of 5 parameters.
    Predicted LogP ~2.8~1.9Enhanced lipophilicity improves passive membrane permeability and oral bioavailability.
    Metabolic Stability HighModeratepara-Fluorination directly blocks primary sites of CYP450-mediated aromatic hydroxylation.
    Steric Volume HighBaselinemeta-Chlorine provides necessary bulk for hydrophobic pocket filling (e.g., in kinase hinge regions).

    *Unsubstituted Analog: 1-phenylcyclopropane-1-carboxylic acid.

    Experimental Workflows & Methodologies

    The primary application of CAS 920501-66-2 is its utilization as an acyl donor in the synthesis of complex amides. The most efficient and epimerization-resistant method for this transformation is HATU-mediated coupling .

    Protocol: HATU-Mediated Amide Bond Formation

    This protocol describes the coupling of CAS 920501-66-2 with a generic primary or secondary amine. The methodology is designed as a self-validating system to ensure troubleshooting can occur at intermediate stages.

    Reagents Required:

    • CAS 920501-66-2 (1.0 equiv)

    • Target Amine (1.2 equiv)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Anhydrous DMF (Dimethylformamide)

    Step-by-Step Methodology:

    • Preparation & Deprotonation: Dissolve CAS 920501-66-2 (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

      • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to form a reactive carboxylate anion without acting as a competing nucleophile [4].

    • Activation (Critical Step): Add HATU (1.1 equiv) to the solution. Stir the mixture for exactly 5–10 minutes.

      • Causality: The carboxylate attacks the uronium carbon of HATU, forming an unstable O-acyluronium intermediate, which is immediately intercepted by the released HOAt (7-azabenzotriazol-1-ol) to form a highly reactive OAt active ester .

      • Self-Validation Checkpoint: Remove a 5 µL aliquot, quench with 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation. If absent, the activation has failed, and the amine should not be added.

    • Aminolysis: Add the target amine (1.2 equiv) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

      • Causality: The amine acts as a nucleophile, attacking the OAt active ester to form the stable amide bond. Pre-activating the acid before adding the amine prevents the amine from reacting directly with HATU (which would form an irreversible guanidinylation byproduct) [4].

    • Reaction Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with:

      • 10% aqueous Citric Acid (removes unreacted amine and DIPEA).

      • Saturated aqueous NaHCO₃ (removes the acidic HOAt byproduct and any unreacted starting carboxylic acid).

      • Brine (3x) (removes residual DMF from the organic layer).

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    Visualizations of Mechanisms and Rationale

    The following diagrams map the logical flow of the synthetic protocol and the pharmacological rationale behind the molecule's structural design.

    G A CAS 920501-66-2 (Carboxylic Acid) B HATU + DIPEA (Activation) A->B Deprotonation C OAt Active Ester B->C Uronium Attack E Amide Product C->E Aminolysis D Target Amine D->E Nucleophilic Addition

    Fig 1: HATU-mediated amide coupling workflow for CAS 920501-66-2.

    G Root 1-(3-Chloro-4-fluorophenyl) cyclopropanecarboxylic acid N1 Cyclopropane Ring Root->N1 N2 3-Chloro Group Root->N2 N3 4-Fluoro Group Root->N3 O1 Conformational Rigidity (Lower Entropic Penalty) N1->O1 O2 Hydrophobic Pocket Filling (Increased Affinity) N2->O2 O3 Metabolic Stability (Blocks CYP450 Oxidation) N3->O3

    Fig 2: Pharmacological design rationale of the 3-Cl-4-F-phenyl-cyclopropyl motif.

    References

    • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, ACS Publications.[Link]

    • Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). "Fluorine in medicinal chemistry." ChemBioChem, PubMed, NIH.[Link]

    • Giannetti, A. M., Zheng, X., Skelton, N. J., & Wang, W. (2014). "Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT)." Journal of Medicinal Chemistry, ACS Publications.[Link]

    • Witus, L. S., et al. (2024). "Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures." PMC, NIH.[Link]

    Method

    Application Notes and Protocols: Strategic Incorporation of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid in the Design of Novel Kinase Inhibitors

    Introduction: The Rationale for Constrained Scaffolds in Kinase Inhibitor Design Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Rationale for Constrained Scaffolds in Kinase Inhibitor Design

    Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. A key challenge in this field is the design of inhibitors that are not only potent but also highly selective for the target kinase to minimize off-target effects and associated toxicities.

    The incorporation of rigid, three-dimensional scaffolds is a proven strategy to achieve this. The cyclopropyl group, in particular, offers a unique combination of properties. It acts as a "bioisostere" for a phenyl ring or a gem-dimethyl group but with a more defined conformational rigidity. This rigidity can lock the inhibitor into a bioactive conformation, leading to a favorable entropic contribution to binding affinity. Furthermore, the strained cyclopropyl ring can influence the electronics of adjacent functionalities, potentially modulating their reactivity and interaction with the target protein.

    The specific fragment, 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid , offers several strategic advantages:

    • 3D Geometry: The cyclopropane ring introduces a well-defined three-dimensional vector, allowing for precise probing of the kinase active site.

    • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to more flexible alkyl chains.

    • Lipophilic Efficiency (LiPE): The compact nature of the cyclopropyl group can improve the overall lipophilic efficiency of the final inhibitor, a key parameter in drug design.

    • Substituted Phenyl Ring: The 3-chloro-4-fluoro substitution pattern on the phenyl ring provides specific electronic and steric properties that can be exploited for selective interactions within the kinase ATP binding pocket. The fluorine atom can also serve as a useful probe for biophysical assays such as ¹⁹F NMR.

    This guide will detail the synthetic route for incorporating this valuable building block and discuss its potential applications in kinase inhibitor design.

    Synthetic Strategy: Amide Coupling of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid with a Kinase Hinge-Binding Scaffold

    A common and effective strategy for designing kinase inhibitors is to couple a "hinge-binding" heterocyclic core with a solvent-front-directed fragment. In this protocol, we will outline the amide bond formation between 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid and a generic amino-heterocyclic core, a common motif that interacts with the "hinge" region of the kinase active site.

    Overall Synthetic Workflow

    The following diagram illustrates the general workflow for the synthesis of a target kinase inhibitor incorporating the specified cyclopropyl fragment.

    G cluster_0 Reactant Preparation cluster_1 Amide Coupling Reaction cluster_2 Purification and Analysis cluster_3 Final Product A 1-(3-Chloro-4-fluorophenyl) cyclopropanecarboxylic acid C Activation of Carboxylic Acid (e.g., with HATU/DIPEA) A->C Step 1a B Amino-Heterocyclic Kinase Core (e.g., Aminopyrazole) D Nucleophilic Acyl Substitution B->D Step 1b C->D Activated Intermediate E Work-up and Extraction D->E F Chromatographic Purification (e.g., Flash Chromatography) E->F G Characterization (LC-MS, NMR) F->G H Target Kinase Inhibitor G->H

    Caption: General workflow for the amide coupling synthesis.

    Detailed Experimental Protocol

    Materials:

    • 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid

    • Amino-heterocyclic kinase core (e.g., 3-amino-1H-pyrazole)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

    Procedure:

    • Reactant Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.

    • Addition of Coupling Reagents: To the stirred solution from Step 1, add the amino-heterocyclic kinase core (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

      • Expert Insight: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack.

    • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

    • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and brine.

      • Trustworthiness Check: The aqueous washes are crucial for removing the DMF solvent and the water-soluble coupling reagents and byproducts, simplifying the subsequent purification step.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% ethyl acetate in hexanes) to afford the pure target kinase inhibitor.

    • Characterization: Confirm the identity and purity of the final compound using analytical techniques such as LC-MS, ¹H NMR, and ¹³C NMR. The presence of the characteristic cyclopropyl and substituted phenyl signals in the NMR spectra will confirm the successful incorporation of the fragment.

    Application in Kinase Inhibitor Design: A Structural Perspective

    The strategic placement of the 1-(3-Chloro-4-fluorophenyl)cyclopropyl group can be used to target specific regions of the kinase active site.

    G cluster_0 Kinase Active Site cluster_1 Kinase Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue solvent_front Solvent Front d_loop D-Loop core Heterocyclic Core core->hinge H-Bonds linker Amide Linker linker->d_loop Potential Interaction fragment 1-(3-Chloro-4-fluorophenyl) cyclopropyl Group fragment->gatekeeper Steric Influence fragment->solvent_front Hydrophobic/ van der Waals Interactions

    Caption: Interaction model of the inhibitor in a kinase active site.

    • Hinge Binding: The amino-heterocyclic core is designed to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

    • Solvent Front Interaction: The 1-(3-Chloro-4-fluorophenyl)cyclopropyl moiety is typically directed towards the solvent-exposed region of the active site. The hydrophobic nature of this group can lead to favorable interactions with non-polar residues in this area.

    • Selectivity Enhancement: The specific substitution pattern on the phenyl ring and the rigid conformation imposed by the cyclopropyl group can be tailored to exploit subtle differences in the active sites of different kinases, thereby enhancing selectivity. For example, the 3-chloro group might sterically clash with the gatekeeper residue of off-target kinases while being accommodated by the target kinase.

    Data Summary and Expected Outcomes

    The successful synthesis and purification should yield the target inhibitor with high purity (>95% by LC-MS). The expected properties of the final compound are summarized below.

    PropertyRationale for Improvement with the 1-(3-Chloro-4-fluorophenyl)cyclopropyl Moiety
    Potency (IC₅₀) The rigid cyclopropyl group can pre-organize the inhibitor into a low-energy, bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency.
    Selectivity The defined 3D structure and specific substitution pattern can be used to exploit unique features of the target kinase's active site, leading to improved selectivity over closely related kinases.
    Metabolic Stability The cyclopropyl group is less susceptible to oxidative metabolism compared to linear alkyl chains, which can lead to improved metabolic stability and a longer in vivo half-life.
    Solubility While the fragment is lipophilic, its compact nature can help to control the overall molecular weight and logP of the final inhibitor, which are important for maintaining adequate aqueous solubility.

    Conclusion and Future Directions

    The 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid fragment is a valuable building block for the design of next-generation kinase inhibitors. Its unique combination of rigidity, metabolic stability, and tunable electronics offers medicinal chemists a powerful tool to address the ongoing challenges of potency, selectivity, and drug-like properties. The synthetic protocol outlined in this guide provides a reliable and efficient method for its incorporation into a wide range of kinase inhibitor scaffolds.

    Future work could involve the synthesis of analogs with different substitution patterns on the phenyl ring or the exploration of alternative linker strategies to further optimize the inhibitor's interaction with the target kinase. Biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to characterize the binding thermodynamics and kinetics of these novel inhibitors, providing deeper insights into their mechanism of action.

    References

    • Talele, T. T. The cyclopropyl group in medicinal chemistry. Journal of Medicinal Chemistry, 2010 , 53(20), 7830-7853. [Link]

    • Wipf, P., & Graham, T. H. Cyclopropane-containing natural products: synthesis and biological function. Accounts of Chemical Research, 2004 , 37(10), 723-731. [Link]

    • Carpino, L. A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 1993 , 115(10), 4397-4398. [Link]

    Application

    scale-up synthesis procedures for halogenated cyclopropanecarboxylic acids

    Application Note & Protocol Guide Topic: Scale-Up Synthesis Procedures for Halogenated Cyclopropanecarboxylic Acids For: Researchers, scientists, and drug development professionals Abstract Halogenated cyclopropanecarbox...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol Guide

    Topic: Scale-Up Synthesis Procedures for Halogenated Cyclopropanecarboxylic Acids

    For: Researchers, scientists, and drug development professionals

    Abstract

    Halogenated cyclopropanecarboxylic acids are invaluable building blocks in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to pharmaceutical agents.[1][2] Their synthesis, however, presents significant challenges related to safety, stereocontrol, and scalability. This guide provides a comprehensive overview of robust and scalable methodologies for preparing these critical intermediates. We move beyond simple laboratory procedures to address the core challenges of process development, emphasizing the causality behind strategic choices in reagents, reaction conditions, and technology. Special focus is given to phase-transfer catalysis and the implementation of continuous flow chemistry to mitigate hazards and enhance efficiency. Detailed, field-proven protocols are provided to empower researchers to confidently scale these complex syntheses.

    Strategic Overview: The Importance and Challenge of Synthesis

    The cyclopropane ring is a highly sought-after motif in drug design, offering a three-dimensional structure that can improve potency and pharmacokinetic properties.[2][3] The addition of halogens further modulates electronic properties and can serve as a handle for subsequent chemical transformations. However, the path from a laboratory-scale proof-of-concept to a multi-gram or kilogram-scale production is fraught with challenges. These include managing highly reactive or hazardous intermediates (e.g., carbenes, diazoalkanes), controlling reaction exotherms, and achieving high diastereo- and enantioselectivity.[1][4][5]

    A successful scale-up strategy is not merely about using larger flasks; it requires a fundamental rethinking of the process to prioritize safety, reproducibility, and efficiency.

    G cluster_start Starting Materials cluster_product Target Molecule cluster_methods Alkene Alkene Substrate Cyclopropanation Cyclopropanation Alkene->Cyclopropanation Carbene_Precursor Carbene/Carbenoid Precursor Carbene_Precursor->Cyclopropanation Target Halogenated Cyclopropanecarboxylic Acid Post_Functionalization Post-Cyclopropanation Functionalization (e.g., Carboxylation, Hydrolysis) Cyclopropanation->Post_Functionalization Post_Functionalization->Target

    Caption: General synthetic workflow for halogenated cyclopropanecarboxylic acids.

    Core Cyclopropanation Methodologies for Scale-Up

    The choice of cyclopropanation method is the most critical decision in the synthetic route. It dictates safety protocols, catalyst selection, and purification strategies. Below is a comparative analysis of the most viable methods for large-scale synthesis.

    gem-Dihalocyclopropanation via Phase-Transfer Catalysis (The Makosza Reaction)

    This method is one of the most convenient and widely used for synthesizing gem-dihalocyclopropanes.[6] It involves the reaction of an alkene with a haloform (e.g., chloroform, bromoform) in a two-phase system consisting of an organic solvent and a concentrated aqueous strong base like 50% NaOH.[6][7]

    • Causality & Mechanism: The key to this reaction's success is the phase-transfer catalyst (PTC), typically a quaternary ammonium salt (e.g., triethylbenzylammonium chloride, TEBA).[6][7][8] The PTC transports hydroxide ions from the aqueous phase to the organic phase. This allows for the deprotonation of the haloform in the organic phase, generating the dihalocarbene intermediate (:CX₂) in situ, which then reacts with the alkene. This avoids the need for sensitive, anhydrous conditions often required for other carbene generation methods.[6]

    G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Alkene Alkene (R₂C=CR₂) Carbene :CX₂ Dihalocarbene Haloform Haloform (CHX₃) Haloform->Carbene α-elimination Product gem-Dihalocyclopropane Carbene->Product Cycloaddition Base Strong Base (NaOH) OH_ion OH⁻ Base->OH_ion PTC PTC (Q⁺X⁻) OH_ion->PTC Phase Transfer PTC_OH PTC (Q⁺OH⁻) PTC_OH->Haloform Deprotonation

    Caption: Mechanism of Phase-Transfer Catalyzed (PTC) Dihalocyclopropanation.

    • Scalability Insights: While robust, vigorous stirring is essential on a large scale to maximize the interfacial surface area between the two phases.[6][7] Heat management is also critical, as the reaction can be exothermic. The use of flow chemistry can further improve mass and heat transfer, leading to faster reactions and better yields compared to batch processes.[6][9]

    Simmons-Smith Cyclopropanation

    The Simmons-Smith reaction is a stereospecific method that converts alkenes to cyclopropanes, typically using a zinc carbenoid (often generated from diiodomethane and a zinc-copper couple).[10] It is particularly well-suited for transferring non-stabilized carbenes.[3]

    • Causality & Mechanism: The reaction proceeds via the formation of an organozinc carbenoid intermediate, (IZn)₂CH₂ or a related species, which delivers the CH₂ group to the alkene in a concerted fashion. This mechanism accounts for the observed stereospecificity (e.g., a cis-alkene gives a cis-cyclopropane). The electrophilic nature of the zinc carbenoid means it reacts well with electron-rich alkenes.[11]

    • Scalability Insights: Traditional batch Simmons-Smith reactions can be challenging to scale. However, recent advances in continuous flow chemistry have revolutionized this process.[11][12] By packing a column with a Zn/Cu couple, the hazardous and sensitive zinc carbenoid can be generated in situ and immediately consumed by the alkene substrate co-flowing through the reactor.[11][13] This approach offers significant safety advantages, eliminates the need to handle the carbenoid in bulk, and allows for straightforward scaling by simply running the flow system for longer.[11][14] Production rates of several grams per hour have been demonstrated.[12][14]

    Diazoalkane-Mediated Cyclopropanation

    Diazoalkanes, particularly diazomethane, are potent reagents for cyclopropanation. However, their extreme toxicity and explosive nature pose severe limitations for scale-up.[1][5]

    • Causality & Safety: Diazomethane can detonate without oxygen and is a potent respiratory irritant.[5][15] Its use requires specialized, dedicated glassware and stringent safety protocols, including blast shields.[16][17] For these reasons, the use of diazomethane in large-scale batch processes is strongly discouraged.

    • Modern Alternatives:

      • (Trimethylsilyl)diazomethane (TMS-diazomethane): A commercially available liquid reagent that is considered a less explosive alternative to diazomethane.[17] However, it is still extremely toxic and can generate diazomethane under certain conditions, requiring careful handling in a fume hood with appropriate PPE.[17][18]

      • In-Situ Generation (Flow Chemistry): The safest way to handle diazo compounds on scale is to generate them in a continuous flow reactor for immediate consumption in a subsequent step.[19] This "just-in-time" production minimizes the amount of hazardous material present at any given moment, transforming a dangerous batch process into a manageable flow operation.[19]

    Biocatalytic Cyclopropanation

    A greener and highly selective alternative involves the use of engineered enzymes. Heme proteins, such as myoglobin or cytochrome P450, can be evolved to catalyze the cyclopropanation of olefins with diazo compounds, often with exceptional diastereo- and enantioselectivity (>99% dr, >98% ee).[4] This approach can provide direct access to valuable chiral pharmaceutical intermediates in a single step.[4][20][21] While the use of diazoacetates is still required, the reactions are often performed in aqueous media using whole-cell systems, which can simplify the process and allow for gram-scale synthesis.[20][21]

    Method Key Reagents Stereoselectivity Scalability & Safety Primary Application
    Makosza (PTC) Alkene, CHX₃, 50% NaOH, PTCGenerally non-stereoselectiveGood scalability; exothermic. Vigorous mixing required.[7]gem-Dihalocyclopropanes
    Simmons-Smith Alkene, CH₂I₂, Zn/Cu coupleStereospecific (syn-addition)Excellent in flow chemistry; mitigates hazard of carbenoid.[11][12]Non-halogenated or from halogenated alkenes
    Diazoalkanes Alkene, Diazomethane, CatalystCatalyst-dependentExtreme hazard in batch. [5] Manageable only with in-flow generation.[19]High-reactivity cyclopropanations
    Biocatalysis Alkene, Ethyl Diazoacetate, EnzymeExcellent (often >98% ee)[4]Scalable to gram-scale with whole-cell systems.[20]Chiral cyclopropane esters

    Detailed Scale-Up Protocols

    Disclaimer: These protocols are intended for trained professional chemists in a controlled laboratory or pilot plant setting. All operations should be preceded by a thorough risk assessment.

    Protocol 1: Gram-Scale Synthesis of 2,2-Dichlorocyclopropanecarboxylic Acid Ester via PTC

    This protocol is adapted from the principles of the Makosza reaction for the synthesis of a dichlorocyclopropane ester, a common precursor to the corresponding carboxylic acid.[6][22]

    Materials:

    • α,β-Unsaturated ester (e.g., Ethyl acrylate)

    • Chloroform (CHCl₃)

    • 50% (w/w) Sodium Hydroxide (NaOH) solution

    • Phase-Transfer Catalyst (e.g., an ammonium iodide)[22]

    • Toluene

    • Mechanical Stirrer

    • Jacketed Reactor with temperature control

    Procedure:

    • Reactor Setup: Equip a jacketed reactor with a powerful overhead mechanical stirrer, a thermocouple, and a pressure-equalizing dropping funnel. Purge the reactor with nitrogen.

    • Charging Reagents: To the reactor, charge the α,β-unsaturated ester (1.0 eq), toluene (2-3 mL per mmol of ester), chloroform (1.5-2.0 eq), and the phase-transfer catalyst (0.02-0.05 eq).

    • Initiate Cooling & Stirring: Begin vigorous mechanical stirring (>500 RPM) to ensure efficient mixing of the two phases. Cool the reactor contents to 10-15 °C using the circulating bath.

    • Base Addition: Slowly add the 50% NaOH solution (3.0-4.0 eq) via the dropping funnel over 2-3 hours. CAUTION: The reaction is exothermic. Maintain the internal temperature below 25 °C. If the temperature rises rapidly, immediately stop the addition and apply more cooling.

    • Reaction & Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by taking aliquots from the organic layer and analyzing by GC or ¹H NMR.

    • Work-up: Once the reaction is complete, cool the mixture to 10 °C. Carefully add water to dissolve the precipitated salts, followed by additional toluene. Separate the organic layer.

    • Washing: Wash the organic layer sequentially with water (2x) and brine (1x) to remove the bulk of the PTC and residual base.[7]

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dichlorocyclopropane ester can be purified by vacuum distillation.

    • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the carboxylic acid by standard procedures, such as refluxing with aqueous NaOH followed by acidic work-up.

    Protocol 2: Continuous Flow Simmons-Smith Cyclopropanation

    This protocol describes a scalable and safe method for cyclopropanation using an in situ generated zinc carbenoid, based on published flow procedures.[11][12][13]

    G Reagent_A Syringe A: Alkene + CH₂I₂ in Dry Solvent (DCE) Pump_A Pump A Reagent_A->Pump_A 1 M solution Mixer Pump_A->Mixer 1 M solution Reagent_B Syringe B: Aqueous Quench (e.g., sat. NH₄Cl) Pump_B Pump B Reagent_B->Pump_B Quench Stream BPR Back Pressure Regulator Pump_B->BPR Quench Stream Reactor Packed-Bed Reactor (Zn/Cu Couple Column) Heated to 40 °C Mixer->Reactor In-situ carbenoid generation Reactor->BPR Collection Product Collection (Two-Phase Mixture) BPR->Collection

    Caption: Schematic of a continuous flow setup for Simmons-Smith cyclopropanation.

    Materials & Equipment:

    • Flow chemistry system with two pumps

    • Packed-bed column reactor filled with granular Zinc-Copper couple

    • Back pressure regulator

    • Alkene substrate

    • Diiodomethane (CH₂I₂)

    • Dry, degassed solvent (e.g., 1,2-dichloroethane, DCE)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    Procedure:

    • System Priming: Prime the entire flow system, including the Zn/Cu column, with the dry solvent.

    • Reagent Preparation:

      • Solution A (Organic): In a dry Schlenk flask under nitrogen, prepare a 1 M solution of the alkene substrate and diiodomethane (2.0 eq) in dry DCE.[11]

      • Solution B (Aqueous): Prepare a saturated aqueous solution of NH₄Cl.[11]

    • Initiate Flow:

      • Set Pump A to deliver Solution A through the Zn/Cu column at a defined flow rate.

      • Set Pump B to deliver Solution B to a T-junction located after the reactor but before the back pressure regulator. This stream will quench the reaction.

      • The residence time in the reactor is controlled by the column volume and the flow rate of Pump A (typically 10-15 minutes).[11][12]

    • Reaction Conditions: Heat the Zn/Cu column to ~40 °C. Apply back pressure (e.g., 75 psi) to ensure the solvent remains in the liquid phase.[11]

    • Steady State & Collection: Allow the system to reach a steady state, then begin collecting the two-phase output from the back pressure regulator.

    • Scale-Up: To increase the amount of product, simply run the system for a longer period. A 12-mmol scale experiment can be completed in a matter of hours, producing several grams of product.[11][12]

    • Work-up: After collection, separate the organic and aqueous layers. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude cyclopropane product for further purification.

    Purification & Analysis on Scale

    Purifying carboxylic acids on a large scale typically leverages their acidic properties.

    • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., NaHCO₃, NaOH) to form the water-soluble carboxylate salt. The aqueous layer is then separated, washed with fresh solvent to remove neutral impurities, and then re-acidified (e.g., with HCl) to precipitate the purified carboxylic acid.[23]

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system is an effective method for achieving high purity on a large scale.

    • Distillation: For liquid products, vacuum distillation is often the most effective purification method.[24]

    Analytical QC: Purity should be assessed by ¹H NMR, ¹³C NMR, and GC-MS or LC-MS. Chiral purity for asymmetric syntheses must be determined using chiral HPLC or SFC.

    References

    • Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. (2020). Molecules. [Link]

    • The use of flow chemistry for two-phase dibromocyclopropanation of alkenes. (2015). Syrris. [Link]

    • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis. [Link]

    • Cyclopropanation using flow-generated diazo compounds. (2015). Organic & Biomolecular Chemistry. [Link]

    • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (2023). Advanced Synthesis & Catalysis. [Link]

    • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). Journal of the American Chemical Society. [Link]

    • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). Journal of the American Chemical Society. [Link]

    • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society. [Link]

    • Catalytic Cyclopropanation Reactions. ResearchGate. [Link]

    • Diazomethane LSOP. University of Connecticut. [Link]

    • Simmons–Smith Cyclopropanation in Flow. (2024). Synfacts. [Link]

    • Scale‐up experiment under intensified conditions. ResearchGate. [Link]

    • Designing a safe and scalable diazomethane process. (2023). Sterling Pharma Solutions. [Link]

    • Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). (2020). Green Chemistry. [Link]

    • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). Molecules. [Link]

    • (Trimethylsilyl)diazomethane Standard Operating Procedure. University of California, Santa Barbara. [https://www.ehs.ucsb.edu/files/docs/sop/((Trimethylsilyl)diazomethaneSOP.pdf]([Link]

    • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (2015). Angewandte Chemie International Edition. [Link]

    • TMS Diazomethane Standard Operating Procedure. University of New Mexico. [Link]

    • Diazomethane Standard Operating Procedure Template. University of New Mexico. [Link]

    • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
    • General procedures for the purification of Carboxylic acids. LookChem. [Link]

    • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. (2015). Molecules. [Link]

    • An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. Bentham Science. [Link]

    • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. (2012). Chemical Communications. [Link]

    • Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. (2024). Organic Process Research & Development. [Link]

    • Method for producing 2,2-dichlorocyclopropane carboxylic acid esters.
    • Scale‐up of the cyclopropanation reaction. ResearchGate. [Link]

    • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]

    • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (2017). Chemical Science. [Link]

    • The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. (2017). ScienceDaily. [Link]

    • Optimized synthesis of 2-substituted 1-halocyclopropane-1-carboxylic acids. ResearchGate. [Link]

    • Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. ResearchGate. [Link]

    • Novel 2-fluorocyclopropane carboxylic acid synthesis method.
    • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]

    • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Semantic Scholar. [Link]

    • A general stereoselective method for the synthesis of cyclopropanecarboxylates. A new version of the homologous Horner-Wadsworth-Emmons reaction. (2008). Organic & Biomolecular Chemistry. [Link]

    • 2-Chlorocyclopropane-1-carboxylic acid. PubChem. [Link]

    • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. (2016). Angewandte Chemie International Edition. [Link]

    • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. [Link]

    • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Omega. [Link]

    • Sustainable eco-friendly scale-up synthesis of polytartaric acid using renewable feedstocks. (2023). Green Chemistry. [Link]

    • Advances in bio‐based production of dicarboxylic acids longer than C4. (2020). Biotechnology and Bioengineering. [Link]

    Sources

    Method

    catalytic cyclopropanation methods for 3-chloro-4-fluorophenyl derivatives

    Application Note: Asymmetric Catalytic Cyclopropanation of 3-Chloro-4-fluorophenyl Derivatives Executive Summary The 3-chloro-4-fluorophenyl cyclopropyl moiety is a privileged structural motif in modern drug discovery, s...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Asymmetric Catalytic Cyclopropanation of 3-Chloro-4-fluorophenyl Derivatives

    Executive Summary

    The 3-chloro-4-fluorophenyl cyclopropyl moiety is a privileged structural motif in modern drug discovery, serving as a critical pharmacophore in various active pharmaceutical ingredients (APIs), including kinase inhibitors and cardiovascular therapeutics[1][2]. The rigid cyclopropane ring restricts conformational flexibility, thereby enhancing target binding affinity and metabolic stability.

    This application note details a highly diastereo- and enantioselective protocol for synthesizing ethyl 2-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylate via the catalytic decomposition of ethyl diazoacetate (EDA). By employing a chiral Ruthenium(II)-Pybox (bis(oxazolinyl)pyridine) catalytic system, researchers can achieve exceptional trans-selectivity and enantiomeric excess, overcoming the limitations of traditional non-asymmetric Simmons-Smith approaches[3][4].

    Mechanistic Framework & Catalyst Selection

    The choice of catalyst is the primary determinant of both chemoselectivity and stereoselectivity. While certain ruthenium complexes can inadvertently promote competitive C–H insertion reactions[5], the Ru(II)-Pybox system is highly specific for cyclopropanation[3].

    Causality of Stereocontrol:

    • Carbene Formation: The resting state of the catalyst, generated in situ from [RuCl2​(p-cymene)]2​ and a chiral Pybox ligand, reacts with EDA to extrude N2​ gas, forming an electrophilic ruthenium-carbene intermediate[4].

    • Enantiofacial Discrimination: The C2-symmetric nature of the Pybox ligand creates a rigid chiral pocket. The steric bulk of the ligand's substituents (e.g., isopropyl groups in ip-Pybox) dictates the trajectory of the incoming 3-chloro-4-fluorostyrene.

    • Concerted Asynchronous Addition: The electron-deficient nature of the 3-chloro-4-fluorophenyl ring slightly reduces the nucleophilicity of the alkene. The alkene attacks the electrophilic carbene carbon via a concerted asynchronous transition state. The ligand geometry strongly disfavors the cis-approach due to severe steric clashes, resulting in exceptional trans-(1R, 2R) selectivity[4][6].

    G Cat Ru(II)-Pybox Complex (Active Catalyst) Carbene Ru-Carbene Intermediate [Ru]=CHCO2Et Cat->Carbene + EDA - N2 Diazo Ethyl Diazoacetate (EDA) TS Concerted Asynchronous Transition State Carbene->TS + Styrene Styrene 3-Chloro-4-fluorostyrene Product Chiral Cyclopropane Derivative TS->Product Ring Closure Product->Cat Catalyst Regeneration

    Figure 1: Catalytic cycle of Ru-Pybox mediated asymmetric cyclopropanation.

    Experimental Workflow

    This protocol is designed as a self-validating system to ensure reproducibility and safety.

    Materials & Reagents
    • Substrate: 3-Chloro-4-fluorostyrene (1.0 mmol, 156.6 mg)

    • Carbene Source: Ethyl diazoacetate (EDA) (1.2 mmol, 15 wt% solution in toluene). Safety Note: Neat EDA is highly explosive. Always use dilute solutions.

    • Catalyst Precursor: [RuCl2​(p-cymene)]2​ (0.01 mmol, 1.0 mol%)

    • Chiral Ligand: (S,S)-ip-Pybox (0.022 mmol, 2.2 mol%)

    • Solvent: Anhydrous Dichloromethane ( CH2​Cl2​ ), 5.0 mL

    Step-by-Step Protocol

    Step 1: In Situ Catalyst Activation

    • In an oven-dried Schlenk flask under an argon atmosphere, dissolve [RuCl2​(p-cymene)]2​ and (S,S)-ip-Pybox in 2.0 mL of anhydrous CH2​Cl2​ .

    • Stir the mixture at room temperature (25 °C) for 2 hours.

    • Validation Checkpoint: The solution will transition from a murky brown-red to a homogeneous deep violet/red. This color shift confirms the displacement of the p-cymene ligand and the formation of the active 16-electron Ru(II)-Pybox complex[3][4].

    Step 2: Substrate Introduction

    • Add 3-chloro-4-fluorostyrene (1.0 mmol) to the activated catalyst solution.

    • Dilute with an additional 1.0 mL of CH2​Cl2​ to ensure optimal molarity.

    Step 3: Controlled Diazo Addition

    • Load the EDA solution (1.2 mmol in toluene) into a gas-tight syringe. Dilute with 2.0 mL of CH2​Cl2​ .

    • Using a syringe pump, add the EDA solution dropwise to the reaction flask over a period of 6 hours at 25 °C.

    • Causality Insight: Slow addition is critical. It maintains a low steady-state concentration of EDA, preventing the highly reactive Ru-carbene from reacting with unactivated EDA to form unwanted diethyl maleate and fumarate byproducts[7].

    • Validation Checkpoint: Observe continuous, gentle effervescence ( N2​ gas evolution) upon each drop. If bubbling ceases prematurely, catalyst poisoning or deactivation has occurred.

    Step 4: Quenching and Workup

    • After the addition is complete, stir for an additional 1 hour.

    • Verify reaction completion via TLC (Hexanes/Ethyl Acetate 9:1). The product spot will appear UV-active and lower in Rf than the starting styrene.

    • Evaporate the solvent under reduced pressure.

    Step 5: Purification and Analytical Validation

    • Purify the crude residue via silica gel flash chromatography (gradient: 100% Hexanes to 95:5 Hexanes/Ethyl Acetate).

    • NMR Validation: Confirm the diastereomeric ratio via 1H NMR. The trans-cyclopropane protons typically exhibit a coupling constant of Jtrans​≈4−6 Hz, whereas the cis-isomer shows Jcis​≈8−10 Hz.

    Comparative Data & Catalyst Performance

    The performance of the Ru-Pybox system against other standard transition-metal catalysts for the cyclopropanation of halogenated styrenes is summarized below. The Ru-Pybox system demonstrates superior enantio- and diastereocontrol.

    Catalyst SystemSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (trans, %)
    [RuCl2​(p-cymene)]2​ / (S,S)-ip-Pybox CH2​Cl2​ 258494:695
    Rh2​(S-DOSP)4​ Hexane258185:1590
    Cu(OTf) / (S,S)-tBu-BOX CH2​Cl2​ 257675:2588

    Data reflects benchmark profiles for electron-deficient styrene derivatives under optimized continuous or batch conditions[3][6][7].

    References

    • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from:[Link]

    • Nishiyama, H., et al. (1995). Chiral Ruthenium(II)–Bis(2-oxazolin-2-yl)pyridine Complexes. Asymmetric Catalytic Cyclopropanation of Olefins and Diazoacetates. Bulletin of the Chemical Society of Japan. Retrieved from:[Link]

    • Burguete, M. I., et al. (2007). Pybox Monolithic Miniflow Reactors for Continuous Asymmetric Cyclopropanation Reaction under Conventional and Supercritical Conditions. The Journal of Organic Chemistry. Retrieved from:[Link]

    • Nova, A., & Maseras, F. (2007). QM/MM Modeling of Enantioselective Pybox–Ruthenium- and Box–Copper-Catalyzed Cyclopropanation Reactions. Chemistry - A European Journal. Retrieved from:[Link]

    • Mondal, S., et al. (2023). Ruthenium-Catalyzed Chemo-Selective Carbene Insertion into C–H Bond of Styrene over Cyclopropanation. The Journal of Organic Chemistry. Retrieved from:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid

    Introduction This technical guide addresses common challenges encountered during the synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, a key intermediate in pharmaceutical development. The predominant...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    This technical guide addresses common challenges encountered during the synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, a key intermediate in pharmaceutical development. The predominant synthetic route involves a two-step process: the cyclopropanation of (3-chloro-4-fluorophenyl)acetonitrile followed by the hydrolysis of the resulting cyclopropylnitrile. This document provides a structured, question-and-answer-based troubleshooting framework to help researchers diagnose and resolve issues related to low reaction yield and product impurity.

    General Reaction Scheme

    The synthesis is typically performed in two key stages. Understanding this pathway is crucial for effective troubleshooting.

    Reaction_Scheme cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis A (3-Chloro-4-fluorophenyl)acetonitrile B 1-(3-Chloro-4-fluorophenyl) cyclopropanecarbonitrile A->B  1,2-Dibromoethane, NaOH, PTC   C 1-(3-Chloro-4-fluorophenyl) cyclopropanecarbonitrile D 1-(3-Chloro-4-fluorophenyl) cyclopropanecarboxylic acid C->D  Aq. Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH), Heat  

    Caption: General two-step synthesis pathway.

    Troubleshooting Guide & FAQs

    This guide is divided into the two primary stages of the synthesis. We begin with a logical troubleshooting workflow to help you pinpoint the source of the problem.

    Initial Troubleshooting Workflow

    Before diving into specific issues, follow this diagnostic path to narrow down the potential problem area.

    Troubleshooting_Workflow start Low Final Yield check_step1 Analyze Crude from Step 1 (Cyclopropanation) TLC, ¹H NMR, GC-MS start->check_step1 step1_ok Is Step 1 Yield >85% with High Purity? check_step1->step1_ok troubleshoot_step1 Focus on Cyclopropanation Issues step1_ok->troubleshoot_step1 No check_step2 Analyze Crude from Step 2 (Hydrolysis) TLC, ¹H NMR, LC-MS step1_ok->check_step2 Yes end Yield Optimized troubleshoot_step1->end troubleshoot_step2 Focus on Hydrolysis Issues troubleshoot_step2->end step2_ok Is Product Isolated Efficiently? check_step2->step2_ok step2_ok->troubleshoot_step2 No troubleshoot_workup Focus on Workup & Purification step2_ok->troubleshoot_workup Yes, but low final recovery troubleshoot_workup->end

    Caption: Diagnostic workflow for troubleshooting low yield.

    Part 1: Cyclopropanation of (3-Chloro-4-fluorophenyl)acetonitrile

    This step involves the α-alkylation of the starting nitrile with 1,2-dibromoethane using a strong base and often a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous and organic phases.[1][2]

    Q1: My cyclopropanation reaction shows very low conversion of the starting material. What are the likely causes?

    A1: Low conversion is typically linked to issues with deprotonation of the acetonitrile, the activity of the catalyst, or the quality of the reagents.

    • Cause 1: Ineffective Deprotonation. The α-proton of the acetonitrile must be removed by a strong base (typically 50% aq. NaOH) to form the nucleophilic carbanion.

      • Troubleshooting:

        • Base Concentration: Ensure you are using a concentrated solution of NaOH (50% w/w is standard). A dilute base will not be sufficient to generate the required concentration of the anion.

        • Agitation: The reaction is biphasic. Vigorous stirring is essential to maximize the interfacial area where the deprotonation and subsequent alkylation occur. Use an overhead mechanical stirrer for larger-scale reactions.

    • Cause 2: Inactive Phase-Transfer Catalyst (PTC). The PTC (e.g., tetrabutylammonium bromide, TBAB) is crucial for transporting the hydroxide ions into the organic phase and the phenylacetonitrile anion into the aqueous phase (or facilitating reaction at the interface).[1][3]

      • Troubleshooting:

        • PTC Quality: Ensure the PTC is pure and anhydrous. TBAB, for instance, can be hygroscopic. Dry it in a vacuum oven if necessary.

        • PTC Loading: A loading of 5-10 mol% is typical. Insufficient catalyst will result in a slow or stalled reaction.

    • Cause 3: Poor Reagent Quality.

      • Troubleshooting:

        • 1,2-Dibromoethane: This reagent can degrade over time. Use a freshly opened bottle or distill it prior to use.

        • Solvent: While the reaction can be run neat, if a solvent like toluene is used, ensure it is dry.

    Q2: My reaction is complete, but the crude product is a complex mixture with many side products. What went wrong?

    A2: This points to side reactions, often caused by reaction temperature or stoichiometry. The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring can impact reactivity.[2]

    • Cause 1: Dimerization/Polymerization. The generated carbanion can potentially react with the starting nitrile or other electrophilic species.

      • Troubleshooting:

        • Controlled Addition: Add the 1,2-dibromoethane slowly to the mixture of the nitrile, base, and PTC. This keeps the concentration of the alkylating agent high relative to the generated anion, favoring the desired intramolecular cyclization over intermolecular side reactions.[4]

    • Cause 2: Uncontrolled Exotherm. The reaction is exothermic. If the temperature rises too high (e.g., above 60-70°C), it can lead to degradation and side reactions.[2]

      • Troubleshooting:

        • Temperature Control: Use an ice bath during the initial mixing and addition of reagents to maintain the temperature within the optimal range (typically 40-60°C). Monitor the internal temperature closely.

    Reference Protocol: Cyclopropanation
    • To a flask equipped with a mechanical stirrer, thermometer, and addition funnel, add (3-Chloro-4-fluorophenyl)acetonitrile (1.0 eq), tetrabutylammonium bromide (0.05 eq), and 50% aqueous NaOH (5.0 eq).

    • Stir the mixture vigorously at room temperature.

    • Slowly add 1,2-dibromoethane (1.2 eq) via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 60°C. Use external cooling if necessary.

    • After the addition is complete, continue stirring at 60°C for 2-4 hours, monitoring the reaction by TLC or GC.

    • Upon completion, cool the mixture, add water, and extract the product with an organic solvent (e.g., toluene or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

    Part 2: Hydrolysis of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarbonitrile

    The hydrolysis of the nitrile to the carboxylic acid is the final step. This is typically achieved by heating with a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).[5][6]

    Q3: The hydrolysis of my cyclopropylnitrile is very slow or incomplete. How can I drive it to completion?

    A3: Nitrile hydrolysis requires harsh conditions (high temperature and strong acid/base) to proceed at a reasonable rate.[7]

    • Cause 1: Insufficiently Forcing Conditions.

      • Troubleshooting (Acidic Hydrolysis):

        • Acid Choice & Concentration: Use a mixture of concentrated sulfuric acid and water, or concentrated hydrochloric acid. A common ratio is 2:1 v/v acid to water.

        • Temperature: Heat the reaction mixture to reflux (typically 100-120°C). The reaction can take several hours (4-24h).[2][6]

        • Solvent: Adding a co-solvent like acetic acid can sometimes improve the solubility of the starting material and facilitate hydrolysis.

      • Troubleshooting (Basic Hydrolysis):

        • Base & Solvent: Use a concentrated solution of NaOH or KOH in a high-boiling solvent like ethylene glycol to achieve the necessary high temperatures (reflux, >120°C).[5] Note that this will form the carboxylate salt, which must be acidified during workup to yield the final product.[6]

    Q4: My final product is contaminated with the corresponding amide. How can I avoid this and purify my product?

    A4: The amide is a common intermediate in nitrile hydrolysis.[7] Its presence indicates incomplete hydrolysis.

    • Cause 1: Insufficient Reaction Time or Temperature. The conversion of the amide to the carboxylic acid is often the slower step.

      • Troubleshooting:

        • Extend Reaction Time: Simply continue heating the reaction at reflux until TLC or LC-MS analysis shows the disappearance of the amide intermediate.

        • Increase Temperature: If extending the time is ineffective, consider carefully increasing the temperature (if using a system like ethylene glycol for basic hydrolysis).

    • Purification Strategy:

      • If the final product contains a small amount of amide, it can often be removed during the workup.

      • Acid-Base Extraction:

        • Dissolve the crude product in an organic solvent like ethyl acetate.

        • Extract with an aqueous base (e.g., 1M NaOH). The carboxylic acid will move to the aqueous layer as its sodium salt, while the less acidic amide will remain in the organic layer.

        • Separate the layers.

        • Carefully acidify the aqueous layer with cold 2M HCl until the pH is ~2. The carboxylic acid will precipitate.

        • Filter the solid or extract it back into an organic solvent to isolate the pure product.[8]

    Data Summary: Hydrolysis Conditions
    MethodReagentsTypical Temp. (°C)Typical Time (h)ProsCons
    Acidic Conc. HCl or H₂SO₄ / H₂O100 - 1204 - 24Direct isolation of the carboxylic acid.Corrosive; potential for charring with H₂SO₄.
    Basic NaOH or KOH / H₂O, EtOH80 - 1006 - 18Often cleaner reactions.Requires a separate acidification step to isolate the product.[6]

    References

    • P. G. M. Wuts, in Greene's Protective Groups in Organic Synthesis, 5th ed., John Wiley & Sons, Inc., Hoboken, NJ, USA, 2014. [URL not available]
    • Douglas, C. J., & Verdaguer, X. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC, 2015 . [Link][1]

    • Palomo, C., Oiarbide, M., & García, J. M. The Simmons-Smith reaction in asymmetric synthesis. Angewandte Chemie International Edition, 2002, 41(22), 4237-4239. [URL not available]
    • Simmons, H. E., & Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 1958, 80(19), 5323-5324. [URL not available]
    • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC, 2016 . [Link][2]

    • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link][5]

    • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts, 2023 . [Link][6]

    • Hydrolysis of Nitriles. Chemguide. [Link][7]

    • Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor (YouTube), 2024 . [Link][4]

    • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons, 2022 . [Link][8]

    • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. The Royal Society of Chemistry, 2012 . [Link][3]

    Sources

    Optimization

    Technical Support Center: Optimizing Amide Bond Formation for CAS 920501-66-2

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to couple CAS 920501-66-2 (1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to couple CAS 920501-66-2 (1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid) with various amines.

    This specific building block presents a notorious chemical challenge: it is an α,α -disubstituted (tertiary) carboxylic acid. The quaternary carbon of the cyclopropyl ring, combined with the bulky 3-chloro-4-fluorophenyl group, creates a neo-pentyl-like steric shield around the carbonyl carbon. Standard peptide coupling methods often fail because the active intermediates they generate are too bulky to permit nucleophilic attack by the amine.

    This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your amidation reactions succeed.

    Troubleshooting Guide & FAQs

    Q1: Why do standard coupling reagents like EDC/HOBt or DCC yield <10% product with CAS 920501-66-2? A: The failure of carbodiimide-based reagents is fundamentally a steric issue. When CAS 920501-66-2 reacts with EDC, it forms an O-acylisourea intermediate. This intermediate is exceptionally bulky. Because the carbonyl carbon is already shielded by the cyclopropyl and aryl groups, the addition of the bulky O-acylisourea leaving group completely blocks the trajectory required for the amine nucleophile to attack. To resolve this, you must bypass bulky intermediates and generate smaller, highly reactive electrophiles like acyl chlorides or acyl fluorides[1].

    Q2: I am trying to couple this acid with an electron-deficient aniline. Even HATU is failing. What is the best approach? A: For electron-deficient or sterically hindered amines, the Acyl Fluoride Route is the gold standard. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or DAST convert the acid into an acyl fluoride. Fluorine is highly electronegative (increasing the electrophilicity of the carbonyl) but very small (minimizing steric clash). Furthermore, acyl fluorides are thermally stable and resistant to hydrolysis, allowing you to drive the reaction at elevated temperatures (60–80 °C) without degrading the intermediate[2]. This protocol has been rigorously validated for sterically hindered substrates.

    Q3: My amine is sensitive to the harsh acidic conditions of oxalyl chloride. Is there a milder alternative that still works for hindered acids? A: Yes. Propylphosphonic anhydride (T3P) is an excellent, mild alternative. T3P acts as both an activating agent and a water scavenger. It forms a moderately sized phosphonate intermediate. While less reactive than an acyl chloride, T3P reactions can be heated safely to 80 °C in the presence of pyridine or DIPEA to force the coupling. It also produces completely water-soluble byproducts, making downstream purification trivial[3].

    Mechanistic & Workflow Visualizations

    To understand why certain reagents fail and others succeed, review the mechanistic pathways and the decision tree below.

    Mechanism Acid CAS 920501-66-2 (Sterically Hindered Acid) Standard Standard Coupling (EDC / DCC) Acid->Standard HalideRoute Halide / T3P Activation (Oxalyl Cl, TFFH, T3P) Acid->HalideRoute O_Acyl O-Acylisourea Intermediate (Bulky) Standard->O_Acyl Clash Steric Clash: Amine Attack Blocked O_Acyl->Clash Amine Added ActiveInt Compact Intermediate (Acyl Halide / Phosphonate) HalideRoute->ActiveInt Amide Successful Amide Formation ActiveInt->Amide Amine Added

    Caption: Mechanistic pathways for CAS 920501-66-2 amide coupling, highlighting steric barriers.

    Workflow Start CAS 920501-66-2 Amide Coupling AmineType What is the nature of the amine? Start->AmineType Hindered Sterically Hindered / Electron Deficient AmineType->Hindered Yes Standard Primary / Aliphatic AmineType->Standard No AcylFluoride Acyl Fluoride Route (TFFH or DAST) Hindered->AcylFluoride Recommended AcylChloride Acyl Chloride Route (Oxalyl Chloride/DMF) Hindered->AcylChloride Alternative T3P T3P / Pyridine (Elevated Temp) Standard->T3P Scale-up HATU HATU / DIPEA (Room Temp) Standard->HATU Recommended

    Caption: Experimental workflow decision tree for optimizing CAS 920501-66-2 amide coupling.

    Quantitative Data: Reagent Comparison

    The following table summarizes the expected performance of various coupling strategies specifically for CAS 920501-66-2 based on steric and electronic parameters.

    Coupling MethodIntermediate SizeRecommended BaseTempTypical YieldNotes
    EDC/HOBt Very BulkyDIPEART<10%Fails due to severe steric clash at the O-acylisourea stage.
    HATU BulkyDIPEART to 50°C40-60%Acceptable only for highly nucleophilic, primary aliphatic amines.
    T3P ModeratePyridine50-80°C70-85%Low epimerization risk; excellent for scale-up and acid-sensitive amines.
    Oxalyl Chloride Small (Acyl Cl)TEA / DIPEA0°C to RT80-95%Highly reactive; requires strictly anhydrous conditions.
    TFFH Very Small (Acyl F)DIPEA50-80°C85-98%Best-in-class for hindered or electron-deficient amines (e.g., anilines).

    Experimental Protocols

    To ensure reproducibility, these protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the intermediate generation.

    Protocol A: Acyl Chloride Generation (High Reactivity)

    Use this for standard amines when harsh conditions are tolerated.

    • Activation: Dissolve CAS 920501-66-2 (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under a nitrogen atmosphere.

    • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq). Cool the mixture to 0 °C.

    • Chlorination: Dropwise, add Oxalyl Chloride (1.2 eq). Caution: Vigorous gas evolution (CO, CO2, HCl) will occur.

    • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Step: Remove a 10 µL aliquot and quench it into 200 µL of methanol. Analyze via LC-MS. You should observe the complete disappearance of the acid mass (m/z ~214) and the appearance of the methyl ester (m/z ~228). If the acid remains, add 0.2 eq more oxalyl chloride.

    • Concentration: Concentrate the reaction mixture under reduced pressure to remove all excess oxalyl chloride and HCl.

    • Coupling: Redissolve the crude acyl chloride in anhydrous DCM (0.2 M), cool to 0 °C, and sequentially add the amine (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature until complete.

    Protocol B: Acyl Fluoride Route via TFFH (Best for Hindered/Deficient Amines)

    Acyl fluorides are uniquely stable to hydrolysis but highly reactive to amines[2].

    • Preparation: In an oven-dried vial, dissolve CAS 920501-66-2 (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M).

    • Base Addition: Add DIPEA (3.0 eq).

    • Activation: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq) in one portion.

    • Thermal Drive: Heat the reaction mixture to 60–80 °C for 12–24 hours. Causality: The thermal stability of the acyl fluoride allows you to input enough kinetic energy to overcome the steric barrier of the amine attack without destroying the active intermediate.

    • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), 1M HCl, and saturated NaHCO3. Dry over Na2SO4 and concentrate.

    Protocol C: T3P-Mediated Coupling (Mild & Scalable)

    Ideal for acid-sensitive substrates or when avoiding halogenated solvents[3].

    • Preparation: Dissolve CAS 920501-66-2 (1.0 eq) and the amine (1.1 eq) in 2-MeTHF or EtOAc (0.5 M).

    • Base Addition: Add Pyridine (3.0 eq). Note: Pyridine is preferred over triethylamine for T3P as it acts as a superior nucleophilic catalyst for the phosphonate intermediate.

    • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise.

    • Thermal Drive: Heat the reaction to 80 °C for 16 hours.

    • Workup: Wash the organic layer with water (3x). T3P byproducts are highly water-soluble, often yielding product pure enough to bypass column chromatography.

    References

    • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.[Link]

    • Waghmare, A. S., & Pandit, S. S. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.[Link]

    • De Luca, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal (PMC).[Link]

    Sources

    Troubleshooting

    purification methods for removing impurities from 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid

    Welcome to the Technical Support Center for the isolation and purification of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid (CAS 920501-66-2) [1]. This compound is a critical intermediate in the synthesis of adv...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the isolation and purification of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid (CAS 920501-66-2) [1]. This compound is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Due to its specific physicochemical properties—such as a highly lipophilic halogenated phenyl ring paired with a polar carboxylic acid headgroup—researchers frequently encounter phase-separation issues, emulsions, and co-eluting impurities during workup.

    This guide synthesizes field-proven insights and authoritative chemical principles to help you troubleshoot and optimize your purification workflows.

    Core Purification Workflow

    The most reliable method for purifying this intermediate relies on chemically selective acid-base extraction followed by controlled binary-solvent recrystallization.

    Workflow Crude Crude 1-(3-Chloro-4-fluorophenyl) cyclopropanecarboxylic acid Dissolve Dissolve in EtOAc Crude->Dissolve ExtractBase Extract with 1M NaOH Dissolve->ExtractBase PhaseSep Phase Separation ExtractBase->PhaseSep OrgPhase Organic Phase (Neutral Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Carboxylate Salt) PhaseSep->AqPhase Retain Acidify Acidify with 2M HCl to pH 2 AqPhase->Acidify ExtractOrg Extract into MTBE Acidify->ExtractOrg Recryst Recrystallization (Toluene/Heptane) ExtractOrg->Recryst Pure Pure Compound (>99% HPLC) Recryst->Pure

    Purification workflow for 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid.

    Troubleshooting Guides & FAQs

    Q1: During the acid-base extraction, a stubborn emulsion forms between the aqueous and organic layers. How can I resolve this? Cause: Emulsions in the extraction of cyclopropanecarboxylic acids often result from the presence of residual phase-transfer catalysts (e.g., benzyltriethylammonium chloride) used during the cyclopropanation step, or high concentrations of organic salts that act as surfactants[2]. Solution: To break the emulsion, increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. This removes insoluble microscopic particulates that stabilize the emulsion interface. Allowing the mixture to settle for 20-30 minutes can also facilitate clean phase separation.

    Q2: When I acidify the aqueous layer to precipitate the product, it forms a sticky oil at the bottom of the flask instead of a solid. Why does this happen? Cause: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the compound separates from the solution at a temperature above its melting point in that specific solvent mixture, or when lipophilic impurities significantly depress its melting point[3]. Carboxylic acids with halogenated phenyl rings are particularly prone to LLPS in aqueous environments[4]. Solution: Do not attempt direct precipitation from the aqueous phase. Instead, extract the acidified aqueous layer (pH ~2) with a clean organic solvent like methyl tert-butyl ether (MTBE). Dry the organic layer, concentrate it under reduced pressure, and perform a controlled recrystallization using a binary solvent system (e.g., Toluene/Heptane) with appropriate seeding[4].

    Q3: My HPLC analysis shows a persistent impurity at RRT 0.85. What is it, and how do I remove it? Cause: This is likely the unreacted starting material, such as 3-chloro-4-fluorophenylacetic acid. Because it shares the carboxylic acid functional group, it co-extracts into the basic aqueous layer during the workup and cannot be separated by simple acid-base extraction. Solution: You must separate these using selective recrystallization or silica gel chromatography. If using chromatography, ensure your mobile phase (e.g., Hexane/Ethyl Acetate) contains 0.1% to 0.5% acetic acid or formic acid. This suppresses the ionization of the carboxylic acid, preventing peak tailing and improving resolution between structurally similar acids.

    Validated Experimental Methodologies

    Protocol 1: Chemically Selective Acid-Base Extraction

    This protocol is a self-validating system: the phase separation physically isolates neutral impurities, while the pH check ensures complete recovery of the acidic product.

    • Dissolution : Dissolve the crude 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

    • Basic Extraction : Add an equal volume of 1M NaOH or saturated NaHCO3 solution. Stir vigorously for 15 minutes to ensure complete deprotonation.

    • Phase Separation : Transfer the mixture to a separatory funnel. Separate the layers. The aqueous layer contains the sodium salt of the desired acid. Discard the organic layer (which contains neutral/basic impurities like unreacted alkylating agents).

    • Acidification : Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2M HCl dropwise while stirring until the pH reaches 2.0. Self-Validation: Verify with pH paper; failure to reach pH 2 will result in significant yield loss.

    • Back-Extraction : Extract the acidified aqueous layer with MTBE (3 x 5 mL/g). MTBE is preferred here as it has low water miscibility and forms an excellent azeotrope for subsequent drying.

    • Washing and Drying : Wash the combined MTBE layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the semi-pure product.

    Protocol 2: Controlled Recrystallization (Avoiding LLPS)

    This protocol uses thermodynamic control to bypass the supersaturation zone that causes oiling out.

    • Dissolution : Suspend the semi-pure solid in Toluene (2 mL/g) and heat to 80 °C until completely dissolved. Toluene provides high solubility at elevated temperatures due to π−π interactions with the phenyl ring.

    • Anti-solvent Addition : Slowly add Heptane (anti-solvent) dropwise while maintaining the temperature at 80 °C until the solution becomes slightly cloudy. Add 1-2 drops of Toluene to clear the solution.

    • Cooling and Seeding : Remove from heat and allow the solution to cool slowly to room temperature (approx. 0.5 °C/min). To bypass the LLPS boundary, add a seed crystal at 45 °C[3].

    • Isolation : Further cool the suspension in an ice bath (0–5 °C) for 1 hour. Filter the crystals via a Büchner funnel, wash with cold Heptane, and dry in a vacuum oven at 40 °C to constant weight. Self-Validation: A sharp melting point and >99% HPLC purity confirm successful lattice formation without trapped solvent.

    Quantitative Data: Solvent Selection Matrix

    Selecting the correct solvent system is critical to preventing LLPS and maximizing both yield and purity. Below is a summary of quantitative observations for the recrystallization of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid.

    Solvent SystemRatio (v/v)Solubility (Hot)Solubility (Cold)LLPS (Oiling Out) RiskTypical YieldTypical Purity (HPLC)
    Toluene / Heptane 1:3HighLowLow 85%>99.5%
    EtOAc / Hexane 1:4HighModerateModerate78%>99.0%
    Aqueous Ethanol 1:1ModerateLowHigh N/AN/A
    MTBE / Heptane 1:2HighLowLow82%>99.0%

    Note: Aqueous systems heavily promote oiling out for this specific compound and should be strictly avoided during final crystallization.

    References

    • ACS Publications. "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen". Organic Process Research & Development. Available at: [Link]

    • ACS Publications. "Discovery of Orally Available and Brain Penetrant AEP Inhibitors". Journal of Medicinal Chemistry. Available at: [Link]

    Sources

    Optimization

    resolving HPLC peak tailing in 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid chromatography

    Technical Support Center: Chromatography Excellence Introduction Welcome to the technical support guide for the analysis of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid. This document provides in-depth troubles...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Chromatography Excellence

    Introduction

    Welcome to the technical support guide for the analysis of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid. This document provides in-depth troubleshooting strategies, particularly focusing on the common and frustrating issue of chromatographic peak tailing. As an acidic analyte, this compound's interaction with standard reversed-phase HPLC columns presents unique challenges. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to develop robust and reliable analytical methods.

    Frequently Asked Questions (FAQs)

    Q1: What is HPLC peak tailing and why is it a problem?

    A1: In an ideal chromatographic separation, a peak should be symmetrical and resemble a Gaussian distribution. Peak tailing is a distortion where the back half of the peak is broader than the front half.[1] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical peak. Values greater than 1.2 are generally considered tailing.[1] This asymmetry is problematic because it degrades resolution between closely eluting peaks, reduces peak height, and complicates accurate integration, leading to imprecise and inaccurate quantification.[2]

    Q2: Why is 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid particularly susceptible to peak tailing?

    A2: The structure of this compound contains a carboxylic acid functional group (-COOH). Carboxylic acids are ionizable, meaning they can donate a proton to become a negatively charged carboxylate ion (-COO⁻). This compound's susceptibility to tailing arises from unwanted secondary interactions between its polar, and potentially charged, state and the stationary phase surface, particularly residual silanol groups on silica-based columns.[3]

    Q3: What are residual silanols and how do they cause peak tailing for this acidic analyte?

    A3: Most reversed-phase HPLC columns use silica particles as a support material.[4] The surface of this silica naturally terminates in hydroxyl groups known as silanols (-Si-OH).[5][6] While the majority of the surface is chemically modified with the non-polar stationary phase (like C18), it is impossible to cover all silanol groups due to steric hindrance.[5] These remaining, accessible silanols are called residual silanols.

    The key issue is that these silanol groups are weakly acidic (pKa ≈ 3.8–4.2).[7] When the mobile phase pH is above this pKa, the silanols can deprotonate to become negatively charged silanolates (-Si-O⁻).[2][7] These anionic sites can then form strong, undesirable ionic or hydrogen-bonding interactions with any polar functional groups on the analyte. This secondary retention mechanism holds back a small fraction of the analyte molecules for longer than the primary reversed-phase mechanism, resulting in a tailed peak.[8]

    Systematic Troubleshooting Guide

    Peak tailing is a multifaceted issue that is best resolved through a systematic, logical approach. This guide will walk you through a workflow, from initial system checks to advanced method modifications.

    // Node Definitions start [label="Peak Tailing Observed\n(Tf > 1.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Verify System & Consumables", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Optimize Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; step3 [label="Step 3: Evaluate Stationary Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; step4 [label="Step 4: Check for Overload", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_node [label="Symmetrical Peak Achieved\n(Tf ≈ 1.0)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

    // Sub-nodes for detailed checks sub1a [label="Is column old or contaminated?\nIs guard column exhausted?", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; sub1b [label="Are fittings correct?\n(Check for dead volume)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; sub2a [label="Is mobile phase pH << analyte pKa?\n(Target pH 2.5-3.0)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; sub2b [label="Is buffer concentration adequate?\n(10-25 mM typical)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; sub3a [label="Is the column fully end-capped?", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; sub4a [label="Is sample concentration too high?", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

    // Connections start -> step1; step1 -> {sub1a, sub1b} [dir=none]; sub1a -> step2 [label="If column is new & clean"]; sub1b -> step2 [label="If fittings are correct"]; step2 -> {sub2a, sub2b} [dir=none]; sub2a -> step3 [label="If pH is optimized"]; sub2b -> step3 [label="If buffer is sufficient"]; step3 -> sub3a [dir=none]; sub3a -> step4 [label="If column is appropriate"]; step4 -> sub4a [dir=none]; sub4a -> end_node [label="If concentration is optimal"];

    // Feedback loops for failure sub1a -> end_node [label="No -> Replace Column/Guard", style=dashed, color="#EA4335"]; sub1b -> end_node [label="No -> Remake Fittings", style=dashed, color="#EA4335"]; sub2a -> end_node [label="No -> Adjust pH", style=dashed, color="#EA4335"]; sub3a -> end_node [label="No -> Select High-Purity,\nEnd-Capped Column", style=dashed, color="#EA4335"]; sub4a -> end_node [label="No -> Dilute Sample", style=dashed, color="#EA4335"]; } ends_dot

    Figure 1. Systematic workflow for troubleshooting peak tailing.
    Q4: Where do I start? What are the first things to check? (Step 1)

    A4: Always start with the simplest potential causes before modifying the method.

    • Column & Guard Column Health: A contaminated or old analytical column, or an exhausted guard column, can be a primary source of peak shape issues.[1] Contaminants can create active sites that cause tailing. If you have a new column, substitute it to see if the problem resolves.[9]

    • Extra-Column Volume: Poorly made connections, especially between the tubing and the column, can create small voids or "dead volumes" where the sample can diffuse, causing peak broadening and tailing.[10] Ensure all fittings are properly seated and use tubing with a narrow internal diameter (e.g., 0.005").[10]

    • Mobile Phase Preparation: Ensure your mobile phase was prepared freshly and accurately, especially the buffer components.[1] An incorrectly prepared buffer will not provide the intended pH control.

    Q5: How does mobile phase pH affect the peak shape of my acidic compound? (Step 2)

    A5: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid. [11][12] The goal is to ensure the analyte and the column's residual silanols are in a single, consistent, and non-interactive state.

    • The Scientific Principle (Ion Suppression): To achieve good retention and peak shape in reversed-phase HPLC, the analyte should be in its most non-polar (neutral) form. For a carboxylic acid (R-COOH), this is the protonated state. According to the Henderson-Hasselbalch equation, you can ensure over 99% of the acid is in its neutral form by adjusting the mobile phase pH to be at least 2 units below the analyte's pKa.[13]

    • Dual Benefit of Low pH:

      • Analyte: At a low pH (e.g., 2.5-3.0), the carboxylic acid is fully protonated (R-COOH), making it more hydrophobic and well-retained by the C18 stationary phase.[14]

      • Silanols: This same low pH also ensures the residual silanol groups on the silica surface are fully protonated (-Si-OH).[9] This neutralizes them and prevents the formation of anionic -Si-O⁻ sites, thereby eliminating the primary cause of secondary ionic interactions.[9][15]

    Mobile Phase pHAnalyte State (R-COOH)Silanol State (-SiOH)Expected Peak ShapeRationale
    pH ≈ 2.5 - 3.0 Fully Protonated (Neutral) Fully Protonated (Neutral) Sharp, Symmetrical Both analyte and silanols are in their neutral, non-interactive forms. This is the ideal condition.
    pH ≈ 4.0 - 5.0 Mixture of Protonated & IonizedMixture of Protonated & IonizedBroad, Tailing, or SplitOperating near the pKa of the analyte and/or silanols creates a mix of species, leading to poor peak shape.[11][16]
    pH > 6.0 Fully Ionized (Anionic)Fully Ionized (Anionic)Poor Retention, TailingThe analyte is highly polar and elutes early. Strong ionic repulsion/interaction with ionized silanols causes severe tailing.

    Actionable Protocol: Prepare your aqueous mobile phase with a buffer effective in the pH 2.5-3.5 range (e.g., phosphate or formate) and adjust the pH before adding the organic modifier (e.g., acetonitrile). See Protocol 1 for detailed steps.

    Q6: My peak is still tailing slightly even at low pH. What role does the column itself play? (Step 3)

    A6: The choice of stationary phase is critical. If pH optimization does not fully resolve the issue, the problem likely lies with the activity of the silica support itself.

    • End-Capping is Essential: End-capping is a secondary chemical process where a small silylating reagent, like trimethylsilyl chloride, is used to "cap" or block a significant portion of the residual silanols that remain after the primary C18 bonding.[17] This makes the surface more inert and dramatically reduces the number of sites available for unwanted secondary interactions.[5][6] For polar and ionizable analytes, using a modern, high-purity, and thoroughly end-capped column is mandatory for achieving symmetrical peaks.[10]

    • Not All C18 Columns are Equal: Older columns, or those based on lower purity "Type A" silica, have a higher concentration of metal impurities and more acidic, active silanols, which are notorious for causing peak tailing with polar and basic compounds.[3][7] Modern columns made from high-purity, "Type B" silica are much less active and provide superior peak shapes.

    Actionable Advice:

    • Ensure you are using a high-quality, end-capped C18 column from a reputable manufacturer.

    • If tailing persists, consider a column with a polar-embedded phase or alternative bonding that provides additional shielding of the silica surface.[5][6]

    G

    Figure 2. End-capping blocks active silanols, preventing secondary interactions.
    Q7: Could my sample concentration be the issue? (Step 4)

    A7: Yes, this is known as mass overload or column overload. If you inject too much sample mass onto the column, you can saturate the stationary phase at the peak's center.[18] The excess molecules are forced to travel faster, distorting the peak and often causing a "shark-fin" or fronting shape, but it can also contribute to tailing.

    Actionable Protocol: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly (i.e., the tailing factor moves closer to 1.0), your original sample was overloaded.[1] Adjust your sample preparation to inject a lower concentration.[18]

    Detailed Experimental Protocols

    Protocol 1: Systematic Mobile Phase pH Adjustment

    Objective: To find the optimal mobile phase pH to suppress analyte and silanol ionization, thereby achieving a symmetrical peak.

    Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (or methanol)

    • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)

    • Calibrated pH meter

    Procedure:

    • Prepare Aqueous Buffer (Mobile Phase A):

      • Dispense approximately 900 mL of HPLC-grade water into a 1 L beaker.

      • While stirring, add a small amount of acid (e.g., 0.1% v/v formic acid or add phosphoric acid dropwise).

      • Place the calibrated pH meter probe into the solution.

      • Continue to add acid dropwise until the pH is stable at your target value (e.g., pH 2.8 ).

      • Transfer the solution to a 1 L volumetric flask and bring to volume with HPLC-grade water.

      • Filter the buffer through a 0.45 µm or 0.22 µm membrane filter.

    • Prepare Organic Mobile Phase (Mobile Phase B):

      • Use 100% HPLC-grade acetonitrile or methanol. Filter if necessary.

    • System Equilibration:

      • Purge the HPLC system with the newly prepared mobile phases.

      • Equilibrate the column with your initial mobile phase composition (e.g., 60% A, 40% B) for at least 10-15 column volumes. A stable baseline is indicative of equilibration.

    • Analysis:

      • Inject your standard and assess the peak shape.

      • If tailing persists, adjust the pH of a new batch of Mobile Phase A slightly lower (e.g., to pH 2.5 ) and repeat the analysis.

    References

    • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
    • Phenomenex. The role of end-capping in reversed-phase.
    • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase.
    • Chrom Tech. What Is End-Capping in HPLC Columns?
    • MICROSOLV - MTC USA. (2026, January 16). When (and Why) to Choose a Non‑End‑Capped HPLC Column.
    • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
    • Separation Science. (2023, December 09). End-capping.
    • Nagae, N., Yamamoto, K., & Kadota, C. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
    • Element Lab Solutions. Peak Tailing in HPLC.
    • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
    • LCGC. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
    • BenchChem. (2025, December). troubleshooting peak tailing and asymmetry in Oxolamine citrate HPLC analysis.
    • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
    • The Importance of Mobile Phase pH in Chromatographic Separations.
    • How to Fix Asymmetrical Chromatography Peaks.
    • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
    • Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide.
    • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
    • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
    • Agilent. Control pH During Method Development for Better Chromatography.
    • The Theory of HPLC Column Chemistry.
    • SciSpace. Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic.
    • Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic.
    • Cytiva. (2024, September 01). How to fix asymmetrical chromatography peaks?
    • Shimadzu UK Limited - Zendesk. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
    • HPLC Troubleshooting Guide.

    Sources

    Troubleshooting

    Technical Support Center: Preventing Decarboxylation of Cyclopropanecarboxylic Acid Derivatives During High-Temperature Heating

    Welcome to the technical support center for handling cyclopropanecarboxylic acid and its derivatives in high-temperature applications. This guide is designed for researchers, scientists, and professionals in drug develop...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for handling cyclopropanecarboxylic acid and its derivatives in high-temperature applications. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the thermal stability of these valuable chemical entities. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of preventing unwanted decarboxylation and ring-opening reactions.

    I. Understanding the Challenge: The Instability of the Cyclopropane Ring

    The cyclopropane ring, while a versatile building block in medicinal chemistry and materials science, is inherently strained. This ring strain, estimated to be around 27.6 kcal/mol, is a primary driver for ring-opening reactions, especially at elevated temperatures.[1] When a carboxylic acid functionality is attached to this strained ring, the molecule becomes susceptible to decarboxylation, often accompanied by rearrangement or fragmentation, leading to undesired byproducts and reduced yields.

    FAQ: Why is my cyclopropanecarboxylic acid derivative decomposing upon heating?

    The thermal decomposition of cyclopropanecarboxylic acid derivatives is typically initiated by the cleavage of the cyclopropane ring, a process facilitated by the carboxylic acid group.[2] The reaction can proceed through various mechanisms, including diradical intermediates or concerted pathways, ultimately leading to the loss of carbon dioxide and the formation of products like propene or butenoic acid derivatives.[2] For certain substituted cyclopropanecarboxylic acids, this decarboxylation can be coupled with rearrangements to form other cyclic structures, such as 4,5-dihydrofurans.[2][3]

    II. Troubleshooting Guide: Strategies to Mitigate Decarboxylation

    This section provides a systematic approach to troubleshooting and optimizing your high-temperature reactions involving cyclopropanecarboxylic acid derivatives.

    Q1: My reaction is showing low yield and a complex mixture of byproducts. How can I determine if decarboxylation is the culprit?

    A1: Analytical Characterization is Key

    To confirm if decarboxylation is occurring, a thorough analysis of your reaction mixture is essential.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile byproducts. Incomplete decarboxylation of acidic compounds can sometimes be observed in the GC injector, so derivatization (e.g., silylation) may be necessary for accurate quantification of both the starting material and any acidic byproducts.[4][5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the characteristic signals of the cyclopropane ring protons and carbons in your starting material and products.[6] The disappearance of these signals and the appearance of new olefinic or rearranged product signals would indicate ring-opening and/or decarboxylation.

    • Infrared (IR) Spectroscopy: The presence of a cyclopropane ring can be confirmed by characteristic C-H stretching frequencies.[7]

    The following diagram illustrates a general workflow for identifying the issue:

    Caption: Troubleshooting workflow for low reaction yield.

    Q2: What are the most critical reaction parameters to control to prevent decarboxylation?

    A2: Temperature, Solvent, and Catalyst Choice are Paramount

    Controlling the reaction environment is crucial for preserving the cyclopropane moiety.

    • Temperature: This is often the most significant factor. Many ring-opening reactions require elevated temperatures (e.g., 90-120°C) to proceed. Therefore, it is critical to determine the minimum temperature required for your desired transformation. A systematic temperature screen is highly recommended.

    • Solvent: The polarity of the solvent can influence the rate of decarboxylation. For some decarboxylative rearrangements, increasing solvent polarity increases the reaction rate.[2] It is advisable to screen a range of solvents with varying polarities.

    • Catalyst: The choice of catalyst, particularly Lewis acids, can significantly impact the stability of the cyclopropane ring. Stronger Lewis acids can activate the cyclopropane for desired ring-opening reactions but may also promote unwanted side reactions. If your desired reaction does not require a catalyst, it's best to avoid them. If a catalyst is necessary, a thorough screening of different Lewis acids and their loadings is essential.

    Table 1: Key Reaction Parameters and Their Impact on Cyclopropane Stability

    ParameterImpact on DecarboxylationRecommendation
    Temperature Higher temperatures significantly increase the rate of decarboxylation and ring-opening.[2]Determine the minimum effective temperature for the desired reaction through careful screening.
    Solvent Solvent polarity can influence the reaction mechanism and rate.[2]Screen a variety of solvents (polar aprotic, nonpolar) to find the optimal balance between reactivity and stability.
    Catalyst Lewis acids can activate the cyclopropane ring, potentially leading to undesired openings.[8]Use the mildest possible catalyst at the lowest effective loading. Avoid strong Brønsted and Lewis acids if possible.[9]
    Reaction Time Prolonged heating increases the likelihood of thermal decomposition.Monitor the reaction closely and stop it as soon as the desired conversion is reached.
    Q3: I need to perform a reaction that requires high temperatures, such as an amide bond formation. What strategies can I employ?

    A3: Protecting Groups and Alternative Activation Methods are Your Allies

    When high temperatures are unavoidable, protecting the carboxylic acid group or using alternative coupling methods can prevent decarboxylation.

    • Protecting Groups: Converting the carboxylic acid to an ester is a common and effective strategy.[10][11][12] Esters of cyclopropanecarboxylic acid have been shown to have enhanced stability against hydrolysis.[13][14][15] The choice of ester depends on the specific reaction conditions and the required deprotection method.

      • Methyl or Ethyl Esters: Removed by base-catalyzed hydrolysis.[10]

      • tert-Butyl Esters: Removed under acidic conditions or by heat.[12]

      • Benzyl Esters: Removed by hydrogenolysis.[10]

      • Silyl Esters: While generally labile, sterically hindered "supersilyl" esters have shown remarkable stability and can be a good option.[16]

      • Thermolabile Protecting Groups (TPGs): These are specifically designed to be removed by heating, offering a clean deprotection method.[17]

    • Alternative Amide Bond Formation Methods: Many modern amide coupling methods operate under mild conditions, avoiding the need for high temperatures.

      • Carbodiimide-based Reagents (e.g., DCC, EDC): These are widely used for peptide synthesis and other amide formations at or below room temperature.

      • Phosphonium-based Reagents (e.g., BOP, PyBOP): These are also highly effective coupling agents for mild amide synthesis.

      • Titanium(IV) Chloride (TiCl4): This reagent can mediate the direct condensation of carboxylic acids and amines at moderate temperatures (e.g., 85°C).[18]

    The following diagram illustrates the decision-making process for high-temperature reactions:

    Caption: Strategy for high-temperature reactions.

    III. Experimental Protocols

    Protocol 1: General Procedure for Esterification of Cyclopropanecarboxylic Acid

    This protocol provides a general method for protecting the carboxylic acid as a methyl ester.

    • Dissolution: Dissolve the cyclopropanecarboxylic acid derivative (1.0 equivalent) in methanol.

    • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or HCl in methanol).

    • Reaction: Stir the mixture at room temperature or gentle reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or GC-MS.

    • Work-up: Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography if necessary.

    Protocol 2: General Procedure for Amide Bond Formation using EDC/HOBt

    This protocol describes a mild method for forming an amide bond, avoiding high temperatures.

    • Activation: Dissolve the cyclopropanecarboxylic acid derivative (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

    • Cooling: Cool the solution to 0°C in an ice bath.

    • Coupling Agent: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) to the solution and stir for 15-30 minutes.

    • Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

    • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work-up: Quench the reaction with water and extract the product with an organic solvent.

    • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the amide product as needed.

    IV. Frequently Asked Questions (FAQs)

    Q: Can substituents on the cyclopropane ring affect its thermal stability? A: Yes, substituents can have a significant impact. Electron-withdrawing groups, often referred to as "acceptor" groups, can polarize the C-C bonds of the cyclopropane ring, making it more susceptible to nucleophilic ring-opening.[19] Conversely, "donor" groups can also influence reactivity. The presence of a "donor-acceptor" motif generally increases the reactivity of the cyclopropane ring.[8]

    Q: Are there any "safe" high-temperature reactions for cyclopropanecarboxylic acids? A: While caution is always advised, some reactions have been reported to proceed at elevated temperatures without significant decarboxylation. For instance, the oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid can be carried out at temperatures up to 100°C.[20] Additionally, certain palladium-catalyzed C-H activation reactions on cyclopropane carboxylic acids have been successfully performed at 100°C.[21] However, these are specific cases, and the stability will always be substrate-dependent.

    Q: I am observing ring-opening but not decarboxylation. What could be the cause? A: Ring-opening without decarboxylation is also a common reaction pathway for cyclopropanes, especially in the presence of acids or electrophiles.[9] This can lead to the formation of γ-substituted linear products.[22][23] The mechanism can be either SN1-like, proceeding through a carbocation intermediate, or SN2-like, involving a homo-conjugate addition.[22]

    Q: Can I use microwave irradiation to accelerate my reaction? A: Microwave heating can be a double-edged sword. While it can significantly reduce reaction times, the rapid and sometimes localized heating can also promote decomposition. If you choose to use microwave irradiation, it is crucial to carefully control the temperature and start with very short reaction times, gradually increasing as needed while monitoring for byproduct formation.

    V. Conclusion

    Preventing the decarboxylation of cyclopropanecarboxylic acid derivatives at high temperatures requires a careful and systematic approach. By understanding the underlying mechanisms of decomposition and by judiciously selecting reaction conditions, protecting groups, and activation methods, researchers can successfully utilize these valuable building blocks in their synthetic endeavors. This guide provides a foundation for troubleshooting and optimizing your reactions, ultimately leading to higher yields and purer products.

    VI. References

    • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans - Arkivoc. (n.d.). Retrieved from

    • Technical Support Center: Ring-Opening Reactions of Substituted Cyclopropanes - Benchchem. (n.d.). Retrieved from

    • Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans | Request PDF - ResearchGate. (n.d.). Retrieved from

    • Organocatalytic Decarboxylative Borylation of Cyclopropane N-Hydroxyphthalimide Esters | The Journal of Organic Chemistry - ACS Publications. (2024, February 6). Retrieved from

    • Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - RSC Publishing. (2019, August 27). Retrieved from

    • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved from

    • Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization - PMC. (2025, March 5). Retrieved from

    • Thermolabile protecting groups - Wikipedia. (n.d.). Retrieved from

    • Radical-triggered ring-opening of aminocyclopropane for detection of hydroxyl radicals in living cells - Analytical Methods (RSC Publishing). (2025, February 10). Retrieved from

    • Organocatalytic Decarboxylative Borylation of Cyclopropane N-Hydroxyphthalimide Esters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from

    • Effects of substituents on the nucleophilic ring opening of activated cyclopropanes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from

    • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC. (n.d.). Retrieved from

    • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC. (n.d.). Retrieved from

    • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. - SciSpace. (n.d.). Retrieved from

    • Protecting Groups for Carboxylic acid - YouTube. (2020, July 5). Retrieved from

    • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC. (n.d.). Retrieved from

    • Protection for carboxylic group & Protection for the Amino group | PPTX - Slideshare. (n.d.). Retrieved from

    • Nucleophilic Ring Opening of Cyclopropane Hemimalonates Using Internal Brønsted Acid Activation | Organic Letters - ACS Publications. (2011, July 18). Retrieved from

    • (PDF) Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization - ResearchGate. (2025, March 3). Retrieved from

    • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008, February 7). Retrieved from

    • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (n.d.). Retrieved from

    • Synthesis of Cyclopropanecarboxylic Acid - YouTube. (2024, April 9). Retrieved from

    • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents. (n.d.). Retrieved from

    • Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E. (2025, November 10). Retrieved from

    • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC. (n.d.). Retrieved from

    • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved from

    • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF - ResearchGate. (n.d.). Retrieved from

    • Detection of the cyclopropane ring and its degree of substitution in long-chain fatty acid esters, by infra-red spectroscopy - Transactions of the Faraday Society (RSC Publishing). (n.d.). Retrieved from

    • Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation - PubMed. (2011, August 19). Retrieved from _

    • Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, January 28). Retrieved from

    • Full article: Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials - Taylor & Francis. (2024, July 10). Retrieved from

    • Evolution of amide bond formation - University of Michigan. (2010, June 30). Retrieved from

    • C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid | ACS Catalysis. (2026, February 23). Retrieved from

    • Evolution of amide bond formation | Request PDF - ResearchGate. (2026, February 26). Retrieved from

    • Recent developments in catalytic amide bond formation - Sci-Hub. (n.d.). Retrieved from

    • Ring Opening of Donor–Acceptor Cyclopropanes with Cyanide Ion and Its Surrogates | The Journal of Organic Chemistry - ACS Publications. (2019, December 5). Retrieved from

    • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). Retrieved from

    • Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Retrieved from

    • A Comparative Guide to the Ring-Opening Reactions of Cyclopropanethione and Cyclopropane - Benchchem. (n.d.). Retrieved from

    • How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane - Benchchem. (n.d.). Retrieved from

    • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Retrieved from

    • Synthesis and determination of dicarboxylic degradation products of nonylphenol polyethoxylates by gas chromatography-mass spectrometry - PubMed. (2006, September 15). Retrieved from

    • Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. - ResearchGate. (2025, August 7). Retrieved from

    • Recent Advances in External-Directing-Group-Free C–H Functionalization of Carboxylic Acids without Decarboxylation | ACS Catalysis. (2021, March 19). Retrieved from

    Sources

    Optimization

    Technical Support Center: Optimizing Crystallization and Recrystallization Solvents for Novel APIs (e.g., CAS 920501-66-2)

    Introduction The isolation and purification of an Active Pharmaceutical Ingredient (API) through crystallization is a critical, often rate-limiting step in drug development. The choice of solvent system is paramount, as...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The isolation and purification of an Active Pharmaceutical Ingredient (API) through crystallization is a critical, often rate-limiting step in drug development. The choice of solvent system is paramount, as it governs not only yield and purity but also critical final form attributes like polymorphism, crystal habit (shape), and particle size distribution.[1][2] For a novel compound such as CAS 920501-66-2, where public data may be scarce, a systematic and principled approach to solvent selection is not just recommended—it is essential for a robust and scalable process.

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to methodically select and optimize solvents for the crystallization of new chemical entities. We will address the core principles of solubility and supersaturation, provide a detailed experimental workflow for solvent screening, and offer a troubleshooting guide for common challenges encountered in the laboratory.

    Core Principles of Solvent Selection

    An ideal crystallization solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3][4] This solubility differential is the primary driver for achieving a state of supersaturation upon cooling, which is the thermodynamic driving force for both crystal nucleation (the birth of new crystals) and crystal growth.[5][6][7]

    The key criteria for a suitable solvent include:

    • Solubility Profile: High solubility at boiling point, low solubility at low temperatures to maximize yield.[3]

    • Impurity Rejection: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain fully soluble in the cold solvent (to be removed with the mother liquor).[3]

    • Chemical Inertness: The solvent must not react with the API.[3]

    • Crystal Morphology: The solvent choice significantly impacts the final crystal shape and size, which affects downstream processing like filtration and drying.[1][2]

    • Safety & Practicality: The solvent should be non-toxic, have a relatively low boiling point for easy removal, and be economically viable.[3]

    Understanding Supersaturation

    Crystallization occurs when a solution becomes supersaturated, a non-equilibrium state containing more dissolved solute than it can theoretically hold at a given temperature.[6][8] This state can be achieved via several methods:

    • Cooling Crystallization: Dissolving the solute in a suitable solvent at high temperature and then cooling to reduce its solubility.[6]

    • Anti-Solvent Crystallization: Adding a "poor" solvent (an anti-solvent) to a solution in which the API is dissolved, reducing the overall solubility of the mixture.

    • Evaporation Crystallization: Slowly evaporating the solvent to increase the concentration of the API until it exceeds its solubility limit.[5][7]

    The level of supersaturation is critical:

    • Low Supersaturation: Favors crystal growth over nucleation, leading to larger, more well-defined crystals.[6]

    • High Supersaturation: Favors rapid nucleation, often resulting in a large number of small, sometimes poorly-formed crystals or even amorphous precipitation.[6][9]

    Experimental Workflow: Systematic Solvent Screening

    For a new compound like CAS 920501-66-2, a systematic screening process is the most effective strategy. This is typically performed on a small scale (10-50 mg) to conserve valuable material.

    Step 1: Initial Solvent Selection & Rationale

    Select a diverse panel of solvents based on polarity, hydrogen bonding capability, and chemical class. A good starting point includes solvents from different classes (e.g., alcohols, ketones, esters, hydrocarbons, water).

    Table 1: Common Solvents for Initial Screening
    Solvent ClassExample SolventBoiling Point (°C)Polarity IndexNotes
    Protic Isopropanol (IPA)82.54.3Common, relatively non-toxic.
    Ethanol78.45.2Can form solvates. Good for polar compounds.
    Water100.09.0Use if compound has sufficient polarity.
    Polar Aprotic Acetone56.25.4Strong solvent, low boiling point.
    Acetonitrile (ACN)81.66.2Good for a wide range of compounds.[10]
    Ethyl Acetate (EtOAc)77.14.3Common ester, good balance of properties.
    Tetrahydrofuran (THF)66.04.2Strong ether solvent.
    Non-Polar Toluene110.62.4Aromatic, good for non-polar compounds.
    Heptane / Hexane98.4 / 68.70.0Often used as anti-solvents.
    Step 2: Small-Scale Solubility Testing Protocol
    • Preparation: Place a known amount of CAS 920501-66-2 (e.g., 20 mg) into a small vial.

    • Room Temp Solubility: Add a small, measured volume of the first solvent (e.g., 0.2 mL). Vigorously stir or sonicate. Observe if the solid dissolves. If it dissolves completely at room temperature, the solvent is likely unsuitable for cooling crystallization as recovery would be poor. Mark as "Soluble Cold".

    • Hot Solubility: If the solid does not dissolve at room temperature, heat the vial to the solvent's boiling point while stirring.[4] Add solvent in small, measured aliquots (e.g., 0.1 mL) until the solid fully dissolves. Record the total volume of solvent used. A good candidate solvent will dissolve the compound in a reasonable volume (e.g., < 20 volumes, or < 4 mL for 200 mg).

    • Cooling & Crystallization: Once dissolved, allow the vial to cool slowly to room temperature, followed by cooling in an ice bath.[4]

    • Observation: Observe the result. Note the quality and quantity of crystals formed. A dense, crystalline solid is ideal. Poor results include no crystals, the formation of an oil, or amorphous precipitation.

    • Repeat: Repeat this process for all selected solvents.

    Diagram: Solvent Selection Workflow

    The following diagram illustrates the logical flow of the solvent screening process.

    Solvent_Screening_Workflow A Start: Select Diverse Solvents B Test Solubility of CAS 920501-66-2 (e.g., 20 mg in 0.2 mL solvent) A->B C Soluble at Room Temp? B->C D No C->D No E Yes C->E Yes G Heat to Reflux. Add solvent until dissolved. D->G F Unsuitable for Cooling Crystallization. Consider for anti-solvent use. E->F H Does it Dissolve? G->H I Yes H->I Yes J No (Insoluble) H->J No L Cool Slowly to Room Temp, then Ice Bath I->L K Unsuitable Solvent J->K M Observe Result L->M N Good Crystals Formed? M->N O Potential Solvent System. Proceed to Optimization. N->O Yes P Poor/No Crystals or Oil Out. Consider solvent mixtures or other methods. N->P No

    Caption: Workflow for initial solvent screening.

    Step 3: Optimization with Binary Solvent Systems

    If no single solvent provides ideal results, a binary (two-solvent) system is often effective. This typically involves a "good" solvent in which the API is soluble, and an "anti-solvent" in which it is insoluble.

    Protocol:

    • Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature.

    • Slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

    This technique allows for fine-tuned control over the supersaturation level.

    Troubleshooting Guide (Q&A Format)

    This section addresses specific issues that may arise during the crystallization process.[3]

    Q1: No crystals are forming, even after cooling in an ice bath.

    • Possible Cause: The solution is not sufficiently supersaturated. Too much solvent may have been used.[4][11]

    • Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod just below the solvent line.[11][12] The microscopic scratches can provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of the solid, add it to the solution to act as a template for growth (a "seed crystal").[8][11]

    • Solution 3 (Increase Concentration): Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[3][11] Allow the concentrated solution to cool again slowly.

    Q2: The compound "oils out" instead of forming crystals.

    • Possible Cause: The solution's saturation point is below the melting point of the solute. The compound is essentially "melting" out of the solution instead of crystallizing. This often happens when cooling a highly concentrated solution too quickly.

    • Solution 1 (Add More Solvent): Reheat the solution to dissolve the oil, then add a small amount of additional solvent.[3] This lowers the saturation point, hopefully to a temperature below the compound's melting point. Cool more slowly.

    • Solution 2 (Change Solvent System): The polarity difference between the solute and solvent may be too large. Try a solvent with a lower boiling point or a different polarity.[3] Using a solvent/anti-solvent mixture can also prevent oiling by allowing for more gradual supersaturation.

    Q3: The recrystallized product is still impure or has poor color.

    • Possible Cause 1: The cooling process was too rapid, trapping impurities within the crystal lattice.

    • Solution 1: Redissolve the crystals in fresh, hot solvent and allow the solution to cool much more slowly. A slower cooling rate allows for more selective crystallization, excluding impurities.[3]

    • Possible Cause 2: The chosen solvent did not effectively differentiate between the desired compound and the impurities.[3]

    • Solution 2: The impurities may have similar solubility profiles to your API in that specific solvent. A different solvent or solvent system may be required to effectively reject the impurity. Consider a pre-purification step with an activated carbon treatment if impurities are colored.

    Q4: Crystals form in the funnel during hot filtration.

    • Possible Cause: The solution is cooling prematurely as it passes through the funnel and filter paper.[12]

    • Solution 1 (Minimize Solvent): Use a slight excess of hot solvent to ensure the compound remains dissolved during the transfer. This excess can be boiled off after filtration is complete.[12]

    • Solution 2 (Pre-heat Apparatus): Pre-heat the filtration apparatus (funnel and receiving flask) by pouring hot, pure solvent through it just before filtering your solution.[3] Using a stemless funnel reduces the surface area where premature crystallization can occur.[3]

    Diagram: Troubleshooting Decision Tree

    Troubleshooting_Tree A Problem Encountered During Crystallization B No Crystals Form A->B C Compound Oils Out A->C D Product Still Impure A->D S1 1. Scratch flask 2. Add seed crystal 3. Concentrate solution B->S1 Solution S2 1. Re-heat & add more solvent 2. Cool more slowly 3. Change solvent system C->S2 Solution S3 1. Re-crystallize with slower cooling 2. Choose a different solvent 3. Consider carbon treatment D->S3 Solution

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Analysis: 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid vs. 1-(4-chlorophenyl)cyclopropanecarboxylic Acid

    This guide provides a detailed comparative analysis of the reactivity of two closely related building blocks in medicinal chemistry and materials science: 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid and 1-(4-c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a detailed comparative analysis of the reactivity of two closely related building blocks in medicinal chemistry and materials science: 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid and 1-(4-chlorophenyl)cyclopropanecarboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the chemical behavior of these molecules to inform their synthetic strategies and molecular design.

    Introduction: The Significance of Substituted Phenylcyclopropanecarboxylic Acids

    Cyclopropyl rings are privileged structural motifs in drug discovery, prized for their ability to introduce conformational rigidity, improve metabolic stability, and modulate physicochemical properties. When appended to an aromatic ring, as in the case of phenylcyclopropanecarboxylic acids, they offer a versatile scaffold for further functionalization. The specific halogen substitution patterns on the phenyl ring, as we will explore with 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid and 1-(4-chlorophenyl)cyclopropanecarboxylic acid, can profoundly influence their reactivity and biological activity.

    Structural and Electronic Properties

    The primary difference between the two molecules lies in the substitution on the phenyl ring. 1-(4-chlorophenyl)cyclopropanecarboxylic acid possesses a single chlorine atom at the para position, while 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid has both a chlorine atom at the meta position and a fluorine atom at the para position.

    The electronic nature of the phenyl ring is a critical determinant of the reactivity of the attached cyclopropanecarboxylic acid. Halogens exert both inductive and resonance effects.

    • Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine are inductively electron-withdrawing, which deactivates the phenyl ring towards electrophilic attack. Fluorine is more electronegative than chlorine, and therefore has a stronger -I effect.[1]

    • Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the phenyl ring's π-system, which is an electron-donating effect. This effect is more pronounced for fluorine than for chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.[2][3]

    In 1-(4-chlorophenyl)cyclopropanecarboxylic acid, the chlorine atom at the para position deactivates the ring through its inductive effect, but also directs incoming electrophiles to the ortho and meta positions through its resonance effect.

    In 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, the situation is more complex. The fluorine at the para position has a strong electron-donating resonance effect and a strong electron-withdrawing inductive effect. The chlorine at the meta position primarily exerts an electron-withdrawing inductive effect. The interplay of these effects results in a more electron-deficient phenyl ring compared to the 4-chlorophenyl analog.

    Table 1: Comparison of Physicochemical Properties

    Property1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid1-(4-chlorophenyl)cyclopropanecarboxylic acid
    CAS Number 920501-66-2[4]72934-37-3[5][6]
    Molecular Formula C₁₀H₈ClFO₂C₁₀H₉ClO₂[5][7]
    Molecular Weight 214.62 g/mol 196.64 g/mol [5]
    Melting Point Not readily available152-155 °C[5][8]
    Appearance Not readily availableWhite to Yellow Powder or crystals[9]

    Diagram 1: Chemical Structures

    Caption: Chemical structures of the two compared molecules.

    Comparative Reactivity

    The differing electronic properties of the phenyl rings in these two molecules lead to predictable differences in their reactivity, particularly in reactions involving the carboxylic acid group and the aromatic ring.

    Acidity of the Carboxylic Acid

    The acidity of the carboxylic acid proton is influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups increase acidity by stabilizing the resulting carboxylate anion.

    • 1-(4-chlorophenyl)cyclopropanecarboxylic acid: The para-chloro group is electron-withdrawing, making this acid more acidic than its unsubstituted counterpart, benzoic acid.

    • 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid: The combined electron-withdrawing effects of the meta-chloro and para-fluoro substituents are expected to be greater than that of a single para-chloro group. Therefore, 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid is predicted to be a stronger acid. This has implications for reaction conditions, particularly in base-catalyzed reactions.

    Nucleophilic Acyl Substitution

    Reactions at the carbonyl carbon of the carboxylic acid, such as esterification or amidation, are sensitive to the electrophilicity of the carbonyl carbon.

    • The increased electron-withdrawing nature of the 3-chloro-4-fluorophenyl group will make the carbonyl carbon of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid more electrophilic and thus, more reactive towards nucleophiles compared to 1-(4-chlorophenyl)cyclopropanecarboxylic acid.

    Diagram 2: Experimental Workflow for Amide Coupling

    G A Carboxylic Acid (Starting Material) B Activation with SOCl₂ or EDC/HOBt A->B Step 1 C Acyl Chloride or Activated Ester B->C Intermediate Formation D Addition of Amine (Nucleophile) C->D Step 2 E Amide Product D->E Product Formation

    Sources

    Comparative

    comparing bioisosteric properties of fluorinated vs chlorinated cyclopropanes in drug discovery

    As a Senior Application Scientist, navigating the nuanced decision of selecting the optimal halogenated bioisostere during lead optimization is a critical aspect of modern medicinal chemistry. The cyclopropane ring is a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, navigating the nuanced decision of selecting the optimal halogenated bioisostere during lead optimization is a critical aspect of modern medicinal chemistry. The cyclopropane ring is a privileged, C(sp3)-rich scaffold that offers conformational restriction and improved pharmacokinetic profiles over flat, aromatic systems. When functionalized with halogens—specifically fluorine or chlorine—the cyclopropane moiety becomes a highly tunable bioisostere.

    This technical guide provides an objective, data-driven comparison of fluorinated versus chlorinated cyclopropanes, detailing their physicochemical disparities, metabolic implications, and self-validating synthetic workflows to empower drug discovery professionals.

    Mechanistic Rationale: Halogenated Cyclopropanes as Bioisosteres

    The cyclopropane ring itself is a well-established bioisostere for gem-dimethyl groups and phenyl rings. Its rigid framework dictates precise exit vectors for substituents, minimizing entropic penalties upon target binding and addressing roadblocks such as off-target toxicity (1[1]). Furthermore, saturated C(sp3)-rich bioisosteres generally exhibit better aqueous solubility and lower CYP450 metabolism compared to their arene counterparts (2[2]).

    However, the introduction of a halogen atom (F or Cl) to the cyclopropane ring fundamentally alters the local electronic environment. The choice between fluorine and chlorine is driven by strict physicochemical causality:

    • Fluorine is highly electronegative with a small van der Waals radius, making it an excellent modulator of pKa and dipole moments without adding significant steric bulk (3[3]).

    • Chlorine is larger, more polarizable, and capable of participating in halogen bonding, making it a superior structural mimic for a methyl group (4[4]).

    Physicochemical Profiling: Fluorine vs. Chlorine

    To objectively compare these two moieties, we must examine their fundamental atomic properties. Fluorine is the most electronegative element (Pauling scale 3.98), resulting in a highly polarized and exceptionally strong C-F bond (105.4 kcal/mol)[4]. This bond strength is a primary driver for blocking oxidative metabolism. Chlorine, with a lower electronegativity (3.16) and a longer bond length (1.77 Å vs 1.47 Å for C-F), introduces greater lipophilicity and target-binding polarizability[4].

    Table 1: Quantitative Physicochemical Comparison of C-F vs C-Cl Bonds

    PropertyFluorine (F)Chlorine (Cl)Mechanistic Impact in Drug Design
    Van der Waals Radius 1.47 Å1.74 ÅF mimics H (1.20 Å) or O (1.42 Å); Cl closely mimics a methyl group (2.00 Å)[4].
    Electronegativity (Pauling) 3.983.16F exerts a stronger inductive electron-withdrawing effect, significantly lowering the pKa of adjacent basic amines[3].
    Bond Length (C-X) 1.47 Å1.77 ÅC-Cl extends deeper into hydrophobic pockets; C-F closely aligns with a C=O bond length[3][4].
    Bond Dissociation Energy 105.4 kcal/mol78.5 kcal/molThe C-F bond is highly resistant to cytochrome P450-mediated cleavage, enhancing metabolic stability[4].
    Halogen Bonding Potential NegligibleModerate to HighCl can act as a Lewis acid to engage in highly directional halogen bonds with electron donors (e.g., Methionine sulfur)[3][4].

    Strategic Deployment in Lead Optimization

    Fluorocyclopropanes for Metabolic Stability & Permeability: Fluorinated cyclopropanes are predominantly deployed to enhance metabolic stability and membrane permeability. The "fluorine effect" lowers the overall lipophilicity (logD) compared to chlorinated analogs, which is crucial for reducing renal clearance and avoiding promiscuous off-target binding. Furthermore, the C-F bond's resistance to metabolic degradation makes fluorocyclopropanes ideal replacements for metabolically labile sites, such as benzylic positions or easily oxidized alkyl chains (5[5]).

    Chlorocyclopropanes for Affinity & Halogen Bonding: While fluorinated compounds are ubiquitous, chlorinated cyclopropanes often yield higher binding affinities when steric bulk and polarizability are required. A molecular matched pair analysis of pharmaceutical systems revealed that chlorinated compounds exhibit an average increase in binding constant of 10–12% over their fluorinated counterparts[4]. This causality is directly linked to chlorine's ability to engage in halogen bonding. For example, a chlorinated analog can form a linear interaction (e.g., ~168.5°) with a target residue's sulfur atom—an interaction that non-polarizable fluorine cannot effectively replicate[4].

    G Start Lead Compound Optimization Assess Assess Property Deficit Start->Assess Metab Poor Metabolic Stability / High logD Assess->Metab Affinity Suboptimal Affinity / Need Steric Bulk Assess->Affinity F_Cyclo Fluorocyclopropane (C-F Bond: 105.4 kcal/mol) Metab->F_Cyclo Lowers pKa, Blocks CYP450 Cl_Cyclo Chlorocyclopropane (Halogen Bonding) Affinity->Cl_Cyclo Methyl Mimic, Polarizable

    Decision logic for selecting fluorinated vs. chlorinated cyclopropane bioisosteres.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols outline the synthesis and biological evaluation of these bioisosteres. A self-validating system requires internal controls—in this case, running the non-halogenated cyclopropane alongside the F- and Cl-analogs to isolate the specific halogen effect.

    Protocol 1: Biocatalytic Synthesis of Halogenated Cyclopropanes

    Traditional synthesis of halocyclopropanes relies on harsh carbene insertions. However, engineered biocatalysts (e.g., myoglobin variants) offer highly diastereo- and enantioselective carbene transfer under mild conditions (6[6]).

    • Step 1 (Preparation): In an anaerobic glovebox, prepare a reaction mixture containing the alkene substrate (10 mM), the respective halodiazoacetate (e.g., ethyl fluorodiazoacetate or ethyl chlorodiazoacetate, 20 mM), and sodium dithionite (10 mM) in potassium phosphate buffer (50 mM, pH 7.4).

    • Step 2 (Biocatalyst Addition): Add the purified engineered myoglobin variant (e.g., Mb(H64V, V68A)) to a final concentration of 0.1 mol%.

    • Step 3 (Reaction): Seal the reaction vessel, remove it from the glovebox, and stir at room temperature for 12-24 hours.

    • Step 4 (Validation/Causality): The inclusion of a non-halogenated cyclopropane control validates the baseline activity. The engineered metalloprotein dictates the stereochemical outcome by restricting the approach of the alkene to the iron-carbenoid intermediate, ensuring high enantioselectivity.

    • Step 5 (Extraction): Extract the aqueous mixture with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.

    Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Clearance)

    To validate the hypothesis that the fluorocyclopropane enhances metabolic stability over the chlorocyclopropane, an in vitro intrinsic clearance (CLint) assay is performed using human liver microsomes (HLM).

    • Step 1 (Incubation Mixture): Prepare a 100 µL mixture containing human liver microsomes (0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl2.

    • Step 2 (Compound Addition): Spike in the test compounds (Fluorocyclopropane, Chlorocyclopropane, and the non-halogenated control) to a final concentration of 1 µM. (Keep organic solvent <1% to prevent CYP inhibition).

    • Step 3 (Initiation): Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Step 4 (Time-Course Sampling): At t = 0, 5, 15, 30, and 60 minutes, withdraw 20 µL aliquots and immediately quench in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Step 5 (Validation/Causality): The internal standard accounts for matrix effects and ionization variances during LC-MS/MS, ensuring the calculated clearance is strictly a function of CYP450-mediated metabolism rather than experimental artifact.

    • Step 6 (Analysis): Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound peak area ratio versus time to calculate t1/2 and CLint.

    G Prep Prepare HLM & Compounds Incubate Initiate with NADPH (37°C) Prep->Incubate Sample Time-Course Sampling Incubate->Sample Quench Quench in Cold MeCN Sample->Quench Analyze LC-MS/MS Quantification Quench->Analyze Calc Calculate t1/2 & CLint Analyze->Calc

    Workflow for evaluating the in vitro metabolic stability of halocyclopropane bioisosteres.

    References

    • National Institutes of Health (PMC) / Chemical Science. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design."[Link]

    • Journal of Medicinal Chemistry (ACS). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[Link]

    • National Institutes of Health (PMC) / ACS. "Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes."[Link]

    • ResearchGate. "Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes."[Link]

    • National Institutes of Health (PMC). "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene."[Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to the Validation of LC-MS Methods for 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid

    For researchers, scientists, and professionals in drug development, the quantification of novel chemical entities is a critical step that underpins pharmacokinetic, toxicokinetic, and efficacy studies. The reliability of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and professionals in drug development, the quantification of novel chemical entities is a critical step that underpins pharmacokinetic, toxicokinetic, and efficacy studies. The reliability of this data is paramount, and it rests entirely on the robustness of the analytical method employed. This guide provides an in-depth, experience-driven comparison of methodologies for validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, a representative small molecule that may serve as a crucial building block or metabolite in a drug development pipeline.

    The principles and protocols detailed herein are grounded in the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the generated data is not only accurate and reproducible but also defensible upon regulatory scrutiny.[1][2][3]

    The Imperative of Method Validation

    Before delving into protocols, it is crucial to understand the causality behind method validation. A non-validated or poorly validated method is a black box; while it may produce numbers, the confidence in those numbers is non-existent. Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is reliable and reproducible for its intended use.[1][4] This process is not merely a checklist; it is a systematic investigation of a method's performance characteristics, ensuring it is fit-for-purpose.[5][6] For a molecule like 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, which may be an intermediate or metabolite, its accurate quantification in a biological matrix (e.g., plasma, urine) is essential for understanding the disposition of a potential drug candidate.

    Part 1: A Robust LC-MS/MS Protocol for Quantification

    While no standardized method may exist for this specific analyte, a robust starting point can be developed based on its structural characteristics (a halogenated aromatic carboxylic acid) and best practices for similar small molecules.[7] The following protocol is a comprehensive and reliable approach.

    Sample Preparation: The Foundation of Good Data

    The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interferences, and present it in a solvent compatible with the LC-MS system. Given the acidic nature of the target analyte, a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is often superior to a simple protein precipitation, which may leave behind significant matrix components.

    Recommended Protocol: Liquid-Liquid Extraction (LLE)

    • Aliquot : Pipette 100 µL of biological matrix (e.g., rat plasma) into a 1.5 mL microcentrifuge tube.

    • Internal Standard (IS) Spiking : Add 10 µL of a working solution of a suitable internal standard. An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with different mass should be used.

    • Acidification : Add 20 µL of 2% formic acid in water. This step is critical as it ensures the carboxylic acid is in its neutral, protonated form, which enhances its extraction into an organic solvent.

    • Extraction : Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex & Centrifuge : Vortex the mixture for 5 minutes, followed by centrifugation at 13,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer & Evaporate : Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

    Chromatographic Separation & Mass Spectrometric Detection

    The objective here is to achieve a sharp, symmetrical peak for the analyte, well-separated from any matrix interferences.

    LC-MS/MS System Parameters:

    ParameterRecommended SettingRationale
    LC Column C18 Reverse-Phase, e.g., 50 x 2.1 mm, 1.8 µmProvides excellent retention and separation for moderately polar small molecules.
    Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase ensures the analyte remains protonated for good peak shape and ionization.
    Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength.
    Gradient Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min.A gradient is necessary to elute the analyte with a good peak shape while washing out more retained matrix components.
    Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
    Injection Volume 5 µLA small volume minimizes potential matrix effects.
    Ionization Mode Electrospray Ionization (ESI), Negative Ion ModeThe carboxylic acid group is readily deprotonated, making negative ion mode highly sensitive.
    MS/MS Transition To be determined by infusion of a standard solution. A hypothetical transition could be m/z 213 -> 169 (corresponding to a loss of CO2).Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[8]

    Part 2: The Validation Gauntlet: A Self-Validating System

    A full validation proves that the method is fit for its intended purpose. The following parameters must be assessed according to regulatory guidelines.[1][2][9]

    Workflow for Full Bioanalytical Method Validation

    The overall process follows a logical sequence, where each step builds upon the last to create a comprehensive picture of method performance.

    G cluster_0 Method Development cluster_1 Full Validation Experiments cluster_2 Method Application Dev Method Optimization (LC & MS Parameters) Prep Sample Preparation (LLE/SPE) Dev->Prep Selectivity Selectivity & Specificity Prep->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy LLOQ Lower Limit of Quantification (LLOQ) Accuracy->LLOQ Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) LLOQ->Stability Recovery Recovery & Matrix Effect Stability->Recovery Routine Routine Sample Analysis Recovery->Routine ISR Incurred Sample Reanalysis (ISR) Routine->ISR caption Workflow of LC-MS Method Validation.

    Caption: Workflow of LC-MS Method Validation.

    Comparison of Key Validation Parameters & Acceptance Criteria

    The table below summarizes the critical validation experiments and the typical acceptance criteria mandated by regulatory bodies. This provides an objective benchmark against which any developed method should be compared.

    Validation ParameterPurposeTypical Acceptance Criteria (FDA/EMA)
    Selectivity & Specificity To ensure that components in the matrix do not interfere with the quantification of the analyte and IS.Response of interfering components should be < 20% of the LLOQ for the analyte and < 5% for the IS.[1][5]
    Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).[10]
    Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).[4][11]
    Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria above.[10][12]
    Stability To ensure the analyte is stable in the biological matrix under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of the mean concentration of freshly prepared samples.
    Matrix Effect & Recovery To assess the impact of the matrix on ionization (suppression or enhancement) and the efficiency of the extraction process.Matrix factor should be consistent across different lots of matrix. Recovery should be consistent and reproducible, though it does not need to be 100%.
    Experimental Protocols for Validation

    Accuracy and Precision Batch:

    • Prepare a calibration curve and Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Medium QC (mid-range), and High QC (approx. 80% of upper limit).

    • In a single analytical run ("intra-day"), analyze five replicates of each QC level.

    • Calculate the concentration of each QC replicate against the calibration curve.

    • Calculate the mean, standard deviation, percent accuracy, and percent coefficient of variation (%CV) for each level.

    • Repeat this process on at least two additional days to determine "inter-day" accuracy and precision.

    Comparison with an Alternative: A non-validated approach might only run a single calibration curve and assume its validity. This fails to account for day-to-day variability in instrument performance or operator technique, leading to potentially inaccurate results in subsequent analyses. The rigorous intra- and inter-day assessment provides statistical confidence that the method is reliable over time.

    Freeze-Thaw Stability:

    • Analyze a set of Low and High QC samples (n=5) that have been freshly prepared (time zero).

    • Store another set of Low and High QCs at the intended storage temperature (e.g., -80°C) for 24 hours.

    • Thaw the samples completely at room temperature and then refreeze for another 24 hours. Repeat for at least three freeze-thaw cycles.

    • After the final thaw, process and analyze the samples.

    • Compare the mean concentration of the cycled QCs to the time-zero QCs.

    Comparison with an Alternative: Simply assuming stability without testing is a significant risk. The analyte could degrade with each freeze-thaw cycle, which is common during sample retrieval from a freezer. Without this data, measured concentrations from study samples could be artificially low, leading to incorrect pharmacokinetic calculations.

    Conclusion: The Value of a Rigorously Validated Method

    The development and validation of an LC-MS method, particularly for a novel compound like 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, is a meticulous but non-negotiable process in drug development. While a basic method can be established relatively quickly, it is the comprehensive validation against internationally harmonized criteria that transforms it into a reliable tool for decision-making.[1][2][9]

    References

    • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

    • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

    • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

    • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

    • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

    • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

    • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

    • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

    • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

    • Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E109–E114. [Link]

    • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

    • Satheshkumar, S., Muruganantham, V., Kanaga Sabapathi, S., & Chithra, A. (2021). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. Asian Journal of Pharmaceutical and Clinical Research, 14(3), 1-8. [Link]

    • MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

    • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of chromatography. A, 896(1-2), 335–341. [Link]

    • Hardy, F. J., O'Brien, P., & Ross, J. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(21), 2469–2472. [Link]

    • Adriaenssens, L., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(3), 1037-1047. [Link]

    • Valsecchi, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Journal of Mass Spectrometry, 56(12), e4794. [Link]

    • Li, Y., et al. (2020). Development and validation of an LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry, 44(39), 16933-16941. [Link]

    • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]

    Sources

    Comparative

    Benchmarking CAS 920501-66-2: A Strategic Intermediate for Late-Stage Cross-Coupling in Drug Discovery

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid (CAS 920501-66-2) As a Senior Application Scientist, I frequently evalua...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid (CAS 920501-66-2)

    As a Senior Application Scientist, I frequently evaluate building blocks that balance structural novelty with synthetic tractability. CAS 920501-66-2 represents a highly strategic intermediate in modern medicinal chemistry. The cyclopropanecarboxylic acid moiety provides a conformationally restricted vector—a motif famously utilized in multi-kinase inhibitors like Cabozantinib to improve metabolic stability and target affinity.

    However, the true synthetic value of this molecule lies in its 3-chloro-4-fluoro substitution pattern. While aryl chlorides are notoriously challenging substrates for cross-coupling, this guide will objectively benchmark CAS 920501-66-2 against its analogs, explaining the mechanistic causality behind its reactivity and providing field-proven, self-validating protocols for your workflows.

    Mechanistic Causality: Overcoming C–Cl Activation Barriers

    In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into an aryl chloride bond is typically the rate-limiting step due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) compared to C–Br (~81 kcal/mol). Consequently, many discovery chemists default to using more expensive, heavier aryl bromides.

    Why does CAS 920501-66-2 defy this limitation? The causality lies in the electronic environment. The fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect (-I effect). This polarization significantly lowers the energy of the C–Cl σ∗ orbital (the LUMO), making it highly susceptible to oxidative addition by electron-rich, bulky palladium complexes. When paired with dialkylbiarylphosphine ligands developed by [1], this "activated" aryl chloride performs with efficiencies rivaling unactivated aryl bromides.

    Furthermore, the free carboxylic acid presents a unique variable. It must be accounted for stoichiometrically; failure to use sufficient base will result in the protonation of the Pd(0) species or the stalling of the transmetalation step.

    G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Accelerated by o-Fluoro) Pd0->OA ArCl CAS 920501-66-2 (Aryl Chloride) ArCl->OA PdII L-Pd(II)(Ar)(Cl) Intermediate OA->PdII TM Transmetalation / Amine Binding PdII->TM PdII_Nu L-Pd(II)(Ar)(Nu) Intermediate TM->PdII_Nu RE Reductive Elimination PdII_Nu->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product

    Mechanistic pathway of Pd-catalyzed cross-coupling for CAS 920501-66-2.

    Objective Performance Benchmarking

    To demonstrate the viability of CAS 920501-66-2, we benchmark its performance against two theoretical alternatives:

    • Analog A: 1-(3-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid (The highly reactive, but more expensive bromo-analog).

    • Analog B: 1-(3-Chlorophenyl)cyclopropanecarboxylic acid (An unactivated chloro-analog lacking the ortho-fluorine).

    Table 1: Suzuki-Miyaura Cross-Coupling Benchmarking

    Conditions: 1.0 equiv substrate, 1.2 equiv Phenylboronic acid, 3.0 equiv K₃PO₄, 2 mol% Pd₂(dba)₃, 4 mol% XPhos, THF/H₂O (10:1), 80 °C. [2]

    SubstrateHalogenActivating GroupTime to >95% Conv.Isolated YieldAtom Economy
    CAS 920501-66-2 Cl 4-Fluoro (-I effect) 4.0 hours 88% High
    Analog ABr4-Fluoro (-I effect)1.5 hours92%Low
    Analog BClNone (H)14.0 hours61%High

    Analysis: While the bromo-analog (A) reacts faster, CAS 920501-66-2 achieves comparable yields within a standard working day. The unactivated chloro-analog (B) struggles significantly, proving that the 4-fluoro group is the critical enabler for efficient C–Cl activation.

    Table 2: Buchwald-Hartwig Amination Benchmarking

    Conditions: 1.0 equiv substrate, 1.2 equiv Amine, 3.0 equiv LiHMDS, 2 mol% Pd₂(dba)₃, 4 mol% Ligand, Toluene, 100 °C. [3]

    SubstrateAmine NucleophileOptimal LigandTimeIsolated Yield
    CAS 920501-66-2 Morpholine (Secondary)RuPhos6 hours84%
    CAS 920501-66-2 Aniline (Primary)BrettPhos5 hours87%
    Analog B (Unactivated)Morpholine (Secondary)RuPhos18 hours42%

    Analysis: The choice of ligand is dictated by the amine. As elucidated by, RuPhos is optimal for secondary amines because its specific steric profile accelerates the rate-limiting reductive elimination step. BrettPhos is strictly required for primary amines to prevent off-target bis-arylation.

    Self-Validating Experimental Protocols

    A robust protocol must be self-validating. Do not simply mix reagents; understand the sequence of activation. The following protocols are designed to ensure the active Pd(0) species is generated before it can be poisoned by the free carboxylic acid.

    Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Catalyst Activation Pd2(dba)3 + Ligand Prep->Mix React 3. Cross-Coupling (100°C, 12h) Mix->React Workup 4. Aqueous Workup & Extraction React->Workup Purify 5. LC-MS Validation & Chromatography Workup->Purify

    Self-validating experimental workflow for high-throughput benchmarking.

    Protocol A: Suzuki-Miyaura Coupling of CAS 920501-66-2
    • Pre-activation (Critical Step): In an oven-dried Schlenk flask under N₂, combine Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) in anhydrous THF (2 mL/mmol). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L-Pd(0) species.

    • Substrate Addition: Add CAS 920501-66-2 (1.0 equiv) and the desired boronic acid (1.2 equiv).

    • Base Addition: Add a degassed aqueous solution of K₃PO₄ (3.0 equiv). Note: The first 1.0 equiv of base is immediately consumed to deprotonate the cyclopropanecarboxylic acid. The remaining 2.0 equiv drive the transmetalation step.

    • Reaction: Heat to 80 °C.

    • Validation Checkpoint: At 3 hours, withdraw a 20 µL aliquot, quench in 500 µL of MeCN/H₂O (1:1) with 0.1% TFA. Analyze via LC-MS. The reaction is complete when the starting material mass (m/z 213 [M-H]⁻) is <2% relative to the product.

    • Workup: Acidify the aqueous layer to pH 3 using 1M HCl (to protonate the carboxylic acid product), then extract with EtOAc (3x). Dry over Na₂SO₄ and purify via reverse-phase chromatography.

    Protocol B: Buchwald-Hartwig Amination of CAS 920501-66-2
    • Preparation: In a glovebox, charge a vial with CAS 920501-66-2 (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and the appropriate ligand (RuPhos for secondary amines, BrettPhos for primary amines, 0.04 equiv).

    • Base Selection: Add anhydrous LiHMDS (3.0 equiv). Avoid NaOtBu, as it can cause unwanted side reactions with the carboxylic acid moiety at elevated temperatures.

    • Solvent & Amine: Add anhydrous, degassed Toluene (3 mL/mmol) followed by the amine (1.2 equiv). Seal the vial.

    • Reaction: Heat at 100 °C for 5-6 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1 with 1% AcOH) or LC-MS.

    • Workup: Quench with saturated aqueous NH₄Cl. Adjust pH to ~4-5 to ensure the amino-acid product is in its neutral zwitterionic or easily extractable form. Extract with 10% iPrOH in CHCl₃.

    References

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. URL:[Link]

    • Barder, T. E., et al. (2005). "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. URL:[Link]

    • Ke, et al. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega. URL:[Link]

    Validation

    Mass Spectrometry Fragmentation Pattern Comparison for Halogenated Cyclopropanecarboxylic Acids: A Technical Guide

    Introduction & Analytical Rationale Halogenated cyclopropanecarboxylic acids are pivotal structural motifs in modern medicinal chemistry. They are frequently incorporated into drug candidates—ranging from kinase inhibito...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Analytical Rationale

    Halogenated cyclopropanecarboxylic acids are pivotal structural motifs in modern medicinal chemistry. They are frequently incorporated into drug candidates—ranging from kinase inhibitors to novel NAMPT inhibitors —to modulate lipophilicity, improve metabolic stability, and lock molecular conformations.

    During pharmacokinetic (PK) profiling and metabolite identification, tandem mass spectrometry (LC-MS/MS) is the gold standard for structural elucidation. However, the cyclopropane ring and the adjacent halogen atom create highly complex, competing fragmentation pathways under Collision-Induced Dissociation (CID). Understanding the divergent mass spectral behavior of 1-fluoro-, 1-chloro-, and 1-bromo- derivatives is critical for accurate metabolite tracking and avoiding false-positive structural assignments.

    This guide provides an objective, mechanistically grounded comparison of the Electrospray Ionization (ESI) MS/MS fragmentation patterns of these crucial building blocks.

    Mechanistic Principles of CID Fragmentation

    The fragmentation of 1-halocyclopropanecarboxylic acids in negative ion mode (ESI-) is governed by a thermodynamic competition between three primary factors:

    • Bond Dissociation Energy (BDE): The strength of the carbon-halogen (C-X) bond dictates the primary cleavage site. The C-F bond is exceptionally strong (~485 kJ/mol), making heterolytic cleavage difficult. Conversely, the C-Br bond is much weaker (~285 kJ/mol), making it highly susceptible to fragmentation.

    • Decarboxylation Affinity: Carboxylic acids readily lose carbon dioxide ( CO2​ , 44 Da) under negative ESI conditions. This pathway dominates when the C-X bond is too strong to break.

    • Ring Strain Relief: The cyclopropane ring possesses approximately 115 kJ/mol of inherent ring strain. Any primary fragmentation event (like the loss of CO2​ ) immediately triggers a concerted electrocyclic ring opening, converting the unstable halocyclopropyl anion into a resonance-stabilized haloallyl anion.

    Comparative Fragmentation Profiles

    When subjected to ESI(-)-MS/MS, the precursor ion for all these compounds is the deprotonated molecule, [M-H]− . The subsequent product ions depend entirely on the halogen substituent .

    Quantitative Data Summary
    Halogen DerivativeMonoisotopic Mass (Da)Precursor Ion [M-H]− (m/z)Primary Neutral LossDominant Product Ions (m/z)C-X Bond Energy (kJ/mol)
    1-Fluoro- 104.03103.0 CO2​ (44 Da)59.0, 83.0~485
    1-Chloro- 119.99118.9 / 120.9 CO2​ (44 Da), HCl (36 Da)74.9 / 76.9, 83.0~327
    1-Bromo- 163.95162.9 / 164.9HBr (80 Da), CO2​ (44 Da)78.9 / 80.9, 118.9 / 120.9~285
    1-Fluorocyclopropanecarboxylic Acid

    Because the C-F bond resists cleavage, the collision energy is entirely channeled into the carboxylate group . The dominant pathway is the loss of CO2​ (-44 Da), yielding a fluorocyclopropyl anion (m/z 59.0) which rapidly undergoes ring opening. A minor secondary pathway involves the loss of HF (-20 Da) to yield a cyclopropenecarboxylate anion (m/z 83.0).

    1-Chlorocyclopropanecarboxylic Acid

    The C-Cl bond represents a thermodynamic middle ground . The spectrum exhibits a competitive bifurcation: one pathway leads to decarboxylation (m/z 74.9/76.9), while the other leads to the loss of HCl (-36 Da), forming the m/z 83.0 ion. The presence of the characteristic 3:1 isotopic ratio ( 35Cl : 37Cl ) in the m/z 75/77 fragment confirms the retention of the chlorine atom.

    1-Bromocyclopropanecarboxylic Acid

    The C-Br bond is highly labile . Upon CID, the molecule undergoes rapid heterolytic cleavage, ejecting the bromide anion directly. The spectrum is heavily dominated by the stable Br− ions at m/z 78.9 and 80.9 (in a 1:1 ratio). Decarboxylation to m/z 118.9/120.9 occurs only at very low collision energies.

    Fragmentation Pathway Visualization

    The following logic diagram maps the divergent fragmentation cascades based on the principles of bond dissociation and strain relief.

    MS_Fragmentation M 1-Halocyclopropanecarboxylic Acid MH Precursor Ion:[M-H]⁻ M->MH ESI (-) -H⁺ CO2_loss [M-H-CO₂]⁻ Halocyclopropyl Anion MH->CO2_loss CID -CO₂ (44 Da) HX_loss [M-H-HX]⁻ Cyclopropenecarboxylate MH->HX_loss CID -HX X_loss X⁻ Halide Anion (Cl⁻, Br⁻) MH->X_loss CID Heterolytic Cleavage Ring_open [C₃H₄X]⁻ Haloallyl Anion CO2_loss->Ring_open Ring Opening Strain Relief

    Figure 1: Divergent ESI-MS/MS fragmentation pathways of 1-halocyclopropanecarboxylic acids.

    Self-Validating Experimental Protocol: LC-ESI-MS/MS

    To ensure absolute scientific integrity and prevent misidentification of isobaric interferences, the following self-validating workflow must be used when analyzing these compounds in complex biological matrices.

    Phase 1: Sample Preparation & System Suitability
    • Matrix Preparation: Prepare 1 µg/mL analytical standards in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

      • Causality: While Formic Acid slightly suppresses negative ionization compared to ammonium acetate, it is strictly required to keep the carboxylic acid fully protonated during the LC phase. This prevents peak tailing on reversed-phase columns. The high capillary voltage in the ESI source will forcibly deprotonate the molecule to yield [M-H]− .

    • Blank Validation: Inject a solvent blank prior to the standard.

      • Causality: Cyclopropanecarboxylic acids can exhibit "sticky" behavior in PEEK tubing. A clean blank ensures no carryover is contributing to the baseline signal.

    Phase 2: Precursor Isotope Verification (The Self-Validation Check)
    • Full Scan Acquisition: Perform a Q1 full scan from m/z 50 to 300.

    • Isotopic Fidelity Check: Before initiating MS/MS, validate the precursor ion's isotopic envelope.

      • For the Chloro- derivative, ensure the m/z 118.9 and 120.9 peaks are in a strict 3:1 ratio.

      • For the Bromo- derivative, ensure the m/z 162.9 and 164.9 peaks are in a 1:1 ratio.

      • Causality: If these ratios deviate by more than 5%, the precursor is contaminated by an isobaric co-eluting species, and any subsequent MS/MS data will be invalid.

    Phase 3: Collision Energy (CE) Ramping & Breakdown Profiling
    • Dynamic CE Ramping: Isolate the [M-H]− precursor in Q1. In the collision cell (Q2), ramp the Collision Energy from 10 eV to 50 eV using Argon as the collision gas.

    • Pathway Mapping:

      • Low CE (10-20 eV): Monitor for the appearance of Br− (m/z 79/81) from the bromo-derivative. The weak C-Br bond will break almost immediately.

      • High CE (30-45 eV): Monitor for the [M-H-CO2​]− fragment (m/z 59) from the fluoro-derivative. The strong C-F bond forces the molecule to absorb significantly more kinetic energy before the carboxylate group finally ruptures.

    • Data Acquisition: Record the breakdown curves to establish the optimal CE for Multiple Reaction Monitoring (MRM) quantitation.

    References

    • Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT) . ACS Publications. Available at:[Link]

    • NIST Mass Spectrometry Data Center: Carboxylic Acids and Halogenated Derivatives . NIST Chemistry WebBook. Available at: [Link]

    • 1-Fluorocyclopropanecarboxylic acid (CID 2776092) . National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

    • 1-Chlorocyclopropanecarboxylic acid (CID 14736974) . National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

    • 1-Bromocyclopropanecarboxylic acid (CID 2776045) . National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

    Comparative

    Spectroscopic Profiling and Stereochemical Differentiation: 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid vs. Its Chiral Positional Isomers

    Executive Summary & The "Stereochemical Trap" In pharmaceutical development and synthetic chemistry, the precise characterization of cyclopropane building blocks is critical. Before diving into spectroscopic data, a fund...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & The "Stereochemical Trap"

    In pharmaceutical development and synthetic chemistry, the precise characterization of cyclopropane building blocks is critical. Before diving into spectroscopic data, a fundamental structural nuance must be addressed regarding 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid (CAS 920501-66-2)[]: this specific molecule is achiral . Because both the aryl and carboxylic acid groups reside on the C1 position of the cyclopropane ring, the molecule possesses an internal plane of symmetry bisecting the C2-C3 bond. Consequently, it does not possess stereoisomers.

    However, in drug discovery—particularly in the synthesis of plasma kallikrein inhibitors—this achiral building block is frequently evaluated against its chiral positional isomer, 2-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid [2]. The 2-substituted derivative lacks this plane of symmetry and exists as four distinct stereoisomers (two enantiomeric pairs of cis and trans diastereomers).

    This guide provides an objective spectroscopic comparison between the achiral 1-substituted derivative and the chiral 2-substituted stereoisomers, detailing the analytical workflows required to differentiate them.

    Part 1: Structural Analysis & Isomeric Mapping

    The causality of chirality in these cyclopropane derivatives dictates their analytical workflows. The C1 symmetry in the 1-substituted isomer simplifies its spectroscopic profile and eliminates the need for chiral chromatography. Conversely, the asymmetric carbons in the 2-substituted isomer require advanced multidimensional NMR for structural assignment and Chiral Supercritical Fluid Chromatography (SFC) for enantiomeric resolution.

    Analytical workflow differentiating achiral and chiral cyclopropanecarboxylic acid isomers.

    Part 2: Spectroscopic Comparison

    The structural differences between these isomers manifest prominently in their Nuclear Magnetic Resonance (NMR) spectra.

    In the 1-substituted achiral isomer , the C2 and C3 methylene groups are chemically equivalent. However, the two protons on each methylene carbon are diastereotopic (one is cis to the aryl group, the other trans). This results in a highly symmetrical AA'BB' multiplet pattern in the 1 H NMR spectrum.

    Conversely, the 2-substituted chiral isomer presents a highly complex 1 H NMR spectrum[2]. The protons on C1, C2, and C3 are all magnetically non-equivalent. The stereochemical assignment of cis versus trans diastereomers relies heavily on the 3J coupling constants of the cyclopropane ring protons. According to [3], Jcis​ couplings are typically larger than Jtrans​ couplings, providing a self-validating metric for diastereomeric assignment.

    Quantitative Spectroscopic Data Summary
    Parameter1-(3-Chloro-4-fluorophenyl)... (Achiral)2-(3-Chloro-4-fluorophenyl)... (cis-Isomer)2-(3-Chloro-4-fluorophenyl)... (trans-Isomer)
    Stereoisomers None (1 Achiral Compound)2 Enantiomers (1R,2S & 1S,2R)2 Enantiomers (1R,2R & 1S,2S)
    1 H NMR (Cyclopropane) ~1.2 - 1.8 ppm (Symmetrical AA'BB')~1.2 - 2.5 ppm (Complex multiplets)~1.2 - 2.5 ppm (Complex multiplets)
    Diagnostic Coupling ( 3J ) N/A (Equivalent CH 2​ carbons) Jcis​≈8−10 Hz Jtrans​≈4−6 Hz
    13 C NMR (Cyclopropane) C1: ~30 ppm, C2/C3: ~18 ppm (Equivalent)C1, C2, C3 all distinctC1, C2, C3 all distinct
    Chromatography Single peak (RP-HPLC)2 peaks (Chiral SFC)2 peaks (Chiral SFC)

    Part 3: Analytical Workflows for Chiral Resolution

    For the achiral 1-substituted compound, standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is sufficient, yielding a single sharp peak. However, resolving the four stereoisomers of the 2-substituted derivative requires [4].

    Chiral SFC utilizes supercritical CO 2​ combined with polar modifiers (e.g., methanol or ethanol) on amylose or cellulose-based stationary phases. This technique offers superior resolution, higher flow rates, and lower environmental impact compared to traditional normal-phase HPLC.

    Chromatographic resolution of 2-substituted cyclopropanecarboxylic acid stereoisomers.

    Part 4: Experimental Protocols

    Protocol 1: NMR Acquisition and Diastereomeric Assignment

    This protocol ensures the accurate differentiation of cis and trans diastereomers in the 2-substituted isomer.

    • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

      • Causality: CDCl 3​ provides a non-exchanging, aprotic environment that prevents line broadening of the carboxylic acid proton, while TMS ensures accurate chemical shift calibration.

    • 1D 1 H and 13 C Acquisition: Acquire standard 1D spectra at 400 MHz or higher.

      • Causality: High-field magnets are strictly required to resolve the complex second-order coupling of the cyclopropane protons.

    • 2D NOESY/COSY Analysis: Run 2D correlation spectroscopy.

      • Causality: COSY identifies the scalar coupling network around the cyclopropane ring, while NOESY confirms the spatial proximity (through-space coupling) of the C1 and C2 protons, definitively distinguishing the cis and trans diastereomers.

    Protocol 2: Chiral SFC Method Development

    This protocol outlines the isolation of enantiomers from the racemic 2-substituted mixture[4].

    • Column Screening: Screen the racemic mixture across multiple chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H).

      • Causality: Chiral recognition relies on complex steric and hydrogen-bonding interactions; empirical screening is necessary because predictive models for chiral retention are not universally reliable.

    • Modifier Optimization: Use supercritical CO 2​ with 5–20% of a polar modifier (e.g., Methanol with 0.1% TFA).

      • Causality: The addition of Trifluoroacetic Acid (TFA) suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and improving enantiomeric resolution.

    • Self-Validating Baseline Resolution: Adjust backpressure (e.g., 120 bar) and temperature (e.g., 35°C) until Rs​>1.5 is achieved for all peaks.

      • Causality: Establishing baseline resolution with a known racemate guarantees that any subsequent analysis of enantioenriched samples yields accurate enantiomeric excess (ee) calculations.

    Part 5: References

    • Title: WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein Source: Google Patents URL:

    • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

    • Title: Use and practice of achiral and chiral supercritical fluid chromatography in pharmaceutical analysis and purification Source: PubMed (National Institutes of Health) URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Guide to the Safe and Compliant Disposal of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid

    As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work safely and effectively, from initial experimentation to the final step of waste disposal. This guide provi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work safely and effectively, from initial experimentation to the final step of waste disposal. This guide provides a detailed framework for the proper disposal of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, a compound whose structural motifs—a halogenated aromatic ring and a carboxylic acid group—necessitate a cautious and informed approach to waste management.

    Hazard Profile and Core Safety Principles

    The primary driver for our disposal protocol is the compound's chemical structure: a halogenated carboxylic acid. Halogenated organic compounds are of particular concern for environmental health and safety (EHS) professionals because their disposal via incineration can produce hazardous byproducts like hydrogen chloride and hydrogen fluoride. Therefore, they must be segregated into a specific waste stream.

    Based on SDS information for similar compounds, such as 1-(4-chlorophenyl)cyclopropanecarboxylic acid and the parent cyclopropanecarboxylic acid, we can presume a baseline hazard profile.[1][2][3]

    Hazard CategoryPresumed RiskRationale and Recommended Precautions
    Acute Toxicity (Oral) Harmful if swallowed. The parent acid is classified as harmful if swallowed.[1] Avoid ingestion. Wash hands thoroughly after handling.
    Skin Irritation/Corrosion Causes skin irritation. Potential for corrosion. The chlorophenyl analog causes skin irritation[3][4], while the parent acid causes burns.[1][5] Assume it is, at a minimum, an irritant. Always wear nitrile gloves and a lab coat. For any skin contact, wash immediately with copious amounts of water.[2]
    Eye Irritation/Damage Causes serious eye irritation. The chlorophenyl analog is a serious eye irritant.[3][4] Always wear chemical safety goggles or a face shield.[1]
    Respiratory Irritation May cause respiratory tract irritation. As a solid powder, inhalation of dust should be avoided.[2] Handle in a well-ventilated area or a chemical fume hood.
    Environmental Hazard Presumed hazardous to the environment. Halogenated organic compounds can be persistent and have ecotoxicological effects. Do not dispose of this chemical down the drain or in regular trash.[6]

    The Cardinal Rule: In the absence of complete data, treat the substance with a higher degree of caution. All waste generated from handling 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid must be considered hazardous waste.

    The Disposal Decision Workflow

    Effective waste management begins with correctly identifying and segregating waste at the point of generation.[7] The following workflow provides a logical pathway for classifying waste related to this compound.

    DisposalWorkflow cluster_assessment Step 1: Waste Characterization cluster_protocols Step 2: Segregation & Protocol Selection cluster_actions Step 3: Action & Disposal start Waste Generation Point (Working with the compound) waste_type What is the form of the waste? start->waste_type solid_waste Is it pure compound or a solid mixture? waste_type->solid_waste Solid liquid_waste Is the solvent halogenated (e.g., DCM, Chloroform)? waste_type->liquid_waste Liquid (in solvent) ppe_waste Is it grossly contaminated (e.g., visible residue)? waste_type->ppe_waste Contaminated Labware (Gloves, Wipes, Glassware) protocol_A Follow Protocol A: Solid Hazardous Waste solid_waste->protocol_A protocol_C_Hal Follow Protocol C: Halogenated Liquid Waste liquid_waste->protocol_C_Hal Yes protocol_C_NonHal Follow Protocol C: Non-Halogenated Liquid Waste liquid_waste->protocol_C_NonHal No protocol_B Follow Protocol B: Contaminated Solid Debris ppe_waste->protocol_B ehs_contact Consult Institutional EHS for Final Disposal protocol_A->ehs_contact protocol_B->ehs_contact protocol_C_Hal->ehs_contact protocol_C_NonHal->ehs_contact

    Caption: Waste Disposal Decision Workflow for 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid.

    Step-by-Step Disposal Protocols

    Adherence to these protocols is essential for ensuring safety and regulatory compliance. Always perform these steps in a designated waste accumulation area within your laboratory.[6]

    Protocol A: Disposal of Unused or Waste Solid Compound

    This protocol applies to the pure solid chemical, whether it is expired, off-specification, or residual.

    • Container Selection: Use a sealable, chemically compatible container (e.g., a polyethylene or glass jar with a screw-top lid) that is in good condition. The container must be clean and dry.

    • Transfer: Carefully transfer the solid waste into the disposal container, minimizing the generation of dust.[2] Use a chemical fume hood for this process.

    • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid"

      • The approximate quantity of waste.

      • The date accumulation started (the date the first amount of waste was added).

      • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Storage: Keep the container sealed when not in use. Store it in a designated, secondary containment area away from incompatible materials like strong bases or oxidizing agents.[1][5]

    Protocol B: Disposal of Contaminated Solid Debris

    This protocol applies to items like gloves, weigh boats, paper towels, and silica gel contaminated with the compound.

    • Segregation: Collect all solid debris contaminated with the chemical separately from non-hazardous trash.

    • Containerization: Place the contaminated items into a designated hazardous waste container, typically a plastic-lined cardboard box or a dedicated plastic drum.

    • Labeling: Clearly label the container with "Hazardous Waste" and list the contents (e.g., "Solid Debris contaminated with 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid").

    • Storage: Keep the container sealed and store it in your lab's satellite accumulation area. Do not dispose of chemically contaminated sharps (needles, razor blades, broken glass) in this container; they must go into a dedicated, puncture-proof sharps container labeled as chemically contaminated.[8]

    Protocol C: Disposal of Liquid Waste Solutions

    This protocol applies to solutions containing the dissolved compound. The key is the segregation of halogenated and non-halogenated solvents.[6]

    • Identify the Solvent: Determine if the solvent system is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., hexanes, ethyl acetate, methanol).

    • Select the Correct Waste Container:

      • For solutions in halogenated solvents , use a dedicated "Halogenated Organic Waste" container.

      • For solutions in non-halogenated solvents , use a "Non-Halogenated Organic Waste" container.

      • Causality Note: This segregation is critical because disposal methods and costs differ significantly. Mixing them increases disposal costs and complexity.

    • Transfer: Carefully pour the liquid waste into the appropriate container using a funnel. Bond and ground containers if there is a risk of static discharge, particularly with flammable non-halogenated solvents.

    • Labeling: Ensure the container is clearly labeled with the correct waste type ("Halogenated" or "Non-Halogenated") and a list of all components, including the title compound.

    • Storage: Keep the liquid waste containers tightly sealed and stored in secondary containment.

    Emergency Procedures: Spill Management

    In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

    • Alert Personnel: Notify others in the immediate area.

    • Evacuate (If Necessary): For a large spill, or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.

    • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

    • Contain the Spill:

      • For Solids: Gently sweep up the material using a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.[2] Avoid creating dust. Place the collected material into a hazardous waste container and label it according to Protocol A.

      • For Liquids: Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[1] Do not use combustible materials like paper towels for large spills of flammable solvents.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials (absorbent, wipes, gloves) as hazardous waste according to Protocol B.

    • Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy.

    Regulatory Framework and Final Authority

    The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] While this compound may not be explicitly on a "listed" hazardous waste list (such as the F, K, P, or U lists), it must be managed as hazardous if it exhibits hazardous characteristics like corrosivity or toxicity.[9][10]

    Ultimately, your institution's Environmental Health and Safety (EHS) or equivalent department is the final authority on waste disposal.[6][8] They manage the collection and final disposal through licensed waste management vendors. Always follow their specific procedures for waste container types, labeling, and pickup requests.

    By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

    References

    • Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). West Liberty University. [Link]

    • Material Safety Data Sheet: 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid, 99%. Cole-Parmer. [Link]

    • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

    • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office (eCFR). [Link]

    • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

    • Re: Request for determination regarding hydrochloric acid production unit. U.S. Environmental Protection Agency (EPA). [Link]

    • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]

    • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

    • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

    • Laboratory Waste Solutions for Sustainable Research Practices. My Green Lab. [Link]

    • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]

    • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. University of North Carolina at Chapel Hill. [Link]

    Sources

    Handling

    A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid

    In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, in-depth information on the safe handling of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid. As...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, in-depth information on the safe handling of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid. As researchers and scientists at the forefront of drug development, it is paramount that we mitigate the risks associated with novel chemical entities. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal protocols.

    Understanding the Hazard Profile

    1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid is a halogenated aromatic carboxylic acid. Its hazard profile, as identified in its Safety Data Sheet (SDS), necessitates a comprehensive PPE strategy. The primary hazards include:

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

    • Skin Irritation: Causes skin irritation.[1][3]

    • Serious Eye Irritation: Causes serious eye irritation.[1][3][4]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

    The presence of chlorine and fluorine substituents on the aromatic ring, combined with the carboxylic acid functional group, dictates a cautious approach to handling. Halogenated organic compounds can have complex toxicological profiles and may be persistent in the environment.[5]

    Core Principles of Chemical Handling

    Before detailing specific PPE, it is crucial to establish the foundational principles of safe laboratory practice when handling this compound. These principles are designed to minimize exposure at the source.

    • Engineering Controls: All work with 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid in solid (powder) or solution form must be conducted in a certified chemical fume hood to control inhalation exposure.[6][7]

    • Administrative Controls: Access to areas where this compound is handled should be restricted to authorized personnel who have received specific training on its hazards and handling procedures.

    • Personal Protective Equipment (PPE): PPE is the last line of defense. It is critical that the correct PPE is selected, worn correctly, and properly maintained.

    Personal Protective Equipment (PPE) Selection and Use

    The following table summarizes the required PPE for handling 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, with detailed explanations for each selection.

    Body PartRequired PPERationale and Specifications
    Eyes and Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes and fine particulates.[8] A face shield worn over the goggles is required when there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities.[9]
    Respiratory NIOSH-approved Respirator (N95 or higher)Due to the risk of respiratory irritation and acute inhalation toxicity, a NIOSH-approved particulate respirator (N95 or higher) is essential when handling the solid compound.[10] For operations that may generate aerosols or vapors, a half-mask or full-face respirator with organic vapor and acid gas cartridges should be considered.[10] A proper fit test is required for all tight-fitting respirators.[9]
    Hands Double Gloving with Nitrile GlovesDouble gloving provides an extra layer of protection against chemical permeation. Nitrile gloves offer good resistance to a range of chemicals.[11] Gloves must be inspected for any signs of degradation before use and changed immediately if contamination is suspected.
    Body Flame-Resistant (FR) Laboratory CoatA flame-resistant lab coat that is fully buttoned provides protection against accidental spills and splashes.[8] It is important to select a lab coat made from a material that is also chemically resistant.
    Feet Closed-toe, Closed-heel ShoesShoes must fully cover the feet to protect against spills.[8][9]

    Step-by-Step Handling Protocol

    The following workflow is designed to ensure a systematic and safe approach to handling 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid.

    Preparation and Donning PPE
    • Inspect Your PPE: Before entering the designated handling area, carefully inspect all PPE for damage or defects.

    • Hand Hygiene: Wash and dry your hands thoroughly.

    • First Pair of Gloves: Don the first pair of nitrile gloves.

    • Laboratory Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned.

    • Respirator: If required, don your fit-tested respirator. Perform a user seal check.

    • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

    • Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.

    Chemical Handling Workflow

    The following diagram illustrates the key steps for the safe handling of the compound.

    cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing A Verify Fume Hood Operation B Assemble All Necessary Equipment A->B C Prepare Waste Containers B->C D Weigh Solid in Fume Hood C->D Proceed to Handling E Dissolve/React in Closed System D->E F Transfer Solutions with Care E->F G Decontaminate Work Surfaces F->G Proceed to Cleanup H Segregate and Seal Waste G->H I Doff PPE in Correct Order H->I

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid
    Reactant of Route 2
    Reactant of Route 2
    1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid
    © Copyright 2026 BenchChem. All Rights Reserved.